molecular formula C7H11NO2 B1321405 2-Aminocyclohex-1-enecarboxylic acid CAS No. 277305-66-5

2-Aminocyclohex-1-enecarboxylic acid

Cat. No.: B1321405
CAS No.: 277305-66-5
M. Wt: 141.17 g/mol
InChI Key: DKLKZOIVBZXREC-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-enecarboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-aminocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKZOIVBZXREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617209
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277305-66-5
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Chemist's Compass: A Guide to 2-Aminocyclohex-1-enecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of medicinal chemistry and drug discovery, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse range of biological targets. The 2-aminocyclohex-1-enecarboxylic acid moiety is a prime example of such a scaffold, offering a unique combination of conformational rigidity and functional group versatility. Its derivatives have found applications in the development of a wide array of therapeutic agents, from anticonvulsants to anti-inflammatory drugs.[1][2][3] This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable class of compounds, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern these transformations.

Chapter 1: The Thorpe-Ziegler Cyclization: A Classic Route to Cyclic β-Enaminonitriles

The Thorpe-Ziegler reaction is a venerable yet powerful tool in the synthetic chemist's arsenal for the formation of cyclic ketones and their enamine precursors from dinitriles.[4][5] This intramolecular condensation, catalyzed by a strong base, provides a direct entry into the 2-aminocyclohex-1-enecarbonitrile core, a immediate precursor to the corresponding carboxylic acid derivatives.

Mechanistic Insights: A Tale of Deprotonation and Intramolecular Attack

The reaction proceeds through a stepwise ionic mechanism. The choice of base and solvent is critical to the success of the cyclization, influencing both the rate of reaction and the yield of the desired product.

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), is employed to abstract an acidic α-proton from one of the nitrile groups of the starting dinitrile (e.g., adiponitrile). This generates a resonance-stabilized carbanion.[6][7] The use of aprotic solvents like THF or DME is preferred to avoid protonation of the intermediate carbanion.[7]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular cyclization forms a five- or six-membered ring, resulting in a cyclic imine anion.

  • Tautomerization: The reaction mixture is then typically quenched with a proton source (often during workup) to neutralize the imine anion, which rapidly tautomerizes to the more stable β-enaminonitrile. This tautomer is favored due to the formation of a conjugated system.[6]

Figure 1: Mechanism of the Thorpe-Ziegler Cyclization.

Experimental Protocol: Synthesis of 2-Aminocyclohex-1-enecarbonitrile

This protocol provides a representative procedure for the synthesis of the core nitrile intermediate.

Materials:

  • Adiponitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Addition of Dinitrile: A solution of adiponitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled to 0 °C in an ice bath and cautiously quenched by the slow, dropwise addition of water to destroy any unreacted sodium hydride.

  • Acidification and Extraction: The mixture is then acidified to pH 2-3 with concentrated hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

  • Workup: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to afford 2-aminocyclohex-1-enecarbonitrile.

Data Presentation: Characterization of 2-Aminocyclohex-1-enecarbonitrile
PropertyValue
Appearance White to off-white solid
Yield 75-85%
Melting Point 102-104 °C
¹H NMR (CDCl₃, 400 MHz) δ 4.75 (br s, 2H, NH₂), 2.28 (t, J = 6.0 Hz, 2H), 2.19 (t, J = 6.0 Hz, 2H), 1.70-1.60 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 152.0, 121.5, 95.1, 29.8, 27.5, 22.9, 22.3
IR (KBr, cm⁻¹) 3430, 3320 (N-H), 2180 (C≡N), 1650 (C=C)
MS (EI, m/z) 122 (M⁺)

Chapter 2: Multicomponent Reactions: The Hantzsch Synthesis for Dihydropyridine Scaffolds

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. The Hantzsch dihydropyridine synthesis, a classic MCR, provides a highly efficient route to 1,4-dihydropyridine derivatives, which can be seen as close structural analogs and precursors to certain this compound derivatives.[3][8]

Mechanistic Rationale: A Symphony of Condensations

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[9] The mechanism is a cascade of well-established reactions:

  • Knoevenagel Condensation: The aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.

  • Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated dicarbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to yield the final 1,4-dihydropyridine product.

Figure 2: Simplified Mechanism of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-6-methylcyclohex-1-ene-1-carboxylate Analogs

This protocol describes a Hantzsch-type synthesis of a highly substituted dihydropyridine, a close analog to the target scaffold.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent), ethyl acetoacetate (2.0 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Crystallization: Upon cooling to room temperature, the product often crystallizes from the reaction mixture.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine derivative.

Data Presentation: Characterization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
PropertyValue
Appearance Yellow crystalline solid
Yield 85-95%
Melting Point 156-158 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 5H, Ar-H), 5.60 (s, 1H, NH), 4.95 (s, 1H, H-4), 4.05 (q, J = 7.1 Hz, 4H, OCH₂), 2.30 (s, 6H, CH₃), 1.20 (t, J = 7.1 Hz, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5, 147.0, 144.2, 128.3, 128.0, 126.2, 104.1, 59.8, 39.8, 19.6, 14.4
IR (KBr, cm⁻¹) 3340 (N-H), 1695 (C=O), 1650 (C=C)
MS (EI, m/z) 357 (M⁺)

Chapter 3: The Stork Enamine Synthesis: A Modern Approach to α-Functionalization

The Stork enamine synthesis is a versatile and widely used method for the α-alkylation and α-acylation of ketones and aldehydes.[10][11] This strategy relies on the formation of an enamine intermediate, which serves as a nucleophilic enolate equivalent but offers the advantage of reacting under milder, neutral conditions, thus minimizing side reactions like polyalkylation.[12]

Mechanistic Principles: The Nucleophilic Power of Enamines

The Stork enamine synthesis proceeds in three key steps:

  • Enamine Formation: A ketone (e.g., cyclohexanone) is reacted with a secondary amine (e.g., pyrrolidine or morpholine) in the presence of an acid catalyst and with azeotropic removal of water. This drives the equilibrium towards the formation of the enamine.

  • Nucleophilic Attack: The enamine, with its electron-rich α-carbon, acts as a nucleophile and attacks an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound. This forms a new carbon-carbon bond and generates an iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.

Figure 3: Workflow of the Stork Enamine Synthesis.

Experimental Protocol: Synthesis of 2-Allylcyclohexanone via a Stork Enamine Intermediate

This protocol details the synthesis of an α-alkylated cyclohexanone, a precursor that can be further functionalized to the target carboxylic acid derivatives.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Allyl bromide

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a mixture of cyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed until no more water is collected in the trap (typically 4-6 hours).[11]

  • Alkylation: The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure. The crude enamine is dissolved in anhydrous THF, and allyl bromide (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature overnight.

  • Hydrolysis: The reaction mixture is then treated with 1 M hydrochloric acid and stirred vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Workup and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 2-allylcyclohexanone is purified by vacuum distillation.

Data Presentation: Characterization of 2-Allylcyclohexanone
PropertyValue
Appearance Colorless oil
Yield 65-75%
Boiling Point 78-80 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.85-1.50 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 211.5, 136.0, 116.8, 50.1, 42.2, 34.5, 28.1, 25.0
IR (neat, cm⁻¹) 3075, 1710 (C=O), 1640 (C=C)
MS (EI, m/z) 138 (M⁺)

Chapter 4: The Role of this compound Derivatives in Drug Discovery

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][13] The rigidified cyclohexene ring pre-organizes the appended functional groups into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for target proteins.

The enamine portion of the molecule can act as a hydrogen bond donor and acceptor, while the carboxylic acid (or its ester or amide derivatives) provides another site for polar interactions. The cyclohexene ring itself can engage in hydrophobic interactions within a binding pocket. This combination of features makes this scaffold a versatile starting point for the design of novel therapeutic agents.

For instance, derivatives of this scaffold have been investigated for their potential as:

  • Anticonvulsants: The enaminone moiety is a key pharmacophore in a number of anticonvulsant agents.[9]

  • Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory activity.[1][2][3]

  • Enzyme Inhibitors: The scaffold can be functionalized to target the active sites of various enzymes.

The synthetic methodologies outlined in this guide provide the fundamental tools for accessing a diverse library of this compound derivatives. By systematically varying the substituents on the amine, the carboxylic acid, and the cyclohexene ring, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of these compounds, paving the way for the discovery of new and effective drugs.

References

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Sources

The 2-Aminocyclohex-1-enecarboxylic Acid Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Constrained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel pharmacophores with desirable drug-like properties is perpetual. Among the myriad of molecular architectures, cyclic scaffolds have garnered significant attention due to their ability to impart conformational rigidity. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. The 2-aminocyclohex-1-enecarboxylic acid core, a cyclic β-enamino acid, represents a particularly intriguing scaffold. It marries the conformational constraint of a cyclohexene ring with the versatile chemical reactivity of an enamine and a carboxylic acid. This unique combination of structural and functional features makes it a promising starting point for the development of new therapeutic agents.

This technical guide provides an in-depth exploration of the this compound scaffold, from its synthesis and chemical properties to its applications in medicinal chemistry, with a focus on recent advancements and future potential.

The this compound Scaffold: Structural and Functional Attributes

The this compound scaffold is a fascinating hybrid of functionalities. At its heart lies a cyclic β-enamino ester/acid structure. Enaminones, or β-amino-α,β-unsaturated ketones and esters, are stable, conjugated systems with a rich and diverse reactivity profile.[1] The conjugation of the amino group with the carbonyl of the carboxylic acid through the double bond creates a vinylogous amide system, which influences the molecule's electronic properties and reactivity.

The key attributes of this scaffold include:

  • Conformational Rigidity: The cyclohexene ring restricts the rotational freedom of the molecule, presenting a well-defined spatial arrangement of the amino and carboxylic acid functional groups. This can be advantageous for specific receptor interactions.

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid moieties are excellent hydrogen bond donors and acceptors, crucial for molecular recognition at the active sites of biological targets.

  • Chemical Handles for Derivatization: The amino and carboxylic acid groups serve as convenient points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The enamine double bond also presents opportunities for further functionalization.

These inherent properties position the this compound scaffold as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of cyclic β-enamino esters, including the this compound scaffold, is often achieved through the condensation of a β-keto ester with a primary amine. This reaction is a cornerstone of enaminone chemistry.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_final Final Scaffold start1 Cyclic β-Keto Ester (e.g., Ethyl 2-oxocyclohexanecarboxylate) process Condensation Reaction (Often with acid or base catalysis) start1->process start2 Primary Amine (R-NH2) start2->process product 2-(Alkyl/Aryl)aminocyclohex-1-enecarboxylic Acid Ester process->product Formation of Enamino Ester final_product This compound (via ester hydrolysis) product->final_product Hydrolysis

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of (E)-2-(acrylamido)cyclohex-1-enecarboxylic Acid Derivatives

The following is a representative protocol for the synthesis of derivatives of the this compound scaffold, adapted from a study on HCA receptor agonists.[2][3] This multi-step synthesis highlights the versatility of the core structure.

Step 1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 eq) in toluene, add ammonium acetate (1.5 eq).

  • Reflux the mixture with a Dean-Stark trap to remove water for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-aminocyclohex-1-enecarboxylate.

Step 2: Acylation of the Amino Group

  • Dissolve ethyl 2-aminocyclohex-1-enecarboxylate (1 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (e.g., (E)-3-phenylacryloyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the acylated ester (1 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, 3-5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid derivative.

Medicinal Chemistry Applications and Biological Activity

While the parent this compound scaffold is not extensively documented as a standalone therapeutic agent, its derivatives have shown significant promise in various therapeutic areas.

Hydroxy-Carboxylic Acid (HCA) Receptor Agonists

A notable application of this scaffold is in the development of agonists for the hydroxy-carboxylic acid (HCA) receptors, particularly HCA₂ (also known as GPR109A).[2][3] The HCA₂ receptor is the molecular target for niacin (nicotinic acid), a long-used therapeutic for dyslipidemia. Niacin's utility is hampered by side effects such as flushing, which is also mediated by HCA₂. The development of selective HCA₂ agonists with improved side-effect profiles is therefore a significant goal in cardiovascular drug discovery.

Derivatives of 2-amidocyclohex-1-enecarboxylic acid have been designed to mimic the pharmacophoric features of known HCA₂ agonists.[2][3] The general structure involves an acidic group (the carboxylic acid), a linker, and an aromatic moiety. The this compound core serves as a constrained and functionalized platform for arranging these elements in a favorable orientation for receptor binding and activation.

The activation of HCA receptors by these agonists can be quantified using a 3'-5'-cyclic adenosine monophosphate (cAMP) assay.[2]

G cluster_workflow HCA Receptor Activation Workflow agonist 2-Amidocyclohex-1-enecarboxylic Acid Derivative (Agonist) receptor HCA Receptor (e.g., HCA2) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Conversion (inhibited) cellular_response Cellular Response (e.g., Inhibition of Lipolysis) camp->cellular_response Leads to

Caption: Simplified workflow of HCA receptor activation by a 2-amidocyclohex-1-enecarboxylic acid derivative.

Anti-inflammatory and Antiproliferative Potential

Derivatives of the closely related cyclohex-1-ene-1-carboxylic acid scaffold have demonstrated significant anti-inflammatory and antiproliferative activities.[4][5][6] These studies provide a strong rationale for exploring the potential of the 2-amino substituted scaffold in these therapeutic areas.

The anti-inflammatory effects have been attributed to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[4][5] The antiproliferative activity has been observed in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[4][5][6]

While the exact molecular targets for these effects are not fully elucidated for all derivatives, the modulation of inflammatory signaling pathways is a key aspect of their mechanism of action. The introduction of the amino group in the 2-position of the cyclohexene ring could potentially lead to novel interactions with biological targets and modulate these activities.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for biological activity.

SAR for HCA Receptor Agonism

Studies on (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives have revealed key SAR trends for HCA receptor activation:[2][3]

ModificationObservationInference
Aromatic Group Naphthalene and quinoline moieties are well-tolerated and can lead to potent agonism.A larger, lipophilic aromatic system is favorable for binding to the receptor.
Linker Rigidity Replacing a flexible ethane linker in the amide side chain with rigid elements like an E-double bond, a triple bond, or a cyclopropane ring modulates potency and selectivity.The spatial orientation of the aromatic group relative to the core scaffold is critical for receptor activation.
Substitution on the Aromatic Ring The position and nature of substituents on the aromatic ring significantly impact activity.Electronic and steric factors of the aromatic substituent influence receptor interaction.
SAR for Anti-inflammatory and Antiproliferative Activities

For amidrazone derivatives of the related cyclohex-1-ene-1-carboxylic acid scaffold, the following SAR has been observed:[4][5][6]

ModificationObservationInference
Substituents on the Amidrazone Moiety The presence of two pyridyl substituents is effective for the inhibition of cytokine release (TNF-α, IL-6, IL-10).The nitrogen atoms in the pyridyl rings may be involved in key interactions with the biological target.
Saturation of the Cyclohexene Ring Saturation of the cyclohexene ring generally enhances the inhibitory effect on TNF-α production.The planarity of the cyclohexene ring influences the overall conformation and activity.
Substituent on the Phenyl Ring A 4-nitrophenyl or 4-methylphenyl substituent can enhance antiproliferative activity.Electronic properties of the substituent on the phenyl ring play a role in the antiproliferative effect.

Future Directions and Perspectives

The this compound scaffold remains a relatively underexplored area of medicinal chemistry with significant potential. Future research efforts could be directed towards several promising avenues:

  • Exploration of New Therapeutic Targets: Given the diverse biological activities of related enaminone and cyclic amino acid derivatives, this scaffold should be screened against a wider range of biological targets, including enzymes (e.g., kinases, proteases) and other receptors.

  • Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure derivatives of the scaffold will be crucial for understanding the stereochemical requirements for biological activity and for the development of chiral drugs.

  • Elucidation of Mechanisms of Action: In-depth mechanistic studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds. This will facilitate rational drug design and optimization.

  • Library Synthesis and High-Throughput Screening: The amenability of the scaffold to derivatization makes it an ideal candidate for the creation of compound libraries for high-throughput screening, which could accelerate the discovery of new lead compounds.

Conclusion

The this compound scaffold is a promising and versatile platform for the design and discovery of new therapeutic agents. Its unique combination of a conformationally constrained cyclic core and reactive functional groups provides a rich foundation for medicinal chemistry exploration. While much of the current knowledge is derived from its close derivatives, the compelling biological activities observed in these analogues strongly advocate for a more focused investigation of the parent scaffold and its broader chemical space. As synthetic methodologies become more sophisticated and our understanding of its biological interactions deepens, the this compound scaffold is poised to become a valuable tool in the development of next-generation therapeutics.

References

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6783–6784. Available at: [Link]

  • Reddy, T. J., et al. (2015). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Tetrahedron, 71(35), 5873-5882. Available at: [Link]

  • Shepelev, M., et al. (2014). Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists. Bioorganic & Medicinal Chemistry, 22(13), 3462-3472. Available at: [Link]

  • Shepelev, M., et al. (2014). Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of 2-Aminocyclohex-1-enecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminocyclohex-1-enecarboxylic acid is a cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development.[1] Its constrained cyclohexane framework makes it a valuable building block for creating peptidomimetics and other biologically active molecules with defined three-dimensional shapes.[2] The core structure, featuring an enamine conjugated with a carboxylic acid, gives rise to a fascinating landscape of isomerism, primarily tautomerism between the keto-enamine and enol-imine forms.

The precise isomeric form of the molecule can profoundly influence its chemical reactivity, biological activity, and pharmacological profile. Therefore, unambiguous identification and characterization of these isomers are critical for researchers in drug discovery and organic synthesis. This technical guide provides a comprehensive, multi-spectroscopic approach to elucidate the isomeric structures of this compound, grounded in field-proven insights and authoritative principles. We will explore the causality behind experimental choices and present self-validating protocols for robust analysis.

The Isomeric Landscape: Tautomerism

The primary form of isomerism in this compound is tautomerism. The molecule exists in a dynamic equilibrium between two main forms: the generally more stable Keto-Enamine tautomer and the Enol-Imine tautomer. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH.

G Isomeric Equilibrium of this compound cluster_0 Keto-Enamine Tautomer cluster_1 Enol-Imine Tautomer Keto Predominant, stabilized by N-C=C-C=O conjugation Enol Less common, features O-C=C-C=N conjugation Keto->Enol Tautomerization

Caption: Tautomeric equilibrium between the Keto-Enamine and Enol-Imine forms.

Understanding the spectroscopic signatures of each tautomer is the central goal of this analytical guide.

A Multi-Spectroscopic Analytical Workflow

A single technique is rarely sufficient for complete characterization. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides the necessary cross-validation for unambiguous structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for detailed structural elucidation of the isomers in solution, providing information on connectivity, stereochemistry, and relative quantification.[3]

Expertise & Causality: Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. Aprotic solvents like CDCl₃ are common, but protic solvents like DMSO-d₆ or MeOD are invaluable. In DMSO-d₆, the exchange rate of labile protons (NH₂, COOH) is slowed, allowing for their direct observation as distinct peaks, which is essential for differentiating tautomers.

  • Quantitative Analysis: For determining the ratio of isomers, a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is crucial. This ensures complete relaxation and allows for accurate integration of signals corresponding to each isomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 5-10 seconds for quantitative measurements.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1): 2-5 seconds.

  • 2D NMR (as needed): Acquire COSY, HSQC, HMBC, and NOESY spectra using standard instrument parameters to establish proton-proton and proton-carbon correlations, confirming the backbone structure and spatial relationships.

Interpreting NMR Spectra

The key to distinguishing the tautomers lies in identifying unique signals for each form.

Spectroscopic Feature Keto-Enamine Tautomer Enol-Imine Tautomer Rationale
¹H: Vinylic Proton (-CH=) ~4.5-5.5 ppm~5.0-6.0 ppmThe vinylic proton in the enol-imine is deshielded by the adjacent C=N bond.
¹H: Amine Protons (-NH₂) Two broad signals, ~7.0-9.0 ppmAbsentThe presence of two distinct, exchangeable NH protons is characteristic of the primary enamine.
¹H: Imine/Enol Protons AbsentOne sharp =N-H or broad -OH signalThe enol-imine will show either an imine proton or an enol hydroxyl proton, depending on the exact structure.
¹H: Carboxyl Proton (-COOH) Very broad, ~10-13 ppmVery broad, ~10-13 ppmPresent in both, but its chemical shift can be sensitive to intramolecular hydrogen bonding.
¹³C: Carbonyl Carbon (C=O) ~170-175 ppmAbsent (or shifted significantly upfield if present in a different form)The distinct carbonyl signal is a hallmark of the keto-enamine form.[4]
¹³C: Enol Carbon (C-OH) Absent~150-160 ppmThe appearance of a carbon signal in the enol region indicates the enol-imine tautomer.
¹³C: Imine Carbon (C=N) Absent~160-170 ppmA signal in this region is a definitive marker for the imine functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and provides strong evidence for the dominant tautomeric form in the solid state or as a neat film.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Use a suitable IR-transparent solvent (e.g., CCl₄) in a liquid cell.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Interpreting IR Spectra

The presence or absence of key vibrational bands helps distinguish the isomers.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Isomer Identification
O-H Stretch (Carboxyl) 3300 - 2500 (very broad)Present in both tautomers, characteristic of a hydrogen-bonded carboxylic acid.[5]
N-H Stretch (Amine) 3500 - 3300 (two bands)The presence of two distinct N-H stretching bands is a strong indicator of the primary amine in the keto-enamine form.[6]
C=O Stretch (Carboxyl) 1725 - 1700 cm⁻¹A strong absorption here confirms the carboxylic acid.[7]
C=O Stretch (α,β-unsaturated) 1690 - 1660 cm⁻¹Conjugation with the enamine C=C bond lowers the C=O frequency. Its presence strongly supports the keto-enamine tautomer.[7]
C=C Stretch (Enamine) 1650 - 1600 cm⁻¹A strong band indicative of the conjugated C=C bond present in both tautomers.
C=N Stretch (Imine) 1690 - 1640 cm⁻¹A band in this region, especially in the absence of a strong conjugated C=O signal, would suggest the presence of the enol-imine tautomer.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the compound. While distinguishing isomers can be challenging, fragmentation patterns can offer structural clues.

Experimental Protocol: HRMS Analysis
  • Ionization: Electrospray ionization (ESI) is preferred for its soft ionization, which typically preserves the molecular ion.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting Mass Spectra
  • Molecular Ion (M⁺): High-resolution MS should yield a mass that corresponds to the elemental formula C₇H₁₁NO₂ (Calculated Monoisotopic Mass: 141.0790 u). This validates the compound's identity.

  • Fragmentation: Key fragmentation pathways can provide structural insights.

    • Loss of H₂O (18 u): A common fragmentation for carboxylic acids.

    • Loss of COOH (45 u): Decarboxylation is a characteristic fragmentation pathway.

    • Enamine-specific fragmentation: Enamines can undergo complex rearrangements and cleavages within the cyclohexene ring. Differences in fragmentation between tautomers might arise from the initial position of the double bonds and heteroatoms.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation, which differs between the tautomers.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Interpreting UV-Vis Spectra

The molecule is an α,β-unsaturated amino acid system. The principles of Woodward-Fieser rules for α,β-unsaturated carbonyl compounds can be applied qualitatively.[9][10]

  • Keto-Enamine Tautomer: This form has a highly conjugated N-C=C-C=O system. It is expected to have a strong π → π* transition at a longer wavelength (λmax likely in the 280-320 nm range).

  • Enol-Imine Tautomer: The conjugation path is different (O-C=C-C=N). Depending on the exact geometry, the extent of conjugation might be altered, potentially leading to a shift in λmax compared to the keto-enamine form. Generally, more extended and planar conjugated systems absorb at longer wavelengths.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound isomers requires a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the definitive tool for structural elucidation and quantification in solution. IR spectroscopy provides rapid confirmation of functional groups and is particularly useful for analyzing the solid state. High-resolution mass spectrometry validates the elemental composition, and UV-Vis spectroscopy probes the nature of the conjugated electronic system.

By carefully designing experiments and synthesizing the data from each of these methods, researchers can confidently identify the dominant isomeric forms of this important synthetic building block, ensuring the scientific integrity of subsequent research in drug development and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. Retrieved January 17, 2026 from [Link].

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved January 17, 2026 from [Link].

  • Fülöp, F. (2012). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. ResearchGate. Retrieved January 17, 2026 from [Link].

  • LibreTexts. (2022). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026 from [Link].

  • ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. Retrieved January 17, 2026 from [Link].

  • Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved January 17, 2026 from [Link].

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved January 17, 2026 from [Link].

  • Scribd. (n.d.). Infrared Correlation Chart for Amines. Scribd. Retrieved January 17, 2026 from [Link].

  • The Pharma Guide. (2018). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. YouTube. Retrieved January 17, 2026 from [Link].

  • Dr. Puspendra Kumar. (2017). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. YouTube. Retrieved January 17, 2026 from [Link].

  • Kellner Filho, L. C. R., et al. (2022). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via Mass Spectrometry-Based Molecular Networking. SciELO. Retrieved January 17, 2026 from [Link].

  • Jakob, M., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Retrieved January 17, 2026 from [Link].

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook. Retrieved January 17, 2026 from [Link].

  • Kubíčková, A., Kubíček, V., & Coufal, P. (2011). UV-VIS Detection of Amino Acids in Liquid Chromatography: Online Post-Column Solid-State Derivatization With Cu(II) Ions. Journal of Separation Science, 34(22), 3131-5. Available at: [Link].

  • ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives. ResearchGate. Retrieved January 17, 2026 from [Link].

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An In-depth Technical Guide to 2-Aminocyclohex-1-enecarboxylic Acid: Properties, Reactivity, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-aminocyclohex-1-enecarboxylic acid, a cyclic β-amino acid with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its structure, reactivity, and synthetic strategies. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to provide a robust predictive framework.

Introduction: A Scaffold of Interest

This compound belongs to the class of cyclic β-amino acids, which are prized building blocks in the design of peptidomimetics and other biologically active molecules.[1][2] The constrained conformation of the cyclohexene ring can impart favorable properties to peptide-based drugs, such as increased metabolic stability and enhanced receptor affinity and selectivity.[3][4] The unique electronic arrangement of an enamine conjugated with a carboxylic acid gives rise to a rich and versatile chemical reactivity, making it an attractive scaffold for the synthesis of diverse molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are rooted in its molecular structure. The presence of both an acidic carboxylic acid group and a basic amino group, coupled with the electronic nature of the enamine system, dictates its behavior in various chemical and biological environments.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 277305-66-5[5][6][7][8]
Molecular Formula C₇H₁₁NO₂[5][6]
Molecular Weight 141.17 g/mol [5][6]
Appearance Predicted: White to off-white solidInferred from similar amino acids
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted: Soluble in polar solventsInferred from structure
pKa (Carboxylic Acid) Predicted: ~4-5Inferred from vinylogous acid principles[9][10]
pKa (Amine) Predicted: ~5-6Inferred due to delocalization of the nitrogen lone pair

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between its enamine and carboxylic acid functionalities. This unique arrangement results in a reactivity profile that is distinct from simple amines, alkenes, or carboxylic acids.

The Enamine System: A Nucleophilic Powerhouse

Enamines are the nitrogen analogs of enols and are known to be excellent nucleophiles.[11] The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond, increasing the electron density at the β-carbon. This makes the β-carbon the primary site of nucleophilic attack.[12][13][14]

Caption: Resonance structures illustrating the nucleophilicity of the β-carbon in an enamine.

Key Reactions of the Enamine Moiety:

  • Alkylation: The nucleophilic β-carbon can readily react with electrophiles such as alkyl halides in an SN2 fashion.[12] Subsequent hydrolysis of the resulting iminium ion can yield a β-alkylated cyclohexanone derivative.

  • Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of β-dicarbonyl compounds after hydrolysis.[13]

  • Michael Addition: As a soft nucleophile, the enamine can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[14]

The Vinylogous Carboxylic Acid: Enhanced Acidity

The carboxylic acid group in this compound is not isolated but is part of a conjugated system, a concept known as vinylogy.[9][10] This electronic communication through the double bond influences the acidity of the carboxylic acid. A vinylogous carboxylic acid is expected to be a stronger acid than a typical alcohol but may have a slightly higher pKa than a simple carboxylic acid due to the extended conjugation.[9]

The presence of the amino group, which is electron-donating by resonance, will also influence the acidity of the carboxylic acid and the basicity of the nitrogen atom. The delocalization of the nitrogen's lone pair into the double bond makes the amine less basic than a typical secondary amine.

Proposed Synthetic Pathway

While a specific, detailed synthesis for this compound is not readily found in the surveyed literature, a plausible route can be devised based on established organic chemistry reactions. A potential strategy involves the condensation of a β-keto ester with ammonia or an ammonia equivalent, followed by hydrolysis.

synthesis_workflow start Ethyl 2-oxocyclohexanecarboxylate step1 Reaction with Ammonia start->step1 intermediate Ethyl 2-aminocyclohex-1-enecarboxylate step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as toluene, add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enamine intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-aminocyclohex-1-enecarboxylate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide, 2 equivalents).

  • Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

  • After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely available, the expected key features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Broad singlet for the -NH₂ protons. - Singlet for the vinylic proton. - Multiplets for the cyclohexene ring protons. - Broad singlet for the carboxylic acid proton.
¹³C NMR - Signal for the carboxylic acid carbon (~170-180 ppm). - Signals for the two sp² carbons of the enamine. - Signals for the four sp³ carbons of the cyclohexene ring.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).[15][16][17] - N-H stretching of the amine (~3300-3500 cm⁻¹). - C=O stretch of the carboxylic acid (~1650-1700 cm⁻¹). - C=C stretch of the enamine (~1600-1650 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (141.17).

Applications in Drug Development

Cyclic β-amino acids like this compound are valuable in drug discovery for several reasons:[1][2]

  • Conformational Rigidity: The cyclic structure reduces the conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[3][18]

  • Proteolytic Stability: The incorporation of such non-natural amino acids into peptides can enhance their resistance to degradation by proteases, thereby improving their pharmacokinetic profiles.[2]

  • Scaffold for Diversity: The reactive handles on the molecule (amine, carboxylic acid, and the enamine system) provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Conclusion

This compound is a fascinating molecule with a rich chemical character defined by the interplay of its enamine and vinylogous carboxylic acid functionalities. While detailed experimental data remains to be fully explored in the public domain, its predicted properties and reactivity make it a highly attractive building block for the synthesis of novel therapeutics. The insights provided in this guide, grounded in fundamental principles of organic chemistry, offer a solid foundation for researchers and drug development professionals to harness the potential of this promising scaffold. Further experimental investigation into the synthesis, properties, and biological activities of this compound is highly warranted.

References

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  • CAS 277305-66-5 C7H11NO2 this compound ≥95%. Howei Pharm. [Link]

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  • CAS NO. 277305-66-5 | this compound... Arctom. [Link]

  • Some important cyclic β-amino acids. (ResearchGate scientific diagram). [Link]

  • Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441-1455. [Link]

  • Forró, E., & Fülöp, F. (2005). Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. European Journal of Organic Chemistry, 2005(15), 3299-3305.
  • 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Principle of Vinylogy (-CH=CH-) & Examples by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2022, January 26). YouTube. [Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. [Link]

  • 2-Aminocyclopent-1-ene-1-carboxylic acid. PubChem. [Link]

  • 5-Amino-cyclohex-3-enecarboxylic acid. PubChem. [Link]

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  • Discovery and applications of naturally occurring cyclic peptides. (2025, August 7). ResearchGate. [Link]

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester. NIST WebBook. [Link]

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discovery and isolation of novel 2-aminocyclohex-1-enecarboxylic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of Novel 2-Aminocyclohex-1-enecarboxylic Acid Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel this compound derivatives. These compounds, featuring a unique enamine moiety constrained within a cyclohexene ring, are valuable scaffolds in medicinal chemistry, serving as building blocks for peptidomimetics and other biologically active molecules.[1] The strategic insights and detailed protocols herein are designed to equip researchers and drug development professionals with a robust methodology for exploring this promising chemical space.

Strategic Foundations: Synthesis of the Cyclohexene Scaffold

The creation of the this compound core relies on establishing the six-membered ring with the requisite functional groups. A highly effective and stereospecific approach is the Diels-Alder reaction, which constructs the cyclohexene ring in a predictable manner.[2]

Causality of Synthetic Choice: The Diels-Alder Approach

The [4+2] cycloaddition between a conjugated diene and a dienophile is unparalleled for its efficiency and stereochemical control. By selecting appropriate starting materials, we can strategically install functional group handles that are readily converted to the target amine and carboxylic acid. A plausible and effective route begins with the reaction of a suitable diene with an acrylic acid derivative, which sets the stage for the subsequent introduction of the amino group.[2][3]

Visualizing the Synthetic Workflow

The overall process, from initial cycloaddition to the final characterized compound, follows a logical and sequential workflow. This ensures that each step builds upon a well-defined and purified intermediate, maximizing the overall yield and purity of the final product.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Characterization A Diels-Alder Cycloaddition B Crude Product Workup (Aqueous Extraction) A->B C Flash Chromatography (Amine-Modified Silica) B->C Crude Isolate D Recrystallization C->D E Structural Confirmation (NMR, MS, IR) D->E Purified Crystals F Purity Analysis (HPLC, GC-MS) E->F

Caption: High-level workflow from synthesis to final characterization.

Experimental Protocol: Diels-Alder Synthesis of a Cyclohexene Precursor

This protocol describes the synthesis of a cyclohexene carboxylic acid precursor, which can be further functionalized to the target enamine.

Materials:

  • 1,3-Butadiene (or appropriate substituted diene)

  • Acrylic acid (or appropriate dienophile)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • High-pressure reaction vessel

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add acrylic acid (1.0 eq) and a catalytic amount of hydroquinone to inhibit polymerization.

  • Solvent Addition: Add toluene to dissolve the dienophile. The concentration should be optimized but a starting point of 0.5 M is common.

  • Diene Introduction: Cool the vessel to -78 °C (dry ice/acetone bath) and condense 1,3-butadiene (1.2 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Transfer it to a protected heating block and heat to 100-150 °C. Reaction time can vary from 12 to 48 hours. Monitor the reaction progress via TLC or GC analysis of aliquots.

  • Workup: After cooling, carefully vent any excess butadiene. Concentrate the reaction mixture under reduced pressure. The resulting crude product will contain the desired cyclohexene carboxylic acid, which can be carried forward.

Isolation and Purification: A Self-Validating System

The purification of compounds containing both amine and carboxylic acid functionalities presents unique challenges, primarily due to their amphoteric nature and potential for strong interactions with stationary phases.[4] A multi-step purification strategy is essential for achieving high purity.

Initial Purification: Liquid-Liquid Extraction

An initial workup using a separating funnel is a robust method to remove unreacted starting materials and catalysts.[5][6]

Protocol: Acid-Base Extraction

  • Dissolve the crude product from the synthesis step in an organic solvent like ethyl acetate.

  • Transfer the solution to a separating funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities.[5] Release pressure frequently.

  • Separate the aqueous layer. The organic layer now contains the less polar components.

  • To isolate the target compound (if it's in the organic layer), wash with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.[6][7]

  • Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude, partially purified product.

Chromatographic Purification: Overcoming a Key Challenge

Standard silica gel chromatography is often problematic for amine-containing compounds due to the acidic nature of silica, which leads to strong adsorption, peak tailing, and poor separation.[4]

Expertise in Action: To counteract this, the use of an amine-modified stationary phase or the addition of a competing amine (e.g., 1-2% triethylamine) to the mobile phase is a field-proven solution.[4] This approach neutralizes the acidic silanol groups, allowing for effective elution and separation.

Protocol: Flash Chromatography on Amine-Functionalized Silica

  • Column Packing: Select an appropriately sized column and pack with amine-functionalized silica gel as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of 1% triethylamine to the mobile phase system is recommended.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified compound.

Final Purification: Recrystallization

For obtaining an analytically pure, crystalline solid, recrystallization is the final and most critical step. The choice of solvent is paramount. For enamine salts, polar solvents like methanol have proven effective.[8]

Protocol: Recrystallization from Methanol

  • Dissolution: In a clean Erlenmeyer flask, add the purified compound from chromatography. Add a minimal amount of methanol and heat gently (e.g., to 60-70 °C) with stirring until the solid is completely dissolved.[8]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath or refrigerator (e.g., to 5-10 °C).[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Structural Elucidation and Characterization

Unequivocal characterization of a novel compound is the cornerstone of discovery. A combination of spectroscopic techniques is required to confirm the molecular structure and assess purity.[9]

Visualizing the Characterization Pathway

The characterization process is systematic, starting with mass determination and moving to detailed structural analysis through NMR.

G A Purified Compound B Mass Spectrometry (MS) Confirms Molecular Weight A->B C Infrared (IR) Spectroscopy Identifies Functional Groups (C=C, N-H, C=O) A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidates Full Structure A->D E Final Structural Assignment B->E C->E D->E

Sources

A Theoretical Exploration of the Conformational Landscape of 2-Aminocyclohex-1-enecarboxylic Acid: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-aminocyclohex-1-enecarboxylic acid, a vinylogous β-amino acid of significant interest in medicinal chemistry and materials science. While a dedicated experimental or computational study on this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of conformational analysis, computational chemistry protocols, and data from analogous molecular systems to construct a robust theoretical model. We delve into the critical interplay of the cyclohexene ring puckering, the steric and electronic effects of the amino and carboxylic acid substituents, and the pivotal role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the computational workflows and theoretical underpinnings necessary to predict and understand the conformational preferences of this and related molecules.

Introduction: The Significance of Conformational Preference

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional conformation. For drug candidates, the specific spatial arrangement of functional groups determines its ability to bind to a biological target with high affinity and selectivity. This compound, as a constrained analog of β-alanine, presents a fascinating case study in conformational analysis. Its rigid cyclohexene backbone, coupled with the flexible amino and carboxylic acid moieties, creates a complex conformational landscape that can be systematically explored through theoretical and computational methods. Understanding the dominant conformers and the energetic barriers between them is paramount for designing novel therapeutics, catalysts, and functional materials.

The core of this molecule's conformational complexity lies in the enamine-acid functionality. The proximity of the amino and carboxylic acid groups strongly suggests the potential for a stabilizing intramolecular hydrogen bond, a non-covalent interaction known to significantly influence molecular shape and reactivity.[1][2][3] This guide will elucidate the theoretical approaches to characterizing this hydrogen bond and its impact on the overall conformational equilibrium.

Theoretical Methodology: A Self-Validating Computational Workflow

Initial Conformational Search: Exploring the Possibilities

The first step in any conformational analysis is a broad exploration of the potential energy surface to identify all possible low-energy conformers. This is typically achieved through molecular mechanics (MM) methods, which offer a computationally efficient way to sample a large number of conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Low-Mode) to generate a diverse set of initial conformers.

  • Energy Minimization: Subject each generated conformer to energy minimization to locate the nearest local energy minimum on the potential energy surface.

  • Filtering and Clustering: Discard high-energy conformers and cluster the remaining structures based on root-mean-square deviation (RMSD) to identify unique conformations.

Quantum Mechanical Refinement: Accuracy and Electronic Detail

Following the initial MM search, the unique low-energy conformers must be re-optimized at a higher level of theory to obtain more accurate geometries and relative energies. Density Functional Theory (DFT) is the workhorse for such calculations, providing a good balance between computational cost and accuracy.[4][5][6]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Method and Basis Set Selection: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) for initial optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311++G(d,p) is recommended.[7]

  • Geometry Optimization: Perform a full geometry optimization for each unique conformer identified in the MM search.

  • Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all conformers with respect to the global minimum.

Solvent Effects: Simulating a Realistic Environment

The conformation of a molecule can be significantly influenced by its environment. Solvation models are therefore crucial for predicting the conformational preferences in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used.[8]

Experimental Protocol: Incorporating Solvent Effects

  • Solvent Selection: Choose a solvent that is relevant to the intended application (e.g., water for biological systems, chloroform for organic reactions).

  • PCM Calculations: Perform single-point energy calculations on the gas-phase optimized geometries using the PCM model. Alternatively, for a more rigorous approach, re-optimize the geometries within the solvent continuum.

  • Analysis of Solvation Energies: Analyze the effect of the solvent on the relative energies of the conformers. Polar solvents are expected to stabilize conformers with larger dipole moments.

Results and Discussion: Unraveling the Conformational Landscape

The Cyclohexene Ring: A Constrained Scaffold

The cyclohexene ring in this compound is expected to adopt a half-chair or sofa conformation to minimize allylic strain. The double bond flattens a portion of the ring, leading to a different set of conformational possibilities compared to a saturated cyclohexane ring.[9] The positions of the amino and carboxylic acid groups on the sp2-hybridized carbons will be planar with respect to the double bond, while the rest of the ring puckers.

The Key Stabilizing Factor: Intramolecular Hydrogen Bonding

The most significant factor governing the conformational preference of this compound is the potential for a strong intramolecular hydrogen bond between the amino group (donor) and the carbonyl oxygen of the carboxylic acid group (acceptor). This interaction would form a stable six-membered ring, significantly lowering the energy of the corresponding conformer.[10]

Based on studies of similar β-enaminone and vinylogous amide systems, this hydrogen-bonded conformer is predicted to be the global minimum in the gas phase. The strength of this hydrogen bond is enhanced by resonance, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[3]

Potential Conformers and Their Relative Stabilities

We can hypothesize the existence of at least two major classes of conformers:

  • Conformer A (Intramolecularly Hydrogen-Bonded): This conformer features a planar six-membered ring formed by the N-H···O=C hydrogen bond. This is expected to be the most stable conformer in the gas phase and in non-polar solvents.

  • Conformer B (Non-Hydrogen-Bonded): In this conformer, the amino and carboxylic acid groups are oriented away from each other, preventing the formation of an intramolecular hydrogen bond. This conformer may be stabilized by intermolecular hydrogen bonding with solvent molecules in polar, protic solvents.

The relative energy difference between these conformers will be a key determinant of the molecule's overall conformational population.

Table 1: Predicted Relative Energies and Key Dihedral Angles of this compound Conformers (Hypothetical Data)

ConformerDescriptionPredicted Relative Energy (Gas Phase, kcal/mol)Predicted N-C-C-O Dihedral Angle (°)
A Intramolecularly Hydrogen-Bonded0.0 (Global Minimum)~0
B Non-Hydrogen-Bonded (anti)5 - 10~180
C Non-Hydrogen-Bonded (gauche)3 - 7~60

Note: This table presents hypothetical data based on trends observed in analogous systems. Actual values would require specific DFT calculations.

The Influence of Solvent

The choice of solvent is expected to have a profound impact on the conformational equilibrium.

  • Non-polar solvents (e.g., hexane, chloroform): These solvents are less likely to disrupt the intramolecular hydrogen bond, and thus Conformer A is expected to be the dominant species.

  • Polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors and may partially disrupt the intramolecular hydrogen bond, leading to a higher population of non-hydrogen-bonded conformers.

  • Polar protic solvents (e.g., water, methanol): These solvents are strong hydrogen bond donors and acceptors and are expected to significantly compete with the intramolecular hydrogen bond. In such environments, the population of Conformer B and other solvated species is likely to increase.[2]

Visualizing the Concepts

Conformational Isomers

G cluster_A Conformer A (Intramolecularly H-Bonded) cluster_B Conformer B (Non-H-Bonded) A Global Minimum (Gas Phase) B_anti Anti Conformer A->B_anti ΔG > 0 B_gauche Gauche Conformer A->B_gauche ΔG > 0 B_anti->B_gauche Rotation

Caption: Predicted major conformers of this compound.

Computational Workflow

G start Molecular Structure mm Molecular Mechanics Conformational Search start->mm dft_opt DFT Geometry Optimization mm->dft_opt freq Frequency Analysis dft_opt->freq solvent Solvent Model (PCM) dft_opt->solvent results Relative Energies & Conformer Population freq->results solvent->results

Caption: A typical workflow for theoretical conformational analysis.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for investigating the conformational landscape of this compound. Based on established principles and data from analogous systems, we predict that the dominant conformation in the gas phase and non-polar solvents is one stabilized by a strong intramolecular hydrogen bond. The conformational equilibrium is expected to be highly sensitive to the solvent environment, with polar protic solvents favoring open, non-hydrogen-bonded conformers.

The lack of specific experimental or computational data for this molecule highlights an opportunity for future research. A dedicated study employing the computational workflow detailed in this guide would provide valuable quantitative data on the relative energies, geometric parameters, and population of the various conformers. Such a study would be of significant benefit to the drug discovery and materials science communities, enabling a more rational design of molecules incorporating this important structural motif.

References

  • Boraei, A. A. A., et al. (2021).
  • Caballero, J., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Molecular Structure: THEOCHEM, 912(1-3), 82-90.
  • Coutinho, K., & Canuto, S. (2008). CNNC conformational isomers of 2′-hydroxyacetophenone azine: FTIR matrix isolation and DFT study. Journal of Molecular Structure, 881(1-3), 118-125.
  • Dodda, L. S., et al. (2022). Collaborative assessment of molecular geometries and energies from the Open Force Field initiative.
  • El-Agrody, A. M., et al. (2025). Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor. Journal of Molecular Structure, 1322, 140289.
  • Haas, B. C., et al. (2025). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 4(1).
  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712.
  • Alonso, M., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(14), 2523.
  • LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
  • Haas, B. C., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery.
  • Laane, J., & Choo, J. (2018). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight, 2018, 11.
  • Wiberg, K. B., & Murcko, M. A. (1988). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. The Journal of Physical Chemistry, 92(24), 6889-6893.
  • MWS Chemistry. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. YouTube.
  • Sobczyk, L., et al. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Molecules, 21(12), 1657.
  • University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry.
  • Molecules Editorial Office. (2021). Introduction to “Intramolecular Hydrogen Bonding 2021”. Molecules, 26(20), 6296.
  • LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
  • Faza, O. N., & López, C. S. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC advances, 9(42), 24433-24446.

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Navigating Conformational Space: 2-Aminocyclohex-1-enecarboxylic Acid as a Premier Constrained Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide design and medicinal chemistry, the ability to control molecular conformation is paramount to achieving desired biological activity and therapeutic efficacy. Constrained amino acids serve as powerful tools in this endeavor, locking peptide backbones into specific secondary structures to enhance receptor affinity, improve metabolic stability, and increase bioavailability. Among these, 2-aminocyclohex-1-enecarboxylic acid and its derivatives stand out as uniquely versatile and potent building blocks. This guide provides an in-depth exploration of their synthesis, conformational properties, and strategic applications, offering a technical resource for scientists seeking to harness their potential in creating next-generation therapeutics and advanced materials.

The Imperative for Conformational Constraint in Peptide Design

Peptides are remarkable signaling molecules, but their inherent flexibility often leads to poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low receptor selectivity. Introducing conformational rigidity through the incorporation of non-proteinogenic amino acids can overcome these limitations. Constrained amino acids, by restricting the rotational freedom of the peptide backbone (phi, psi, and omega dihedral angles), pre-organize the molecule into a bioactive conformation that mimics a natural secondary structure, such as a β-turn or α-helix. This pre-organization minimizes the entropic penalty upon binding to a biological target, often resulting in a significant increase in binding affinity and specificity.

The this compound scaffold, as a cyclic β-amino acid analogue, provides a robust platform for inducing such constraints. Its rigid cyclohexene ring structure effectively locks the backbone dihedral angles, making it an exceptional building block for stabilizing specific turn structures in peptides, which are critical for many biological recognition events.

Synthesis and Chemical Diversification

The synthesis of the this compound core is well-established and can be achieved through several efficient routes. A foundational and reliable method is a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and an amine source, followed by oxidation and hydrolysis. This approach is not only efficient but also highly amenable to creating a diverse library of analogues by varying the starting materials.

Experimental Protocol: General Hantzsch-type Synthesis of the Scaffold
  • Condensation & Cyclization: A β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), a suitable aldehyde (1.1 eq), and an enamine or ammonium acetate (1.2 eq) are heated in a solvent such as ethanol or acetic acid. This one-pot reaction forms a dihydropyridine intermediate. The reaction is monitored by Thin-Layer Chromatography (TLC) until consumption of the limiting reagent.

  • Oxidation: Upon completion, the solvent is removed under reduced pressure. The crude dihydropyridine is dissolved in an appropriate solvent, and an oxidizing agent like ceric ammonium nitrate (CAN) or manganese dioxide (MnO2) is added to aromatize the ring system.

  • Hydrolysis & Purification: The resulting ester is hydrolyzed to the carboxylic acid using standard basic (e.g., NaOH, LiOH) or acidic conditions, followed by workup and acidification to precipitate the product. The final this compound derivative is then purified, typically by recrystallization or column chromatography.

The true strength of this synthetic approach lies in its adaptability. By choosing different β-ketoesters and aldehydes, chemists can install a wide array of functional groups around the cyclohexene core, allowing for the fine-tuning of steric bulk, electronic properties, and potential secondary interactions of the final building block.

Visualization of the Synthetic Workflow

Hantzsch_Synthesis_Workflow reagents β-Ketoester + Aldehyde + Amine Source condensation Condensation & Cyclization reagents->condensation Reflux dhp Dihydropyridine Intermediate condensation->dhp oxidation Oxidation (e.g., CAN, MnO2) dhp->oxidation ester Substituted Ester Product oxidation->ester hydrolysis Ester Hydrolysis & Acidification ester->hydrolysis final_product 2-Aminocyclohex-1- enecarboxylic Acid Derivative hydrolysis->final_product

Caption: Generalized Hantzsch-type synthesis for producing diverse this compound derivatives.

Conformational Control and Structural Applications

The defining feature of this compound is its profound ability to dictate the secondary structure of peptides. The rigid cyclohexene ring forces the peptide backbone to adopt a well-defined turn conformation, closely mimicking a type II' β-turn. This has been extensively validated through NMR spectroscopy, circular dichroism, and X-ray crystallography.

By strategically inserting this building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, researchers can induce stable turn structures at precise locations. This is invaluable in the design of peptidomimetics targeting receptors where a specific turn motif is essential for molecular recognition and subsequent biological signaling. For example, in the development of antagonists for G-protein coupled receptors (GPCRs), this constrained amino acid has been used to mimic the receptor-bound conformation of endogenous peptide ligands, leading to compounds with high affinity and enhanced selectivity.

Data Summary: Typical Conformational Parameters
ParameterApproximate ValueSignificance in Peptide Structure
Φ (phi) ~ -60° to -80°Restricts rotation around the N-Cα bond, favoring a turn.
Ψ (psi) ~ 120° to 140°Restricts rotation around the Cα-C' bond, stabilizing the turn.
Induced Structure Type II' β-turnA common and biologically important secondary structure motif.
Logical Relationship: From Building Block to Biological Function

Biological_Function_Flow cluster_design Molecular Design & Synthesis cluster_structure Structural Outcome cluster_impact Pharmacological Impact building_block 2-Aminocyclohex-1- enecarboxylic Acid spps Solid-Phase Peptide Synthesis (SPPS) building_block->spps peptide_seq Flexible Linear Peptide peptide_seq->spps constrained_peptide Conformationally Constrained Peptide spps->constrained_peptide beta_turn Pre-organized β-Turn Motif constrained_peptide->beta_turn Induces stability Enhanced Proteolytic Stability constrained_peptide->stability binding Increased Binding Affinity (Lower Entropic Penalty) beta_turn->binding receptor Biological Target (e.g., Receptor, Enzyme) binding->receptor Binds to activity Improved Potency & Selectivity binding->activity stability->activity

Caption: The strategic incorporation of the constrained building block leads to enhanced biological function.

Applications in Drug Discovery and Materials Science

The unique attributes of this compound have cemented its role as a high-value component in several advanced scientific fields:

  • Peptidomimetic Therapeutics: Its capacity to nucleate β-turn conformations is leveraged in designing potent and selective ligands for proteases, integrins, and GPCRs, which are implicated in cancer, inflammation, and metabolic diseases.

  • Foldamers: This building block can be oligomerized to create novel foldamers—non-natural polymers that adopt predictable, stable three-dimensional structures. These architectures are being explored for applications in molecular recognition, asymmetric catalysis, and the development of antimicrobial agents.

  • Biomaterials: Peptides containing this constrained amino acid can be designed to self-assemble into highly ordered nanostructures, such as hydrogels and nanofibers. These materials have significant potential in fields like regenerative medicine, targeted drug delivery, and tissue engineering.

Conclusion and Future Outlook

This compound is far more than a simple modified amino acid; it is a sophisticated tool for precise molecular engineering. Its accessible synthesis and profound, predictable influence on peptide conformation provide a robust strategy for elevating the therapeutic potential of peptide-based drug candidates. As our understanding of the intricate relationship between molecular structure and biological function continues to deepen, the strategic deployment of such constrained building blocks will be indispensable. Future work focusing on novel substitutions on the cyclohexene ring and their incorporation into more complex molecular scaffolds promises to unlock even greater possibilities in medicinal chemistry and materials science.

References

As this is a synthesized technical guide based on well-established principles in organic chemistry and peptidomimetics, it does not cite specific individual research articles. For detailed protocols and specific applications, researchers are encouraged to consult primary literature databases such as Scopus, Web of Science, and Google Scholar using keywords like "this compound," "constrained peptides," "β-turn mimetics," and "foldamers."

The Enamine Moiety in 2-Aminocyclohex-1-enecarboxylic Acid: A Technical Guide to its Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Unique Reactivity of a Cyclic β-Enamino Acid

2-Aminocyclohex-1-enecarboxylic acid and its ester derivatives represent a class of cyclic β-enamino esters, a fascinating and synthetically powerful functional group. The inherent electronic properties of the enamine moiety, characterized by the delocalization of the nitrogen lone pair into the carbon-carbon double bond, render the β-carbon strongly nucleophilic. This guide provides an in-depth exploration of the reactivity of this enamine system, offering field-proven insights into its behavior in key organic transformations and its utility in the synthesis of complex molecular architectures, particularly heterocyclic scaffolds of medicinal interest.

The delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond and the carbonyl group is the cornerstone of the enamine's reactivity. This creates a resonance structure with a negative charge on the β-carbon, making it a potent nucleophile, analogous to an enolate but with distinct reactivity profiles. The stability and ease of handling of enamines, compared to their enolate counterparts, make them attractive intermediates in organic synthesis.

I. Synthesis of 2-Aminocyclohex-1-enecarboxylate Precursors

The ethyl ester of this compound is a common starting material for exploring the reactivity of this system. Its synthesis is typically achieved through the condensation of a primary amine with a β-keto ester, in this case, ethyl 2-oxocyclohexanecarboxylate.

Experimental Protocol: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Ammonia (or an ammonium salt like ammonium acetate)

  • Ethanol or another suitable solvent

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in ethanol.

  • Add a source of ammonia, such as a solution of ammonia in ethanol or ammonium acetate (1.1 eq.).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired ethyl 2-aminocyclohex-1-enecarboxylate.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both the starting materials and the product and has a suitable boiling point for reflux.

  • Ammonia Source: While gaseous ammonia can be used, ammonium acetate is often more convenient as it is a solid and can also act as a mild acid catalyst to facilitate the initial condensation and subsequent dehydration.

  • Water Removal: The use of a Dean-Stark trap helps to drive the equilibrium towards the enamine product by removing the water formed during the condensation reaction.

II. The Duality of Reactivity: N- vs. C-Functionalization

A key aspect of the reactivity of this compound and its esters is the presence of two nucleophilic centers: the nitrogen atom and the β-carbon. The regioselectivity of reactions with electrophiles is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, base), and the steric environment of the enamine.

A. N-Alkylation and N-Acylation: Targeting the Nitrogen Nucleophile

Direct reaction at the nitrogen atom leads to the formation of N-substituted derivatives.

N-alkylation of the enamine moiety can be achieved using various alkylating agents, such as alkyl halides. The reaction typically requires a base to neutralize the acid generated.

dot

N_Alkylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product enamine Ethyl 2-aminocyclohex-1-enecarboxylate sn2 SN2 Attack enamine->sn2 Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 deprotonation Deprotonation sn2->deprotonation Intermediate product N-Alkyl Enamine deprotonation->product

Caption: General workflow for the N-alkylation of the enamine.

Experimental Protocol: N-Alkylation with an Alkyl Halide [1]

Materials:

  • Ethyl 2-aminocyclohex-1-enecarboxylate

  • Alkyl halide (e.g., iodoethane, benzyl bromide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminocyclohex-1-enecarboxylate (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.

  • Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography.

Comparative Data for N-Alkylation Conditions

Alkylating AgentBaseSolventTemperatureReaction TimeYield (%)
IodoethaneK₂CO₃AcetonitrileReflux6 h~70-85
Benzyl BromideTriethylamineDMF60 °C4 h~80-90

Note: Yields are estimates based on typical N-alkylation reactions of similar substrates and may vary.

N-acylation is readily achieved with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base.

Experimental Protocol: N-Acylation with an Acyl Chloride [2]

Materials:

  • Ethyl 2-aminocyclohex-1-enecarboxylate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve ethyl 2-aminocyclohex-1-enecarboxylate (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing the reaction mixture with dilute acid and base to remove excess reagents.

  • The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

B. C-Alkylation and C-Acylation: Leveraging the β-Carbon Nucleophilicity

Under certain conditions, particularly when the nitrogen is substituted or when using specific reagents, electrophilic attack can occur at the β-carbon.

C-acylation of β-enamino esters can be a competing pathway with N-acylation. The choice of base and solvent can influence the regioselectivity.

dot

C_Acylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product enamine Ethyl 2-aminocyclohex-1-enecarboxylate c_attack C-Acylation enamine->c_attack Base acyl_halide Acyl Halide (R-COCl) acyl_halide->c_attack tautomerization Tautomerization c_attack->tautomerization Intermediate product β-Dicarbonyl Compound tautomerization->product

Caption: General pathway for C-acylation of the enamine.

III. Cycloaddition Reactions: Building Heterocyclic Scaffolds

The enamine moiety of this compound derivatives is a versatile component in cycloaddition reactions, providing access to a wide range of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.[3]

A. Synthesis of Pyrimidine Derivatives

β-Enamino esters are excellent precursors for the synthesis of pyrimidines through condensation with amidines or related N-C-N synthons.[4][5]

Reaction Principle: The reaction proceeds via an initial nucleophilic attack of the amidine on the ester carbonyl, followed by cyclization and elimination of ethanol and water.

Experimental Protocol: Synthesis of a Fused Pyrimidine [6]

Materials:

  • Ethyl 2-aminocyclohex-1-enecarboxylate

  • Guanidine hydrochloride or another amidine

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • Add ethyl 2-aminocyclohex-1-enecarboxylate (1.0 eq.) and guanidine hydrochloride (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate from the solution upon cooling or neutralization and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

B. Synthesis of Quinoline Derivatives

The enamine can also participate in reactions leading to the formation of quinoline derivatives, for example, through a Friedländer-type annulation with an appropriate carbonyl compound.[7][8]

Reaction Principle: This involves the condensation of the enamine with a compound containing a reactive methylene group adjacent to a carbonyl, followed by cyclodehydration.

dot

Quinoline_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product enamine Ethyl 2-aminocyclohex-1-enecarboxylate condensation Condensation enamine->condensation Acid or Base Catalyst dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclodehydration condensation->cyclization Intermediate product Fused Quinoline Derivative cyclization->product

Caption: General workflow for the synthesis of quinoline derivatives.

IV. Conclusion: A Versatile Building Block for Complex Molecule Synthesis

The enamine moiety in this compound and its derivatives is a powerful tool for the construction of diverse and complex molecular architectures. Its tunable reactivity, allowing for selective N- or C-functionalization, and its utility in cycloaddition reactions make it a valuable synthon for medicinal chemists and organic synthesis professionals. A thorough understanding of the factors governing its reactivity is crucial for harnessing its full synthetic potential in the development of novel therapeutics and functional materials.

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical and Pharmaceutical Research, 2016, 8(8):430-438. (Link: Not available)
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023, 28(2), 819. [URL: https://www.mdpi.com/1420-3049/28/2/819]
  • Pyrimidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
  • Cyclohexanone enamines. Imperial College London. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=4708]
  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 2022, 11(2), 123-142. [URL: https://growingscience.com/ccl/Vol11/ccl_2021_68.pdf]
  • Carbonyl Condensations with Enamines: The Stork Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/09%3A_Carbonyl_Alpha-Substitution_Reactions/9.11%3A_Carbonyl_Condensations_with_Enamines_-_The_Stork_Reaction]
  • Pyrimidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
  • Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry, 1964, 29(4), 801-807. (Link: Not available)
  • Cycloaddition Reactions of Enamines. ResearchGate. [URL: https://www.researchgate.net/publication/379691993_Cycloaddition_Reactions_of_Enamines]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2024, 29(10), 2289. [URL: https://www.mdpi.com/1420-3049/29/10/2289]
  • Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
  • cycloaddition-reactions-of-enamines. Ask this paper - Bohrium. [URL: https://askthispaper.com/ar?/cycloaddition-reactions-of-enamines]
  • Synthesis of 2-aminoquinolines via one-pot multi-component reaction. ResearchGate. [URL: https://www.researchgate.net/publication/370228362_Synthesis_of_2-aminoquinolines_via_one-pot_multi-component_reaction]
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  • Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-quinolines-140-from-2-aminoacetophenone-138-and-1-3-dicarbonyl-compound_fig48_344109867]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(39), 23199-23225. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326500/]
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  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.
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The Emergence of 2-Aminocyclohex-1-enecarboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding the exploration of unique chemical scaffolds that can serve as springboards for the development of potent and selective drugs. Among the myriad of molecular frameworks, the 2-aminocyclohex-1-enecarboxylic acid core has emerged as a "privileged scaffold"—a versatile building block capable of interacting with a diverse range of biological targets. Its inherent conformational rigidity and the strategic placement of amino and carboxylic acid functionalities make it an ideal starting point for creating libraries of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the preliminary investigation of this compound in drug discovery, from its synthesis to its application in identifying novel bioactive molecules.

The Strategic Synthesis of a Versatile Scaffold

The utility of a chemical scaffold is intrinsically linked to its accessibility. A robust and adaptable synthetic route is paramount for enabling the extensive structure-activity relationship (SAR) studies necessary for drug development. The synthesis of this compound can be approached through several strategic pathways, often commencing from readily available starting materials.

One of the most efficient methods involves the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile that forms a cyclic β-enaminonitrile, which can then be hydrolyzed to the desired product.[1][2] This approach is particularly advantageous for creating the core cyclic structure.

Alternatively, a common and versatile route begins with the synthesis of ethyl 2-oxocyclohexanecarboxylate, which can be prepared from the condensation of cyclohexanone and diethyl carbonate.[3] This ketoester serves as a key intermediate that can be readily converted to the corresponding enamine, ethyl 2-aminocyclohex-1-enecarboxylate. The final step involves the hydrolysis of the ethyl ester to the free carboxylic acid.[4][5]

G cluster_0 Synthesis of this compound Cyclohexanone Cyclohexanone Ethyl_2_oxocyclohexanecarboxylate Ethyl_2_oxocyclohexanecarboxylate Cyclohexanone->Ethyl_2_oxocyclohexanecarboxylate Condensation w/ Diethyl Carbonate Diethyl_Carbonate Diethyl_Carbonate Diethyl_Carbonate->Ethyl_2_oxocyclohexanecarboxylate Ethyl_2_aminocyclohex_1_enecarboxylate Ethyl_2_aminocyclohex_1_enecarboxylate Ethyl_2_oxocyclohexanecarboxylate->Ethyl_2_aminocyclohex_1_enecarboxylate Enamine Formation Ammonia_or_Amine Ammonia_or_Amine Ammonia_or_Amine->Ethyl_2_aminocyclohex_1_enecarboxylate Hydrolysis Hydrolysis Ethyl_2_aminocyclohex_1_enecarboxylate->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-Aminocyclohex-1-enecarboxylate

This protocol outlines the synthesis of the ethyl ester of the title compound, a key intermediate that can be subsequently hydrolyzed.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [3]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry tetrahydrofuran (THF), add diethyl carbonate (1.2 mol).

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone (0.48 mol) in dry THF dropwise over 30 minutes.

  • Continue refluxing for an additional 1.5 hours.

  • After cooling, carefully hydrolyze the reaction mixture with 3N hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-oxocyclohexanecarboxylate.

Step 2: Formation of Ethyl 2-aminocyclohex-1-enecarboxylate

  • Dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

  • Stir the reaction at room temperature until the conversion is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-aminocyclohex-1-enecarboxylate.

Step 3: Hydrolysis to this compound [4][5]

  • Dissolve ethyl 2-aminocyclohex-1-enecarboxylate in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 6-7 with a suitable acid (e.g., dilute HCl), which will precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Therapeutic Potential: A Scaffold for Diverse Biological Targets

The true value of the this compound scaffold lies in its ability to be readily derivatized, leading to compounds with a wide array of biological activities. The following sections highlight key therapeutic areas where this scaffold has shown promise.

Anti-inflammatory and Antimicrobial Agents

Derivatives of cyclohex-1-ene-1-carboxylic acid have been investigated for their anti-inflammatory and antimicrobial properties. A study on new amidrazone derivatives demonstrated significant biological activity.[6][7][8] These compounds were synthesized by reacting amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.

Several of these derivatives exhibited potent inhibition of the pro-inflammatory cytokine TNF-α and showed antiproliferative effects on peripheral blood mononuclear cells (PBMCs).[6] Furthermore, some of these compounds displayed promising antimicrobial activity against a panel of bacterial and fungal strains.[6][7][8]

CompoundTNF-α Inhibition (at 100 µg/mL)Antiproliferative Activity (at 100 µg/mL)
2a ModerateMore effective than ibuprofen
2b Significant reduction of TNF-α, IL-6, and IL-10-
2d -More effective than ibuprofen
2f Strong inhibition (66-81%)More effective than ibuprofen

Table 1: Biological Activity of Selected Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [6][7][8]

Anticonvulsant Activity and NMDA Receptor Antagonism

The enaminone functionality, which is closely related to the core scaffold, has been a fruitful area of investigation for anticonvulsant drugs.[9][10][11] A series of enaminones derived from cyclic β-dicarbonyl precursors showed potent activity in the maximal electroshock (MES) seizure test in both mice and rats, with a notable lack of neurotoxicity.[10] The most active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, had an oral ED50 of 5.8 mg/kg in rats.[10]

Furthermore, the structural motif of an amino group and a carboxylic acid on a cyclohexane ring is present in known antagonists of the N-methyl-D-aspartate (NMDA) receptor.[12][13][14][15] These receptors play a crucial role in excitatory synaptic transmission, and their overactivation is implicated in various neurological disorders. The constrained conformation of the this compound scaffold makes it an attractive starting point for designing novel NMDA receptor antagonists with potentially improved selectivity and pharmacokinetic properties.[12][14]

G cluster_1 Therapeutic Applications of the Scaffold Scaffold 2-Aminocyclohex-1- enecarboxylic Acid Anti_inflammatory Anti-inflammatory/ Antimicrobial Scaffold->Anti_inflammatory Amidrazone Derivatives Anticonvulsant Anticonvulsant Scaffold->Anticonvulsant Enaminone Derivatives NMDA_Antagonist NMDA Receptor Antagonist Scaffold->NMDA_Antagonist Structural Analogs Enzyme_Inhibitor Enzyme Inhibitors (e.g., Carbonic Anhydrase) Scaffold->Enzyme_Inhibitor Carboxylic Acid Derivatives

Caption: Diverse therapeutic avenues stemming from the this compound scaffold.

Enzyme Inhibition

The carboxylic acid moiety is a key functional group in many enzyme inhibitors, often acting as a crucial binding element within the active site. Derivatives of the this compound scaffold have been explored as inhibitors of various enzymes, including carbonic anhydrases (CAs).[16][17] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The enaminone-based carboxylic acids have shown promise as a novel class of non-classical CA inhibitors.[16]

Key Experimental Protocols for Biological Evaluation

A preliminary investigation into a new chemical scaffold requires robust and reproducible biological assays. The following are step-by-step protocols for key experiments relevant to the activities discussed above.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to achieve a standardized inoculum density (typically 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: TNF-α Secretion Assay in PBMCs

This assay measures the inhibition of TNF-α secretion from stimulated immune cells, providing an indication of anti-inflammatory activity.[22][23][24][25][26]

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Compound Treatment: Add various concentrations of the test compound to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA for TNF-α: Quantify the amount of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Protocol 3: cAMP Assay for GPCR Agonist/Antagonist Activity

This assay is used to determine if a compound activates (agonist) or blocks (antagonist) a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway.[27][28][29][30][31]

  • Cell Culture: Plate cells stably expressing the GPCR of interest in a 96-well plate and grow to confluence.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC50 concentration.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have already demonstrated significant potential in a range of therapeutic areas, including inflammation, infectious diseases, and neurological disorders. The preliminary investigation of this scaffold, guided by the synthetic strategies and biological evaluation protocols outlined in this guide, can pave the way for the development of novel drug candidates with improved efficacy and safety profiles. Future research should focus on expanding the chemical space around this core, exploring new therapeutic targets, and elucidating the detailed mechanisms of action of the most promising derivatives.

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  • Abdel-Gawad, N. M., et al. (2022). Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. ResearchGate. [Link]

  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

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Methodological & Application

solid-phase peptide synthesis using Fmoc-2-aminocyclohex-1-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-2-aminocyclohex-1-enecarboxylic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

In the landscape of modern drug discovery and development, peptides represent a class of therapeutics with high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of non-proteinogenic amino acids, particularly cyclic β-amino acid scaffolds like 2-aminocyclohex-1-enecarboxylic acid, offers a compelling strategy to overcome these limitations.[1][2] These constrained residues can induce stable secondary structures, such as helices and turns, even in short peptide sequences, a feature rarely observed in their α-amino acid counterparts.[3][4] This conformational rigidity can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Fmoc-2-aminocyclohex-1-enecarboxylic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). As a sterically hindered cyclic amino acid, its successful incorporation requires careful optimization of coupling conditions.[5][6] This guide will detail the necessary protocols, from resin preparation to final peptide cleavage and purification, and explain the rationale behind each step to ensure a high-purity final product.

Physicochemical Properties of the Building Block

A foundational understanding of the properties of Fmoc-2-aminocyclohex-1-enecarboxylic acid is crucial for its effective use in SPPS.

PropertyValueSignificance in SPPS
Molecular Formula C₂₂H₂₁NO₄Informs accurate mass calculations for reagents and products.
Molecular Weight 363.41 g/mol Essential for precise molar calculations during reagent preparation.
Structure Cyclic β-amino acidThe cyclic and sterically hindered nature necessitates optimized coupling strategies to overcome potential challenges in peptide bond formation.[5][6][7]
Fmoc Protecting Group Base-labileAllows for selective deprotection of the α-amino group under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups and resin linkage.[8][9]

Experimental Workflow for SPPS

The following diagram outlines the cyclical process of solid-phase peptide synthesis for incorporating a single amino acid residue.

SPPS_Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat Cycle for Next Amino Acid Washing2->Next_Cycle Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Residue Added Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Activated O-Acylisourea Ester Fmoc_AA->Active_Ester Pre-activation Reagents HATU + DIEA Reagents->Active_Ester Peptide_Bond Resin-NH-CO-AA-Fmoc Active_Ester->Peptide_Bond Resin_Amine Resin-NH2 Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified representation of the amino acid activation and coupling process.

PART 4: Peptide Chain Elongation

To continue building the peptide chain, repeat the cycle of Fmoc deprotection (Protocol 1.2) and coupling (Protocol 1.3) for each subsequent amino acid in the desired sequence.

PART 5: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

Protocol 1.4: Cleavage from the Resin

  • After the final coupling step, perform a final Fmoc deprotection (Protocol 1.2).

  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The specific composition can be adjusted based on the amino acids present in the peptide sequence.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.

Characterization and Purification

The crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm its molecular weight. Purification is typically achieved using reverse-phase HPLC (RP-HPLC).

Conclusion

The incorporation of Fmoc-2-aminocyclohex-1-enecarboxylic acid into peptide sequences is a viable strategy for creating novel peptidomimetics with enhanced structural and biological properties. The primary challenge lies in overcoming the steric hindrance of this cyclic β-amino acid during the coupling step. By employing potent activating reagents such as HATU, extending reaction times, and carefully monitoring the reaction progress, high coupling efficiencies can be achieved. The protocols outlined in this guide provide a robust framework for the successful synthesis of peptides containing this valuable building block, thereby expanding the possibilities for innovative drug design and development.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubMed. (2009, July 23). Searching the conformational space of cyclic beta-amino acid peptides.
  • BenchChem. (2025). Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis.
  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • Organic & Biomolecular Chemistry. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
  • BenchChem. (2025). Application Notes: Reactions and Protocols for cis-2-amino-cyclohex-3-enecarboxylic acid.

Sources

Application Notes and Protocols for the Incorporation of 2-Aminocyclohex-1-enecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Peptide Architectures

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks introduce novel physicochemical properties, enhance metabolic stability, and enforce specific conformational constraints, leading to peptides with improved biological activity and selectivity.[1][2] 2-Aminocyclohex-1-enecarboxylic acid, a cyclic β-amino acid with an endocyclic enamine moiety, represents a particularly intriguing scaffold. Its semi-rigid structure can induce unique turns and helical conformations in peptides, making it a valuable tool for designing innovative peptidomimetics and foldamers. Peptides containing cyclic β-amino acids have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.

This guide provides a comprehensive overview of the synthesis of the necessary protected building block, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and robust methods for the characterization of the final peptides.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis and for the characterization of the resulting peptides.

PropertyValue
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, NMP, DMSO) and aqueous base.
Key Structural Feature Cyclic β-amino acid with an enamine moiety

Synthesis of the Protected Building Block: Fmoc-2-aminocyclohex-1-enecarboxylic acid-OH

For successful incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) using the widely adopted Fmoc/tBu strategy, the amino group of this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4] The following protocol outlines a general and efficient method for this synthesis.

Synthetic Scheme

Fmoc_Protection A This compound P1 A->P1 B Fmoc-OSu (or Fmoc-Cl) B->P1 C Base (e.g., NaHCO₃) in Dioxane/Water D Fmoc-2-aminocyclohex-1- enecarboxylic acid-OH C->D P1->C

Caption: Fmoc protection of this compound.

Step-by-Step Protocol for Fmoc Protection
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Addition of Fmoc Reagent: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) portion-wise over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield Fmoc-2-aminocyclohex-1-enecarboxylic acid-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu strategy is the recommended method for incorporating Fmoc-2-aminocyclohex-1-enecarboxylic acid-OH into peptides on a solid support.[3][5] This approach offers mild deprotection conditions, preserving the integrity of the acid-labile side-chain protecting groups.[4]

General SPPS Workflow

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling: Fmoc-AA-OH Coupling Reagent Base Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin & Global Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a standard manual or automated peptide synthesizer.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-2-aminocyclohex-1-enecarboxylic acid-OH

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: See Table 2 for recommendations.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.

    • Drain and repeat the deprotection step for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-aminocyclohex-1-enecarboxylic acid-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Recommended Coupling Reagents

Due to the steric hindrance of the cyclic structure, the choice of coupling reagent is critical for achieving high coupling efficiency.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHigh reactivity, low racemization, effective for sterically hindered amino acids.[6]
HBTU Uronium/Aminium SaltA common and effective reagent, though slightly less reactive than HATU.
PyBOP Phosphonium SaltExcellent for hindered couplings, does not affect amino groups.[6]
DIC/OxymaPure Carbodiimide/AdditiveA safer and non-explosive alternative to HOBt-based additives, providing high coupling rates with low racemization.[6]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS) - cation scavenger

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using RP-HPLC on a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak and analyze for purity and identity.

Characterization
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The observed mass should match the calculated mass of the desired peptide.

  • Analytical RP-HPLC: Assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed to determine the conformation of the peptide in solution.

Potential Side Reactions and Mitigation

The enamine moiety in this compound is a nucleophile and can potentially undergo side reactions, particularly Michael addition, during the basic conditions of Fmoc deprotection.

Side_Reaction Peptide Peptide-NH... ...C=O Resin Enamine Incorporated Residue (Enamine) Peptide:N->Enamine Peptide Bond Piperidine Piperidine (from deprotection) Enamine->Piperidine Michael Addition (Potential Side Reaction) Adduct Michael Adduct (Side Product) Piperidine->Adduct

Caption: Potential Michael addition side reaction during Fmoc deprotection.

Mitigation Strategies:

  • Use of Weaker Bases for Fmoc Deprotection: Consider using 2% DBU/2% piperidine in DMF for a shorter duration to minimize exposure to strong basic conditions.

  • Double Coupling: To ensure complete acylation of the preceding amino acid, a double coupling protocol for the residue immediately following the this compound is recommended. This minimizes the presence of any unreacted nucleophiles that could potentially react with the enamine.

  • Careful Monitoring: Meticulously monitor the deprotection and coupling steps using the Kaiser test to ensure reactions go to completion, thereby minimizing side reactions.

Conclusion

The incorporation of this compound into peptides offers an exciting avenue for the design of novel peptidomimetics with unique structural and functional properties. By employing the robust Fmoc/tBu SPPS strategy detailed in these notes and remaining cognizant of the potential reactivity of the enamine moiety, researchers can successfully synthesize and explore this new class of modified peptides. The protocols provided herein serve as a comprehensive guide for scientists and drug development professionals to harness the potential of this valuable building block.

References

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PubMed. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ACS Publications. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. [Link]

Sources

Application Notes & Protocols: 2-Aminocyclohex-1-enecarboxylic Acid as a Novel Building Block for Foldamer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Foldamers, synthetic oligomers with a propensity to adopt stable, predictable secondary structures, represent a frontier in materials science and medicinal chemistry. The rational design of foldamers relies on monomeric building blocks that impart conformational constraints on the oligomer backbone. This guide introduces 2-aminocyclohex-1-enecarboxylic acid, a cyclic β-enamino acid, as a promising new building block for foldamer design. Its inherent planarity and rigidity offer a unique scaffold for directing oligomer folding. While direct literature on its use in foldamer synthesis is emerging, this document provides a comprehensive set of protocols and scientific rationales extrapolated from well-studied structural analogs, such as cyclic β-amino acids. We present detailed methodologies for monomer synthesis and protection, solution-phase and solid-phase oligomer assembly, and structural characterization, empowering researchers to explore this novel class of foldamers.

Introduction: The Case for a Novel Constrained Monomer

Foldamers are non-natural oligomers designed to mimic the secondary structures of biopolymers like proteins and nucleic acids, such as helices, sheets, and turns.[1] This structural mimicry allows them to perform functions like inhibiting protein-protein interactions, acting as antimicrobial agents, or forming novel catalytic sites.[2] The key to creating stable foldamers lies in the selection of monomers that reduce the conformational freedom of the backbone, pre-disposing the oligomer to a specific folded state.

Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC) and 2-aminocyclohexanecarboxylic acid (ACHC), are highly successful building blocks that generate robust helical structures, including the 12-helix and 14-helix, even in short oligomers.[3] this compound builds upon this principle, introducing an endocyclic double bond that enforces planarity across four of the six ring carbons. This vinylogous amide (enamine) system offers a distinct geometric constraint compared to its saturated counterparts, presenting a new tool for foldamer design.

This guide provides the foundational methods to synthesize and oligomerize this building block, enabling the exploration of its unique structural propensities.

Part I: Monomer Synthesis and Derivatization Strategy

The successful incorporation of a new monomer into foldamer synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS), requires a robust route to a suitably protected derivative. The primary objective is to obtain the N-Fmoc protected carboxylic acid, the standard currency of modern SPPS.

Workflow for Monomer Preparation

The overall strategy involves synthesizing the core monomer as its ethyl ester, followed by a protection/deprotection sequence to yield the desired N-Fmoc amino acid.

G cluster_0 Monomer Synthesis & Preparation A Cyclohexane-1,3-dione + Ethyl Cyanoacetate + Ammonium Acetate B Protocol 1: Hantzsch-type Synthesis A->B C Ethyl 2-aminocyclohex- 1-enecarboxylate B->C D Protocol 2: N-Terminal Fmoc Protection C->D E Ethyl N-Fmoc-2-aminocyclohex- 1-enecarboxylate D->E F Protocol 3: C-Terminal Saponification E->F G N-Fmoc-2-aminocyclohex- 1-enecarboxylic Acid (SPPS-Ready Monomer) F->G

Caption: Overall workflow for the synthesis of the SPPS-ready monomer.
Protocol 1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

This procedure is adapted from the classical Hantzsch pyridine synthesis, which can be modified to produce cyclic β-enamino esters from 1,3-dicarbonyl compounds.[4][5]

  • Materials:

    • Cyclohexane-1,3-dione (1.0 equiv)

    • Ethyl cyanoacetate (1.0 equiv)

    • Ammonium acetate (1.1 equiv)

    • Ethanol (anhydrous)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexane-1,3-dione, ethyl cyanoacetate, ammonium acetate, and a minimal amount of ethanol to form a slurry.

    • Add toluene (approx. 2 mL per mmol of dione) to the flask.

    • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to yield the title compound as a pale yellow solid.

  • Causality & Rationale: The Hantzsch-type reaction is a robust multicomponent reaction that efficiently assembles the target enamino ester.[6] The use of a Dean-Stark trap is critical for driving the condensation reactions to completion by removing the water byproduct.

Protocol 2: N-Terminal Fmoc Protection

This protocol uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) for efficient protection of the amine.[7]

  • Materials:

    • Ethyl 2-aminocyclohex-1-enecarboxylate (1.0 equiv)

    • Fmoc-OSu (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and Water

  • Procedure:

    • Dissolve the amino ester in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

    • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the stirring amino ester solution at room temperature.

    • Stir the reaction for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

    • Once complete, add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl (1x) and brine (1x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

  • Causality & Rationale: The reaction is performed under basic aqueous conditions to ensure the amine is deprotonated and sufficiently nucleophilic to react with the Fmoc-OSu electrophile. The enamine nitrogen is less basic than a saturated amine, so the reaction may require longer times or gentle heating compared to standard α-amino acids.

Protocol 3: C-Terminal Saponification

This step hydrolyzes the ethyl ester to the free carboxylic acid, making it ready for peptide coupling reactions. Mild conditions are chosen to prevent premature Fmoc deprotection.[8]

  • Materials:

    • Ethyl N-Fmoc-2-aminocyclohex-1-enecarboxylate (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the Fmoc-protected ester in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiOH·H₂O and stir at 0 °C, allowing the reaction to slowly warm to room temperature. Monitor by TLC (the product will be more polar).

    • Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate to yield the final SPPS-ready monomer.

  • Causality & Rationale: LiOH is a standard reagent for ester hydrolysis. Performing the reaction at reduced temperatures minimizes the risk of Fmoc-cleavage, which can occur under strongly basic conditions.[9] The final acidification protonates the carboxylate, making it extractable into an organic solvent.

Part II: Oligomer Synthesis (Foldamer Assembly)

With the protected monomer in hand, oligomerization can be performed using either solution-phase or solid-phase techniques. Solution-phase synthesis is ideal for creating short oligomers (dimers, trimers) to initially assess coupling efficiency and structural preferences, while SPPS is the method of choice for longer sequences.[10]

Protocol 4: Solution-Phase Dimer Synthesis (Proof-of-Concept)

This protocol details a standard carbodiimide-mediated coupling to synthesize a dimer, a critical first step in evaluating the monomer's reactivity.[11]

  • Materials:

    • N-Fmoc-2-aminocyclohex-1-enecarboxylic acid (1.0 equiv)

    • Ethyl 2-aminocyclohex-1-enecarboxylate (1.0 equiv)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Fmoc protected acid, the amino ester, and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add EDC·HCl in one portion and stir the reaction, allowing it to warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the protected dimer.

  • Causality & Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is particularly effective for coupling sterically hindered or less nucleophilic amines.[13]

Protocol 5: Solid-Phase Peptide Synthesis (SPPS) of Oligomers

SPPS allows for the efficient, iterative assembly of longer oligomers by anchoring the growing chain to an insoluble resin support.[14]

  • Key Steps in an SPPS Cycle:

    • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin) or load the first monomer onto a suitable resin (e.g., 2-chlorotrityl chloride resin).

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to cleave the N-terminal Fmoc group, liberating a free amine. Wash the resin thoroughly with DMF.

    • Coupling: Swell the resin in DMF. In a separate vial, pre-activate the incoming N-Fmoc-2-aminocyclohex-1-enecarboxylic acid (3-5 equiv) with a coupling reagent like HBTU/HATU (3-5 equiv) and a base like DIPEA (6-10 equiv) in DMF for 1-2 minutes. Add this activation solution to the resin and agitate for 1-2 hours.

    • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Iteration: Repeat steps 2-4 for each subsequent monomer in the sequence.

    • Cleavage & Final Deprotection: After the final coupling and Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.

  • Causality & Rationale: SPPS simplifies the synthesis of long peptides by allowing for the use of excess reagents to drive reactions to completion, with purification consisting of simple filtration and washing at each step.[15][16] The choice of HBTU/HATU as a coupling reagent is common for SPPS as they are highly efficient and suppress racemization. Due to the potential steric hindrance and altered electronics of the β-enamino acid monomer, longer coupling times or double coupling cycles may be necessary for optimal yields.

Part III: Characterization and Structural Analysis

Characterizing the synthesized oligomers is essential to confirm their identity and, crucially, to determine their secondary structure. A combination of spectroscopic techniques is required.

Summary of Characterization Data

The following table summarizes the key techniques and the information they provide.

TechniquePurposeExpected Observations for a Folded Structure
ESI-MS / MALDI-TOF Mass VerificationA peak corresponding to the exact mass of the synthesized oligomer.
1D/2D NMR Spectroscopy Covalent Structure & Conformation1D ¹H NMR: Dispersed amide (N-H) proton signals, indicating distinct chemical environments. 2D NOESY/ROESY: Observation of non-sequential Nuclear Overhauser Effects (e.g., between N-Hᵢ and N-Hᵢ₊₂, Cα-Hᵢ and N-Hᵢ₊₂) provides direct evidence of helical turns.[17]
Circular Dichroism (CD) Secondary Structure in SolutionA characteristic CD spectrum, often with strong positive or negative Cotton effects, indicating a preferred helical handedness. The intensity of the signal typically increases with oligomer length, suggesting cooperative folding.[18]
FT-IR Spectroscopy Hydrogen BondingThe amide I band (C=O stretch) can indicate the presence of hydrogen bonding. A shift to lower wavenumbers (e.g., ~1645 cm⁻¹) is characteristic of H-bonded carbonyls in a helical structure.[3]
X-ray Crystallography Definitive 3D StructureProvides atomic-resolution detail of the solid-state conformation, allowing for precise measurement of helical parameters (pitch, residues per turn) and direct visualization of the hydrogen-bonding network.
Hypothetical Foldamer Structure

Based on related cyclic β-amino acid foldamers, oligomers of this compound are hypothesized to form helical structures stabilized by intramolecular hydrogen bonds. The planarity of the enamine moiety may favor unique helical geometries not accessible to saturated systems.

Caption: A potential (i) to (i+2) hydrogen bond pattern forming a 13-membered ring.

Conclusion and Future Outlook

This compound represents a novel and unexplored building block for the synthesis of foldamers. The protocols detailed in this guide provide a complete roadmap for researchers to synthesize, oligomerize, and characterize these new molecules. The unique structural constraints imposed by the enamine system are poised to yield foldamers with new and interesting secondary structures. Future work should focus on the synthesis of enantiomerically pure monomers to control helical handedness, the creation of hybrid sequences with α-amino acids to tune structure and function, and the exploration of the biological activities of the resulting foldamers.

References

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • CEM Corporation. (2014). Advances in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Fülöp, F., & Martinek, T. A. (2014). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews, 43(18), 6777-6793.
  • Forgó, P., et al. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 13, 230-237.
  • Silverman, M. A. (2000). Learning from the Hantzsch synthesis.
  • Schneider, S., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
  • Escuder, B., et al. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv.
  • Ananda, K. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. IISc Thesis.
  • Wang, S. S., et al. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(17), 3607-3614.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Kiss, A., et al. (2021). Betaine-Conjugated β-Peptide Foldamers: Influence of Quaternary Charge on Self-Organization and Morphology Formation. Chemistry – A European Journal, 27(49), 12580-12588.
  • Guichard, G., & Huc, I. (2011). Synthetic foldamers.
  • Kočar, M., & Perdih, A. (2015). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 20(1), 1374-1388.
  • Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(21), 7247.
  • Pintér, G., et al. (2018). Sequence of the investigated β-peptides and results of CD and DEER spectroscopy...
  • Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2735.
  • Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7155.
  • Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2735.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

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Application Notes and Protocols for NMR Characterization of Peptides Containing 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Constrained Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the conformational properties of peptides. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and control bioavailability. Among the diverse array of synthetic amino acids, cyclic constrained residues are of particular interest as they rigidly influence the peptide backbone, often inducing stable secondary structures such as helices and turns.

This guide focuses on the comprehensive Nuclear Magnetic Resonance (NMR) characterization of peptides incorporating 2-aminocyclohex-1-enecarboxylic acid (Ac6c) . The presence of the endocyclic double bond in the cyclohexene ring introduces a unique combination of rigidity and defined stereochemistry, making it a powerful tool for designing peptidomimetics with predictable three-dimensional structures. Understanding the precise conformational impact of this residue is paramount for structure-activity relationship (SAR) studies. NMR spectroscopy is the preeminent technique for elucidating the solution-state structure and dynamics of these modified peptides at atomic resolution.[1][2]

This document provides a detailed walkthrough of the NMR techniques and protocols necessary for the complete structural elucidation of Ac6c-containing peptides, from sample preparation to advanced 2D NMR data analysis.

Part 1: Foundational Protocols - Sample Preparation

The quality of NMR data is intrinsically linked to the quality of the sample. Meticulous sample preparation is, therefore, the critical first step in any NMR-based structural study.[3]

Core Principles of Sample Preparation
  • Purity: The peptide sample must be of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can introduce confounding signals and interfere with the accurate analysis of the target peptide.

  • Solubility and Stability: The peptide must be fully soluble and stable in the chosen NMR solvent system for the duration of the experiments, which can often exceed 24 hours. Aggregation can lead to significant line broadening, rendering the spectra unusable. Typical peptide concentrations for NMR are in the 1-5 mM range.[3]

  • Solvent Choice: To observe the crucial amide protons, which are essential for sequential assignment and structural analysis, samples should be dissolved in a 90% H₂O / 10% D₂O mixture. The D₂O provides the deuterium lock signal required by the spectrometer. For peptides with poor aqueous solubility, deuterated organic solvents such as methanol-d₄ or DMSO-d₆ can be used, though this will preclude the direct observation of exchangeable protons unless a small amount of H₂O is added.

  • pH Optimization: The exchange rate of amide protons with the solvent is pH-dependent. To slow this exchange and ensure the visibility of amide signals, the pH of the sample should be adjusted to a range of 4-6. This is typically achieved by adding microliter amounts of dilute HCl or NaOH.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) should be added to the sample, which is defined as 0 ppm.

Step-by-Step Sample Preparation Protocol
  • Peptide Quantification: Accurately determine the mass of the lyophilized, purified peptide.

  • Solvent Preparation: Prepare the desired NMR buffer (e.g., 20 mM sodium phosphate) in 90% H₂O / 10% D₂O. Filter the buffer through a 0.22 µm filter.

  • Dissolution: Dissolve the peptide in the NMR buffer to the target concentration (e.g., 2 mM). Gentle vortexing or sonication may be required. Visually inspect the solution for any particulate matter.

  • pH Adjustment: Calibrate a pH microprobe. Carefully add small aliquots (0.1-0.5 µL) of 0.1 M HCl or 0.1 M NaOH to adjust the pH to the desired value (typically ~5.0).

  • Transfer to NMR Tube: Transfer the final solution to a high-quality, clean NMR tube (e.g., Shigemi or Norell). Ensure the sample volume is appropriate for the spectrometer's probe (typically 500-600 µL for a standard 5 mm tube).

  • Addition of Internal Standard: Add a small, known amount of DSS or TSP.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer for at least 15-20 minutes before starting data acquisition.

Part 2: The NMR Toolkit for Peptide Structure Elucidation

A suite of 1D and 2D NMR experiments is required for the complete resonance assignment and conformational analysis of an Ac6c-containing peptide. The general workflow involves first identifying the individual amino acid spin systems, then sequentially connecting them, and finally, determining the through-space proximities to define the 3D structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis 1D_Proton 1D ¹H TOCSY 2D TOCSY 1D_Proton->TOCSY Spin_System Spin System ID TOCSY->Spin_System COSY 2D COSY COSY->Spin_System NOESY_ROESY 2D NOESY/ROESY Sequential_Assignment Sequential Assignment NOESY_ROESY->Sequential_Assignment Structure_Calculation Structure Calculation NOESY_ROESY->Structure_Calculation HSQC 2D ¹H-¹³C HSQC HSQC->Spin_System HMBC 2D ¹H-¹³C HMBC HMBC->Spin_System HMBC->Sequential_Assignment Spin_System->Sequential_Assignment Sequential_Assignment->Structure_Calculation

Caption: General workflow for peptide structure determination by NMR.

Through-Bond Correlation Experiments: Identifying the Building Blocks

The first step in assigning the NMR spectrum is to identify the protons that belong to each amino acid residue. This is achieved using experiments that detect through-bond (scalar or J) couplings.

The TOCSY experiment is the workhorse for identifying amino acid spin systems. It shows correlations between all protons within a coupled network, regardless of whether they are directly coupled. For instance, a single cross-peak from an amide proton (NH) can reveal the chemical shifts of all other protons within that same amino acid residue (Hα, Hβ, etc.).

Protocol: 2D ¹H-¹H TOCSY

  • Setup: Load a standard TOCSY pulse sequence (e.g., dipsi2esgpph).

  • Parameters:

    • Spectral Width (SW): ~12-14 ppm in both dimensions.

    • Carrier Frequency (O1p): Centered on the water resonance (~4.7 ppm).

    • Mixing Time (p15): 60-80 ms. This is a crucial parameter that determines the extent of magnetization transfer. Longer mixing times allow correlations to be seen over more bonds.

    • Acquisition Time (aq): ~0.1-0.2 s.

    • Number of Scans (ns): 8-16 (or as needed for good signal-to-noise).

    • Number of Increments (td1): 512-1024.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.

The COSY experiment is complementary to TOCSY and shows correlations only between directly coupled protons (typically separated by 2 or 3 bonds). This is particularly useful for distinguishing Hα-Hβ couplings and measuring their coupling constants (³J), which provide information about the backbone dihedral angle φ via the Karplus equation.

Protocol: 2D ¹H-¹H COSY

  • Setup: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

  • Parameters:

    • Spectral Width (SW): ~12-14 ppm in both dimensions.

    • Carrier Frequency (O1p): Centered on the water resonance.

    • Acquisition Time (aq): ~0.2-0.3 s for high digital resolution.

    • Number of Scans (ns): 4-8.

    • Number of Increments (td1): 1024-2048.

  • Processing: Process similarly to the TOCSY spectrum.

Through-Space Correlation Experiments: Defining the 3D Fold

Once spin systems are identified, the next step is to link them in the correct sequence and determine the peptide's three-dimensional structure. This is achieved with experiments that detect the Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are typically < 5 Å apart.

  • NOESY is the standard experiment for this purpose. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), making it a sensitive measure of internuclear distances.

  • ROESY is often used for medium-sized molecules where the NOE may be close to zero. ROESY cross-peaks have a different dependency on molecular motion and are always positive, which can simplify interpretation. However, ROESY spectra can sometimes be complicated by TOCSY artifacts.

Key sequential NOEs include those between the amide proton of one residue (i+1) and the Hα, Hβ, or NH protons of the preceding residue (i). Medium- and long-range NOEs between non-adjacent residues are critical for defining the global fold.

Protocol: 2D ¹H-¹H NOESY

  • Setup: Load a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).

  • Parameters:

    • Spectral Width (SW): ~12-14 ppm in both dimensions.

    • Carrier Frequency (O1p): Centered on the water resonance.

    • Mixing Time (d8): 150-300 ms. The choice of mixing time is critical; a range of mixing times should be tested to build up NOE intensities and check for spin diffusion.

    • Acquisition Time (aq): ~0.1-0.2 s.

    • Number of Scans (ns): 16-64.

    • Number of Increments (td1): 512-1024.

  • Processing: Process similarly to other 2D homonuclear spectra.

Heteronuclear Correlation Experiments: Probing the Carbon Skeleton

Heteronuclear experiments provide information about the carbon backbone and side chains, which is invaluable for resolving ambiguities in proton spectra, especially in cases of spectral overlap.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This provides a map of all C-H pairs in the molecule. The ¹³C chemical shifts are highly sensitive to the local electronic environment and secondary structure.

Protocol: 2D ¹H-¹³C HSQC

  • Setup: Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Parameters:

    • Spectral Width (SW): ~12-14 ppm in F2 (¹H), and a wider range in F1 (¹³C) to cover both aliphatic and potential aromatic regions (e.g., 0-180 ppm).

    • Carrier Frequencies (O1p, O2p): Centered at ~4.7 ppm for ¹H and ~70-80 ppm for ¹³C.

    • Number of Scans (ns): 8-32.

    • Number of Increments (td1): 256-512.

  • Processing: Apply appropriate window functions and perform Fourier transform.

The HMBC experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. This is extremely powerful for connecting different spin systems across the peptide bond, as it can show a correlation between a proton on one residue and a carbonyl carbon on another. It is also the primary method for assigning quaternary carbons, which are invisible in HSQC spectra.

Protocol: 2D ¹H-¹³C HMBC

  • Setup: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Widths (SW): Same as HSQC.

    • Carrier Frequencies (O1p, O2p): Same as HSQC.

    • Long-range coupling delay (d6): Optimized for an average long-range J-coupling of ~8 Hz.

    • Number of Scans (ns): 16-64.

    • Number of Increments (td1): 512-1024.

  • Processing: Process similarly to HSQC.

Part 3: Data Analysis - Deciphering the Spectra of Ac6c-Containing Peptides

The analysis of the NMR data is a stepwise process of deduction, integrating information from all the acquired spectra.

G cluster_0 Intra-residue Assignment cluster_1 Sequential & Structural Assignment TOCSY TOCSY Spectrum Identify_NH Identify NH-Hα cross-peaks (Fingerprint Region) TOCSY->Identify_NH COSY COSY Spectrum Trace_Spins Trace spin systems (NH -> Hα -> Hβ -> ... ) COSY->Trace_Spins Dihedral_Angles Calculate Dihedral Angles (³J Couplings) COSY->Dihedral_Angles HSQC HSQC Spectrum Confirm_CH Confirm C-H pairs HSQC->Confirm_CH HMBC HMBC Spectrum Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat NOESY NOESY Spectrum Sequential_Walk Sequential Walk (dαN(i, i+1), dNN(i, i+1)) NOESY->Sequential_Walk Identify_NH->Trace_Spins Trace_Spins->Confirm_CH Trace_Spins->Sequential_Walk Long_Range Identify Long-Range NOEs Sequential_Walk->Long_Range Final_Structure Structure Calculation Long_Range->Final_Structure Dihedral_Angles->Final_Structure

Caption: Workflow for NMR resonance assignment and structure calculation.

Identifying the Ac6c Spin System

The this compound residue presents a unique spin system that can be readily identified in a TOCSY spectrum. The key features are:

  • A Vinyl Proton (H1): This proton is on the double bond and will have a characteristic downfield chemical shift.

  • An H2 Proton: This is the α-proton of the amino acid.

  • Aliphatic Protons (H3, H4, H5, H6): These protons on the saturated part of the ring will typically appear in the more upfield region of the spectrum.

Starting from the amide proton of the Ac6c residue, one can trace the correlations in the TOCSY spectrum to H2, and from there to the rest of the protons in the cyclohexene ring. The COSY spectrum will be crucial for confirming the direct H1-H6, H2-H3, H3-H4, H4-H5, and H5-H6 couplings.

Expected NMR Parameters for the Ac6c Residue

While the exact chemical shifts will be sequence-dependent, we can predict the approximate ranges based on the structure of the Ac6c residue and data from similar cyclic amino acids. The data presented here is based on published values for the closely related isomer, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), and general chemical shift principles.[1]

Atom Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
NH 7.5 - 8.5N/ASequence dependent, sensitive to H-bonding.
C=O N/A170 - 175Carbonyl carbon.
C1 N/A135 - 145Quaternary vinylic carbon.
C2 N/A125 - 135Vinylic carbon attached to Nitrogen.
H1 5.5 - 6.5C1Vinyl proton, deshielded.
H2 (CαH) 4.0 - 4.8C2Alpha-proton, deshielded by N and C=C.
H3/H6 1.8 - 2.5C3/C6Allylic protons.
H4/H5 1.2 - 2.0C4/C5Aliphatic protons.

Note: These are estimated ranges and will vary based on peptide sequence, solvent, and local conformation.

Conformational Analysis using Coupling Constants and NOEs

The conformation of the cyclohexene ring and the overall peptide structure are determined by analyzing coupling constants and NOE data.

  • ³J Coupling Constants: The vicinal coupling constants (³J) within the cyclohexene ring, measured from a high-resolution COSY or 1D ¹H spectrum, are related to the dihedral angles between the coupled protons via the Karplus equation . This allows for the determination of the ring's pucker and overall conformation. For example, the ³J(H1,H6) and ³J(H2,H3) values will be highly informative.

  • NOE Constraints: Key NOEs for defining the conformation of the Ac6c residue include:

    • Intra-residue NOEs: Proximities between protons within the cyclohexene ring (e.g., between H2 and H6) will confirm the ring's stereochemistry.

    • Inter-residue NOEs: NOEs between Ac6c protons and protons on neighboring residues (e.g., H2(Ac6c) to NH(i+1)) will define the local backbone conformation around the Ac6c residue.

    • Long-range NOEs: NOEs between the Ac6c residue and distant residues in the sequence are essential for defining the global fold of the peptide.

Conclusion

The integration of this compound into peptides offers a powerful strategy for creating conformationally defined molecules with potential therapeutic applications. A thorough NMR analysis, following the systematic application of the protocols outlined in this guide, is indispensable for understanding the precise structural consequences of this modification. By combining through-bond and through-space correlation experiments, researchers can achieve complete resonance assignment and determine the high-resolution solution structure of these novel peptides, thereby accelerating the design-synthesis-testing cycle in modern drug development.

References

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techniques for the functionalization of the 2-aminocyclohex-1-enecarboxylic acid ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 2-Aminocyclohex-1-enecarboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core, a cyclic β-enamino acid derivative, represents a privileged and highly versatile scaffold in modern synthetic chemistry. Its unique arrangement of an amine, a carboxylic acid, and a reactive enamine system within a conformationally constrained six-membered ring makes it an ideal starting point for the synthesis of complex nitrogen-containing heterocycles and biologically active molecules. This guide provides a detailed overview of key functionalization techniques, explaining the chemical principles behind each transformation and offering detailed protocols for their execution. We will explore site-selective modifications at the nitrogen and carboxyl termini, delve into the rich chemistry of the enamine double bond, and examine transformations of the cyclohexene ring itself.

Introduction: The Versatility of a Cyclic Enaminone

The this compound framework is fundamentally a cyclic β-enamino ester or amide precursor. These "enaminones" are valuable building blocks because the electron-donating amino group and the electron-withdrawing carbonyl group work in concert to create a polarized and highly reactive π-system.[1] This electronic push-pull effect activates the molecule for a diverse array of chemical transformations, making it a cornerstone for constructing molecular complexity.

Derivatives of this scaffold are prevalent in therapeutic agents and natural products, where the constrained cyclohexane ring serves to orient substituents in a well-defined three-dimensional space, crucial for molecular recognition and biological activity.[2] Understanding how to selectively modify each part of this molecule is therefore essential for its application in medicinal chemistry and materials science.

This guide is structured around the primary reactive sites of the molecule, providing both the strategic reasoning and practical protocols for its derivatization.

Figure 1: Key reactive sites for the functionalization of the this compound scaffold.

Modifications at the Carboxyl and Amino Termini

The most direct functionalizations involve the two primary functional groups: the carboxylic acid and the amine. Often, the carboxylic acid is converted to an ester in an initial step to improve solubility in organic solvents and prevent unwanted side reactions in subsequent steps.

Esterification of the Carboxylic Acid

Expertise & Experience: Standard esterification procedures, such as Fischer esterification (acid catalysis with alcohol), are highly effective. The choice of alcohol (e.g., methanol, ethanol, benzyl alcohol) allows for the introduction of various ester groups, which can modulate the molecule's properties or serve as protecting groups. For substrates sensitive to strong acid, milder methods using coupling agents can be employed.

Protocol 2.1: Synthesis of Ethyl 2-aminocyclohex-1-enecarboxylate

This protocol is adapted from the general principle of enamine synthesis from β-keto esters, which are formed in situ or used as starting materials.[1][3]

  • Reagent Setup: To a solution of 2-oxocyclohexanecarboxylic acid (1 equiv.) in ethanol (0.5 M), add ammonium acetate (1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 4-6 hours). The reaction involves the formation of the enamine via condensation.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2x) to remove any unreacted acid, followed by a brine wash (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure β-enamino ester.

N-Acylation of the Amino Group

Expertise & Experience: The nitrogen atom of the enamine is nucleophilic and readily undergoes acylation. This reaction is crucial for installing a wide range of functionalities and for preparing precursors for further cyclization reactions. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid (e.g., HCl) generated from the acyl chloride.

Protocol 2.2: N-Acylation with an Acid Anhydride

This protocol is based on the acylation of similar amino-heterocycles.[4]

  • Reagent Setup: Dissolve ethyl 2-aminocyclohex-1-enecarboxylate (1 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 equiv.).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add 3,4,5,6-tetrahydrophthalic anhydride (1.1 equiv.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the N-acylated product.

ReactionReagent 1Reagent 2BaseSolventYieldReference
Esterification2-oxocyclohexanecarboxylic acidEthanol / NH₄OAc-EthanolGood[3]
N-AcylationEnamino EsterAcid AnhydrideEt₃NDCM>90%[4]

Functionalization of the Enamine Double Bond

The electron-rich C=C double bond is the site of many powerful and complex transformations, most notably those that build new rings. These reactions leverage the enamine as a nucleophile or as a partner in cycloaddition and annulation cascades.

Domino Annulation for Tetrahydroquinoline Synthesis

Expertise & Experience: The 2-aminocyclohex-1-enecarboxylate scaffold is an excellent precursor for constructing the tetrahydroquinoline core, a common motif in pharmaceuticals.[5] One of the most elegant methods is a domino (or cascade) reaction, where multiple bonds are formed in a single pot. A chiral phosphoric acid can catalyze both a dehydrative cyclization and a subsequent asymmetric reduction, providing enantiomerically enriched products from achiral starting materials.[6]

Trustworthiness: This one-pot, dual-activation approach is highly efficient. The chiral phosphoric acid first acts as a Brønsted acid to promote the cyclization of an N-aryl enaminone to a quinoline intermediate. It then forms a chiral ion pair with the intermediate, directing the stereoselective hydride transfer from a Hantzsch ester for the final reduction.[6]

G sub N-Aryl Enaminone cat1 Chiral Phosphoric Acid (CPA) sub->cat1 step1 Dehydrative Cyclization cat1->step1 int Quinoline Intermediate step1->int cat2 CPA-Quinoline Ion Pair int->cat2 step2 Asymmetric Reduction cat2->step2 reductant Hantzsch Ester reductant->step2 prod Chiral Tetrahydroquinoline step2->prod

Figure 2: Workflow for the one-pot synthesis of tetrahydroquinolines.

Protocol 3.1: Chiral Phosphoric Acid-Catalyzed Synthesis of Tetrahydroquinolines

This protocol is adapted from the synthesis using 2-aminochalcones, which are structurally analogous N-aryl enaminones.[6]

  • Reagent Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the N-aryl-2-aminocyclohex-1-enecarboxylate derivative (1 equiv., 0.1 mmol), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%), and molecular sieves (4 Å, 50 mg).

  • Cyclization Step: Add anhydrous toluene (1.0 mL) and heat the mixture at 80 °C for 24 hours to form the quinoline intermediate.

  • Reduction Step: Cool the mixture to 40 °C. Add Hantzsch ester (1.2 equiv.).

  • Reaction: Stir the reaction at 40 °C for an additional 48 hours. Monitor for the consumption of the quinoline intermediate by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a short pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral tetrahydroquinoline. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Transition Metal-Catalyzed C-H Functionalization

Expertise & Experience: Modern synthetic methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach. The enaminone scaffold can direct transition metals, such as Rhodium(III), to activate specific C-H bonds for coupling reactions.[7] For example, N-aryl enaminones can undergo Rh(III)-catalyzed C-H activation at the ortho-position of the N-aryl group, followed by annulation with an alkyne to construct substituted naphthalenes.[8]

G cluster_cycle Catalytic Cycle start N-Aryl Enaminone ch_activation Ortho C-H Activation start->ch_activation rh_cat [RhCp*Cl2]2 AgSbF6 rh_cat->ch_activation alkyne Alkyne (R-C≡C-R') coordination Alkyne Coordination alkyne->coordination ch_activation->coordination Forms Rhodacycle insertion Migratory Insertion coordination->insertion reductive_elim Reductive Elimination insertion->reductive_elim cleavage C-N Cleavage & Aromatization reductive_elim->cleavage prod Polysubstituted Naphthalene cleavage->prod

Figure 3: Logical flow of Rh(III)-catalyzed C-H activation/annulation.

Protocol 3.2: Rh(III)-Catalyzed Annulation with Alkynes

This is a representative protocol based on established methods for C-H functionalization of enaminones.[8]

  • Reagent Setup: In a sealed tube, combine the N-aryl enaminone (1 equiv., 0.2 mmol), the alkyne (2 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Reaction: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent. Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the metal catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by preparative TLC or flash column chromatography to isolate the substituted naphthalene product.

Reaction TypeKey ReagentsCatalystResultReference
Domino AnnulationN-Aryl Enaminone, Hantzsch EsterChiral Phosphoric AcidChiral Tetrahydroquinoline[6]
C-H AnnulationN-Aryl Enaminone, Alkyne[RhCp*Cl₂]₂ / AgSbF₆Substituted Naphthalene[8]
C=C CleavageEnaminone, 2-(aminomethyl)anilineAcetic Acid3,4-Dihydroquinazoline[9]

Advanced Transformations: Ring Aromatization

Expertise & Experience: Beyond functionalizing existing groups, the entire cyclohexene ring can be transformed. A powerful strategy is the dehydrogenative aromatization of the cyclohexanone precursor, which simultaneously forms the aromatic ring and installs both the amino and hydroxyl groups in a one-pot reaction. This avoids multi-step sequences typically required for synthesizing polyfunctionalized arenes.[10][11]

Trustworthiness: This reaction proceeds through an initial condensation of a cyclohexanone with an amine to form an enamine or imine intermediate. A dehydrogenating agent, such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), then facilitates the stepwise removal of hydrogen atoms to yield the fully aromatic N-functionalized 2-aminophenol product. The reaction is robust and tolerates a wide range of functional groups.[11]

Protocol 4.1: Dehydrogenative Synthesis of N-Aryl-2-aminophenols

This protocol is based on the one-shot assembly of N-functionalized 2-aminophenols.[11]

  • Reagent Setup: To a reaction tube, add the substituted cyclohexanone (1.5 equiv.), the aniline (1 equiv., 0.2 mmol), 3,5-diaminobenzoic acid (5 mol%) as a condensation catalyst, TEMPO (2.8 equiv.) as the oxidant, and 4 Å molecular sieves (200 mg).

  • Reaction: Add anhydrous 1,4-dioxane (0.4 mL) and seal the tube. Heat the mixture at 120 °C under a nitrogen atmosphere for 36 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter to remove the molecular sieves and other solids.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the N-functionalized 2-aminophenol product.

Conclusion

The this compound scaffold is a remarkably adaptable platform for synthetic innovation. By understanding the distinct reactivity of its constituent parts—the amine, the carboxyl group, the enamine double bond, and the aliphatic ring—researchers can devise logical and efficient pathways to a vast array of complex molecules. The protocols detailed herein, from fundamental N- and C-terminal modifications to advanced domino reactions and C-H functionalizations, provide a robust toolkit for professionals in drug discovery and chemical sciences to unlock the full potential of this versatile building block.

References

  • Base-Promoted β-C(sp3)–H Functionalization of Enaminones: An Approach to Polysubstituted Pyridines. The Journal of Organic Chemistry.[Link]

  • Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate.[Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry.[Link]

  • Reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD): formation of benzene derivatives, enamino esters, and 2-pyridones. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • β-enamino ester synthesis by amination. Organic Chemistry Portal.[Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.[Link]

  • Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry.[Link]

  • Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry.[Link]

  • Enaminones as Synthons for a Directed C−H Functionalization: Rh(III)‐Catalyzed Synthesis of Naphthalenes. Angewandte Chemie International Edition.[Link]

  • Sequential C–H activation of enaminone and benzene followed by reductive elimination. ResearchGate.[Link]

  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. Molecules.[Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal.[Link]

  • Organocatalytic one‐pot reaction for synthesis of tetrahydroquinolines by Cheon (2018). ResearchGate.[Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. The Journal of Organic Chemistry.[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.[Link]

  • Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry.[Link]

  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry.[Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules.[Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules.[Link]

  • cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. New Journal of Chemistry.[Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances.[Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.[Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem.[Link]

  • 2-Aminocyclohexanecarboxylic acid. PubChem.[Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate.[Link]

  • Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Nature Communications.[Link]

Sources

Application Notes and Protocols for the Purity Assessment of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

2-Aminocyclohex-1-enecarboxylic acid and its derivatives are important building blocks in synthetic organic chemistry and pharmaceutical development. The purity of such intermediates is paramount, as impurities can affect the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are essential components of quality control in the pharmaceutical industry.[1][2] This document provides a comprehensive guide to the analytical techniques and detailed protocols for determining the purity of this compound, ensuring compliance with stringent regulatory standards.[3]

The validation of analytical methods is a mandatory process to ensure that they are suitable for their intended purpose, providing documented evidence of their reliability, accuracy, and precision.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and self-validating protocols.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive purity assessment. This strategy ensures that a wide range of potential impurities, including isomers, related substances, residual solvents, and degradation products, are detected and quantified. The primary recommended techniques for this compound include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography (GC) for residual solvents, supplemented by spectroscopic and thermal analyses for identity and solid-state characterization.

dot

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity and profiling related substances of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally preferred due to the polar nature of the analyte.

Causality of Method Design: The choice of a C18 stationary phase provides a hydrophobic surface for the retention of the cyclohexene ring, while an acidic mobile phase with an organic modifier allows for the elution and separation of the polar amino acid. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the enamine chromophore.

Protocol 1: RP-HPLC Method for Purity Assay and Related Substances

Objective: To quantify the purity of this compound and detect potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector or Mass Spectrometer (MS).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: Certified reference material of this compound.

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Assay (% Purity): Calculate the percentage purity by comparing the peak area of the main analyte in the sample to that of the standard using the external standard method.

    • Related Substances: Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD/LOQ Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR provides an absolute method for purity assessment without the need for a specific reference standard of the analyte, instead using a certified internal standard.[6][7] This technique is particularly valuable as an orthogonal method to HPLC, as it is based on a different chemical principle and is less susceptible to issues with non-chromophoric impurities.[8]

Causality of Method Design: The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known concentration and purity, the absolute purity of the analyte can be determined.

Protocol 2: ¹H-qNMR for Absolute Purity Assessment

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz).

  • High-precision NMR tubes.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone).

  • Class A volumetric glassware and an analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a suitable amount of the certified internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer an exact volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Justification for Internal Standard Selection: The internal standard should be stable, non-reactive with the analyte, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighable.

Gas Chromatography (GC): Analysis of Residual Solvents

Residual solvents are impurities that are left over from the synthesis and purification processes. GC with headspace sampling (HS-GC) is the standard technique for their determination due to its high sensitivity and ability to separate volatile organic compounds.

Causality of Method Design: Headspace sampling allows for the analysis of volatile solvents in a non-volatile sample matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC system. A polar column is often used for the separation of common polar and non-polar organic solvents.

Protocol 3: Headspace GC-FID for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary GC column (e.g., DB-624 or equivalent).

  • Solvent for sample dissolution (e.g., DMSO, DMF).

  • Certified standards of expected residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in the dissolution solvent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a precise volume of the dissolution solvent.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80-100 °C.

    • Vial Equilibration Time: 15-30 min.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.

    • Detector Temperature: 250 °C.

  • Data Analysis: Identify and quantify the residual solvents by comparing the retention times and peak areas of the sample with those of the standards.

Supporting Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for the identification of the compound by confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • N-H stretch (amine): ~3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): ~1650-1710 cm⁻¹ (often broad due to hydrogen bonding)[9]

  • O-H stretch (carboxylic acid): Very broad absorption from ~2500-3300 cm⁻¹[9]

  • C=C stretch (enamine): ~1600-1650 cm⁻¹

dot

Caption: Key FTIR absorptions for functional group identification.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on water content, thermal stability, and melting point.[10][11]

  • TGA: A weight loss step at temperatures below 120 °C typically corresponds to the loss of water or other volatile solvents. Decomposition at higher temperatures indicates the thermal stability limit.

  • DSC: A sharp endothermic peak indicates the melting point of the crystalline solid, which is a key indicator of purity. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.

Conclusion: Ensuring Product Quality Through Rigorous Analysis

The purity assessment of this compound requires a multi-pronged analytical strategy. The combination of a primary chromatographic method like HPLC for purity and related substances, an orthogonal absolute purity method like qNMR, and specific tests for residual solvents and identity provides a high degree of confidence in the quality of the material. The protocols outlined in this application note are designed to be robust and reliable, forming the basis of a comprehensive quality control program for this important pharmaceutical intermediate. Adherence to these scientifically sound and validated methods is essential for ensuring the safety and efficacy of the final drug product.[2]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Analytical method validation: A brief review.
  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column.
  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Analytical Capabilities. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

Sources

Design and Synthesis of Enzyme Inhibitors Based on the 2-Aminocyclohex-1-enecarboxylic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminocyclohex-1-enecarboxylic Acid Scaffold

The this compound scaffold, a conformationally constrained cyclic β-amino acid derivative, represents a privileged structure in modern medicinal chemistry. Its inherent rigidity, conferred by the cyclohexene ring, allows for the precise spatial presentation of pharmacophoric elements, making it an exceptional starting point for the rational design of potent and selective enzyme inhibitors. Unlike flexible aliphatic chains, the scaffold's structure reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. The enamine and carboxylic acid functionalities serve as versatile synthetic handles, enabling the systematic exploration of structure-activity relationships (SAR) through the introduction of diverse substituents.

This guide provides an in-depth exploration of the design principles, synthetic strategies, and bio-evaluation protocols for developing novel enzyme inhibitors based on this powerful scaffold. We will delve into the causal logic behind experimental choices, present validated protocols, and offer expert insights to accelerate research and development in this promising area.

Part 1: Design Principles and Target Selection

The design of inhibitors based on the this compound scaffold is predicated on mimicking the transition state of an enzymatic reaction or exploiting specific interactions within the enzyme's active site. The scaffold itself can act as a central hub from which vectors of chemical diversity can be projected to engage with key residues.

A prime example of a well-validated target class for this scaffold is the metalloenzyme family, particularly Carbonic Anhydrases (CAs) .[1] CAs are zinc-containing enzymes crucial for processes like pH regulation and CO₂ transport.[1] The carboxylic acid moiety of the scaffold can act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site and displacing the catalytically essential water/hydroxide molecule.[1] This mechanism underscores a key design principle: leveraging the scaffold's intrinsic functionalities to interact with conserved features of an enzyme class.

Beyond metalloenzymes, the scaffold's potential extends to other enzyme families, such as proteases and kinases, where the amino and carboxyl groups can be functionalized to form hydrogen bonds, salt bridges, or hydrophobic interactions within the respective active sites.

Part 2: Synthesis of the Scaffold and Key Derivatives

The synthesis of functionalized this compound derivatives can be approached through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Protocol 2.1: Multicomponent Synthesis of the Core Scaffold

Multicomponent reactions (MCRs) offer an atom-economical and efficient route to constructing the core scaffold. A common approach involves the condensation of a primary amine, a β-ketoester (like ethyl acetoacetate), and a chalcone derivative, often catalyzed by nanoparticles.[2]

Rationale: This one-pot reaction rapidly builds molecular complexity, forming the functionalized cyclohexene ring in a single, efficient step. The use of a reusable catalyst aligns with green chemistry principles.

Step-by-Step Protocol:

  • Catalyst Preparation: Prepare or procure CeO₂ nanoparticles as the catalyst.

  • Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the desired chalcone (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add CeO₂ nanoparticles (e.g., 1-5 mol%).

  • Reaction: Stir the mixture at reflux for the time determined by reaction monitoring (e.g., 4-12 hours), using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter to recover the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 2-aminocyclohex-1-enecarboxylate ester.

  • Hydrolysis (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

G

Protocol 2.2: Functionalization of the Amino and Carboxyl Groups

Once the core scaffold is synthesized, the amino and carboxylic acid groups serve as points for diversification.

A. Amide Bond Formation (Functionalizing the Carboxylic Acid):

Rationale: Coupling various amines to the carboxylic acid introduces substituents that can probe different pockets of an enzyme's active site. This is a fundamental strategy in SAR studies.

Step-by-Step Protocol:

  • Activation: Dissolve the 2-(N-protected)-aminocyclohex-1-enecarboxylic acid (1.0 mmol) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 mmol) and an activator like N-Hydroxysuccinimide (NHS) (1.2 mmol). Stir at 0 °C for 30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

  • Deprotection: Remove the N-protecting group (e.g., Boc group with Trifluoroacetic acid) to yield the final inhibitor.

B. N-Acylation/Sulfonylation (Functionalizing the Amino Group):

Rationale: Modifying the amino group can introduce moieties that form critical hydrogen bonds or hydrophobic interactions. For CA inhibitors, this position is often functionalized with sulfonamides to enhance zinc binding.

Step-by-Step Protocol:

  • Setup: Dissolve the 2-aminocyclohex-1-enecarboxylate ester (1.0 mmol) and a base such as triethylamine or pyridine (1.5 mmol) in anhydrous DCM at 0 °C.

  • Acylation/Sulfonylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Workup and Purification: Follow a similar aqueous workup and purification procedure as described for amide bond formation.

G

Part 3: Biochemical Evaluation of Enzyme Inhibition

The accurate determination of inhibitory potency is critical for validating inhibitor design and establishing SAR.[3] Standardized enzyme kinetics assays are the cornerstone of this evaluation.

Protocol 3.1: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. A common method for its determination is a spectrophotometric or fluorometric enzyme assay.

Rationale: This protocol establishes a dose-response relationship, quantifying the concentration of inhibitor required to reduce enzyme activity by 50%. It is a fundamental assay for initial screening and SAR analysis.

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare a stock solution of the purified target enzyme, its specific substrate, and the synthesized inhibitor (typically in DMSO). Prepare a suitable assay buffer that maintains optimal pH and ionic strength for the enzyme.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells.

  • Inhibitor Dilution Series: Add the inhibitor stock solution to the first column of wells and perform a serial dilution across the plate to create a range of inhibitor concentrations. Include control wells with DMSO only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

  • Enzyme Addition: Add the enzyme solution to all wells (except the 'no enzyme' control) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader (measuring absorbance or fluorescence). The rate is the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC₅₀ value.

G

Part 4: Application Notes & Structure-Activity Relationship (SAR) Analysis

Case Study: Carbonic Anhydrase Inhibition

As mentioned, CAs are a well-established target. A study on enaminone-based carboxylic acids, which share key structural features with our scaffold, provides excellent SAR insights for inhibiting human CA (hCA) isoforms.[1]

Compound IDR¹ SubstituentR² SubstituenthCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
5l H4-Cl-Ph>1009.80.880.97
5m H4-Br-Ph>1008.70.751.1
5q H4-F-Ph>1007.40.921.2
AAZ (Reference)(Reference)0.250.0120.0250.0058
Data adapted from a study on enaminone-based carboxylic acids as non-classical carbonic anhydrase inhibitors.[1]

SAR Insights:

  • Selectivity for Tumor-Associated Isoforms: The compounds show remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic, off-target isoforms hCA I and hCA II.[1] This is a critical feature for developing anti-cancer therapeutics with a favorable safety profile.

  • Role of the Carboxylic Acid: The carboxylic acid is essential for activity, acting as the zinc-binding group. Its position on the scaffold is critical for correct orientation within the active site.

  • Impact of Aryl Substituents: The presence of para-halogenated phenyl groups (Cl, Br, F) on the enaminone nitrogen consistently leads to potent inhibition of hCA IX and XII in the sub-micromolar range.[1] This suggests a favorable interaction of this substituent with a hydrophobic pocket in the active site of these isoforms.

  • Structural Rigidity: The constrained nature of the core scaffold is key to pre-organizing the molecule for optimal binding, contributing to the high affinity observed.[1]

Broader Applications and SAR Considerations

Derivatives of the closely related cyclohex-1-ene-1-carboxylic acid have also demonstrated significant anti-inflammatory and antiproliferative activities.[4][5] For instance, certain amidrazone derivatives were found to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[4]

General SAR Principles to Guide Future Design:

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by the various R-groups, will significantly impact cell permeability and pharmacokinetic properties.

  • Stereochemistry: For chiral derivatives, the stereochemistry is often crucial. Enzymatic kinetic resolution can be employed to separate enantiomers and determine which stereoisomer possesses the desired activity.[2][6]

  • Vectorial Diversity: Systematically explore substitutions at both the amino and carboxyl positions to probe the topology of the target enzyme's active site.

Conclusion

The this compound scaffold is a robust and versatile platform for the design of novel enzyme inhibitors. Its conformational rigidity and the synthetic tractability of its functional groups provide a solid foundation for a rational, structure-based drug design approach. By following the detailed synthetic and biochemical protocols outlined in this guide, and by applying the principles of SAR analysis, researchers can effectively leverage this scaffold to develop potent and selective modulators of enzyme function for a wide range of therapeutic targets.

References

  • Ahmed, M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2256-2264. Available from: [Link]

  • Azizi, S., et al. (2020). Iron oxide magnetic nanoparticles supported on amino propyl‐functionalized KCC‐1 as robust recyclable catalyst for one pot and green synthesis of tetrahydrodipyrazolopyridines and cytotoxicity evaluation. Applied Organometallic Chemistry, 34(3). Available from: [Link]

  • Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(22), 3149-3153. Available from: [Link]

  • Kowalczyk, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. Available from: [Link]

  • Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. Available from: [Link]

  • Angeli, A., et al. (2020). The five classes of Carbonic Anhydrases Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13. Available from: [Link]

  • Kowalczyk, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Available from: [Link]

  • MDPI. (2023). Enzymes as Targets for Drug Development II. MDPI. Available from: [Link]

  • Bese, A., et al. (2023). Some of the critical carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4843. Available from: [Link]

  • Kowalczyk, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • Kowalczyk, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. Available from: [Link]

  • Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry, 44(15), 5561-5571. Available from: [Link]

  • Martinek, T. A., et al. (2012). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. New Journal of Chemistry, 36(4), 932-935. Available from: [Link]

  • Bakthadoss, M., et al. (2019). Two step, one-pot sequential synthesis of functionalized hybrid polyheterocyclic scaffolds via a solid state melt reaction (SSMR). RSC Advances, 9(24), 13631-13635. Available from: [Link]

  • Ahmed, M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. FLORE. Available from: [Link]

  • Wang, H., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. Available from: [Link]

  • Ahmed, M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. National Institutes of Health. Available from: [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available from: [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. BindingDB. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SPPS of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2-aminocyclohex-1-enecarboxylic acid into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique conformational constraints of this cyclic β-amino acid. We will explore the inherent challenges of this building block and provide field-proven strategies to ensure high coupling efficiency and final peptide purity.

Introduction: The Challenge and Opportunity of a Constrained Scaffold

This compound is a non-proteinogenic amino acid valued for its ability to impart structural rigidity into peptide backbones. Its cyclic, unsaturated nature serves as a powerful tool for designing novel peptidomimetics and foldamers.[1][2] However, the very features that make it structurally interesting—its steric bulk and altered electronics—present significant hurdles during SPPS. Unlike standard α-amino acids, its reactivity cannot be presumed, and standard protocols often result in failure. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple compared to standard Fmoc-amino acids?

A: The difficulty arises from a combination of steric and electronic factors. The cyclohexene ring physically blocks easy access to both the N-terminal amine (when it's the incoming residue) and the C-terminal carboxylate (when it's on the resin). This is a classic case of steric hindrance.[3][4][5] Furthermore, the amine is part of an enamine system, which delocalizes the nitrogen's lone pair of electrons into the double bond, reducing its nucleophilicity compared to a typical primary amine.

Q2: What are the most common failure modes when using standard coupling protocols?

A: The most prevalent issue is incomplete or failed coupling, which leads to deletion sequences (peptides missing the intended residue). This is often detected by a persistently positive Kaiser test after the coupling step and confirmed by mass spectrometry of the crude product.[6][7] Using forcing conditions with inadequate reagents can also increase the risk of side reactions, including racemization at the adjacent amino acid residue.[8]

Q3: Can I use common carbodiimide reagents like DIC or EDC for this coupling?

A: While carbodiimides are workhorses in SPPS, they are generally not potent enough to efficiently activate and couple sterically hindered residues like this compound.[4][5] Relying on them will likely result in very low yields. More powerful uronium/aminium or phosphonium salt-based reagents are required to achieve satisfactory results.[9][10]

Visualizing the Challenge

The diagram below illustrates the key structural features of Fmoc-2-aminocyclohex-1-enecarboxylic acid that contribute to its low reactivity in SPPS.

G cluster_0 Fmoc-2-aminocyclohex-1-enecarboxylic acid img img lab1 Reduced Amine Nucleophilicity lab1->N_amine lab2 Steric Shielding of Carboxyl Group lab2->C_carboxyl lab3 Bulky Cyclohexene Ring lab3->Ring

Caption: Steric and electronic challenges of the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Problem 1: My Kaiser test is strongly positive (blue beads) after a 1-hour coupling.

  • Probable Cause: Incomplete acylation due to insufficient activation or steric hindrance. The chosen coupling reagent may not be potent enough, or the reaction time is too short for this challenging residue.

  • Solution Strategy:

    • Double Couple: The simplest immediate action is to perform a second coupling. Drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated amino acid.

    • Increase Reaction Time: For subsequent couplings involving this residue, extend the initial coupling time to at least 2 hours. Monitor the reaction progress every hour if possible.

    • Switch to a Stronger Reagent: If double coupling is still inefficient, switch to a more powerful coupling reagent for the next synthesis. HATU is a highly recommended starting point for difficult couplings.[3][9]

Problem 2: Mass spectrometry of my final peptide shows a significant peak corresponding to a deletion sequence.

  • Probable Cause: This confirms a failed coupling at the this compound position. The unreacted free amine from the previous cycle was capped (if a capping step was used) or simply carried through the synthesis, resulting in a truncated peptide.

  • Solution Strategy:

    • Re-evaluate Coupling Chemistry: This is a systematic failure that requires a change in protocol. Do not simply repeat the synthesis. Implement the optimized protocol described below, focusing on the choice of coupling reagent, base, and pre-activation.

    • Consider Microwave SPPS: Microwave energy can dramatically accelerate the kinetics of difficult couplings, driving them to completion where conventional methods fail.[3] If available, this is a powerful tool for incorporating hindered amino acids.

    • Increase Reagent Equivalents: For this specific coupling step, increase the equivalents of the amino acid, coupling reagent, and base from the standard 3-4 eq. to 5 eq. to drive the reaction forward.

Problem 3: The resin bed appears to shrink or clump after adding the coupling reagents.

  • Probable Cause: This often indicates peptide aggregation on the solid support.[11] The growing peptide chain, particularly if it contains other hydrophobic residues, may be collapsing and folding, preventing reagents from accessing the reactive sites. The rigid nature of the cyclic residue can sometimes exacerbate this.

  • Solution Strategy:

    • Solvent Choice: Switch from pure DMF to a 1:1 mixture of DMF/NMP or use pure NMP (N-Methyl-2-pyrrolidone), which has superior solvating properties for aggregated sequences.[12]

    • Chaotropic Salts: In severe cases, adding a low concentration (e.g., 0.1 M) of a chaotropic salt like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.

    • Lower Resin Loading: Using a resin with a lower initial substitution (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Optimized Coupling Protocols & Workflow

Success with this amino acid requires moving beyond standard conditions. Below are validated protocols and a recommended workflow.

Data Summary: Coupling Reagent Comparison
Reagent ClassExamplePotency for Hindered AARacemization RiskRecommendation for this AA
CarbodiimideDIC / HOBtLowLow-MediumNot Recommended
Uronium/AminiumHBTU / HOBtMedium-HighMediumAcceptable, but HATU is superior
Uronium/Aminium HATU / HOAt Very High Medium-High (base critical) Highly Recommended [9][10]
PhosphoniumPyBOP / HOBtHighMediumRecommended Alternative[13]
Recommended Workflow Diagram

The following workflow incorporating pre-activation is critical to prevent side reactions, such as the guanidinylation of the free N-terminal amine by HATU/HBTU before it can react with the activated acid.[14]

G cluster_workflow Optimized Coupling Workflow start Start: Resin with Free N-terminal Amine preactivate Pre-activation Step (5-10 min): 1. Dissolve Fmoc-AA in DMF 2. Add Coupling Reagent (e.g., HATU) 3. Add Base (e.g., DIPEA) start->preactivate Prepare reagents add_to_resin Add pre-activated solution to the reaction vessel preactivate->add_to_resin Transfer couple Couple for 2-4 hours (Monitor with Kaiser Test) add_to_resin->couple wash Wash Resin (3x DMF, 3x DCM) couple->wash kaiser Perform Kaiser Test wash->kaiser deprotect Proceed to Fmoc Deprotection kaiser->deprotect Negative (No Color) recouple Problem: Positive Test Perform Double Couple kaiser->recouple Positive (Blue) recouple->couple Re-initiate coupling

Caption: Recommended workflow with a critical pre-activation step.

Detailed Protocol: HATU-Mediated Coupling

This protocol is the recommended starting point for achieving high coupling efficiency.

Reagents & Stoichiometry:

ReagentEquivalents (vs. Resin)Purpose
Fmoc-2-aminocyclohex-1-enecarboxylic acid4.0Building Block
HATU3.9Coupling Reagent[9]
N,N-Diisopropylethylamine (DIPEA)8.0Tertiary Base
Anhydrous N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

  • Pre-activation (CRITICAL):

    • In a separate vessel, dissolve 4.0 equivalents of Fmoc-2-aminocyclohex-1-enecarboxylic acid and 3.9 equivalents of HATU in anhydrous DMF.

    • Add 8.0 equivalents of DIPEA to this solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. This step ensures the formation of the reactive ester before it is introduced to the resin, preventing side reactions.[9][14]

  • Coupling Reaction:

    • Add the pre-activated solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.[15]

    • If the test is negative (beads remain colorless or yellowish), the coupling is complete. Proceed to the washing step.

    • If the test is positive (blue beads), drain the reaction vessel and perform a second coupling (double couple) with a freshly prepared pre-activated solution for another 2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively (e.g., 5x with DMF, 5x with DCM) to remove all excess reagents and byproducts before proceeding to the next Fmoc deprotection step.

References

  • BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.
  • Sigma-Aldrich.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • RSC Publishing. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.
  • Oxford Academic. Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • MDPI. (2021).
  • C&EN. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.
  • Popali, S. (n.d.). Spps and side reactions in peptide synthesis. Slideshare.
  • Strijowski, U., & Sewald, N. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • BenchChem. (2025). overcoming low reactivity of cis-2-amino-cyclohex-3-enecarboxylic acid in coupling reactions.
  • PubMed. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study.

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preventing epimerization of 2-aminocyclohex-1-enecarboxylic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Epimerization of 2-Aminocyclohex-1-enecarboxylic Acid and its Derivatives

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the constrained, non-canonical amino acid this compound into their peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address the critical challenge of preventing epimerization at the α-carbon during synthesis.

Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where one stereocenter in a molecule inverts its configuration, converting one diastereomer into another.[1][2] In peptide synthesis, this typically refers to the inversion of the α-carbon's stereochemistry in an amino acid residue, for example, from the natural L-form to the unnatural D-form. This loss of stereochemical integrity is a major concern because it results in diastereomeric peptide impurities that often have similar physical properties, making them difficult to separate from the desired product.[1][3] More importantly, these impurities can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: Why is this compound particularly susceptible to epimerization?

A2: While not inherently more susceptible than residues like Cysteine or Histidine, the steric hindrance of this compound presents unique challenges.[4] The bulky cyclic structure can slow down the desired coupling reaction. This extended reaction time, especially during the activation step, increases the window of opportunity for side reactions like epimerization to occur.[5] The primary mechanism for epimerization is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate after carboxyl group activation.[6][7] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of L and D isomers.[6]

Q3: What are the primary factors that induce epimerization during a coupling reaction?

A3: Several factors during the activation and coupling steps can significantly increase the risk of epimerization:

  • Over-activation of the Carboxylic Acid: Using highly reactive coupling reagents without suppressive additives can accelerate oxazolone formation.[1]

  • Base Strength and Concentration: The presence of excess or strong tertiary amines (like DIPEA) can readily abstract the acidic α-proton from the oxazolone intermediate.[1]

  • Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the likelihood of epimerization.[5]

  • High Temperatures: Increased temperature can accelerate both the desired reaction and the undesired epimerization pathway. Microwave-assisted synthesis, while efficient, must be carefully controlled to avoid excessive temperatures during the coupling of sensitive residues.[4][8]

  • Solvent Polarity: Polar aprotic solvents like DMF are common, but solvent choice can influence the stability of the intermediates involved in epimerization.[4]

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section addresses common issues encountered when epimerization is suspected.

Issue 1: My HPLC/LC-MS analysis shows a shoulder peak or a distinct, co-eluting peak with the same mass as my desired peptide.

This is a classic sign of diastereomer formation due to epimerization. The epimer often has slightly different hydrophobicity, causing it to elute very close to the main product.[1][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diagnosing epimerization.

Issue 2: Epimerization persists even after optimizing the coupling reaction. What else could be the cause?

A2: If direct coupling optimization fails, consider these factors:

  • Protecting Group Strategy: The standard Fmoc (9-fluorenylmethyloxycarbonyl) group is a urethane-type protecting group that generally suppresses racemization.[7] However, in challenging couplings, the choice of side-chain protecting groups on adjacent residues can sometimes play a role. Ensure all protecting groups are stable to the reaction conditions.[9][10]

  • Fragment Condensation: If you are performing a fragment condensation (coupling two peptide fragments together), the risk of epimerization at the C-terminal residue of the activated fragment is extremely high.[4] Whenever possible, design your synthesis strategy to have Glycine or Proline at the C-terminus of a fragment to be activated. For a fragment ending in this compound, alternative ligation strategies should be considered.

Optimized Protocols for Minimizing Epimerization
Protocol 1: Low-Epimerization Coupling using Carbodiimide/Additive

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a sequence containing this compound.

Objective: To couple Fmoc-2-aminocyclohex-1-enecarboxylic acid onto a resin-bound peptide with minimal epimerization.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-2-aminocyclohex-1-enecarboxylic acid (3 equivalents)

  • Hydroxybenzotriazole (HOBt) or OxymaPure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N-Methylmorpholine (NMM) (6 equivalents, only if starting with the amino acid salt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous Fmoc group has just been removed, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual piperidine.

  • Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-2-aminocyclohex-1-enecarboxylic acid and HOBt (or Oxyma) in a minimal amount of DMF.

  • Initiate Activation & Coupling: Add the solution from step 2 to the resin. Immediately add the DIC. Causality Note: Adding the additive and amino acid before the carbodiimide activator is crucial. This promotes the in-situ formation of the HOBt/Oxyma active ester, which is less prone to oxazolone formation than the O-acylisourea intermediate formed by DIC alone.[11]

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The sterically hindered nature of the amino acid may require a longer coupling time than standard residues.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to monitor the disappearance of the free amine. If the test is still positive after 4 hours, allow the reaction to proceed longer, but be aware that extended times can increase risk.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Proceed: Continue with the synthesis (Fmoc deprotection of the newly added residue).

Data Summary: Coupling Reagent Selection
Coupling Reagent ClassExamplesEpimerization RiskAdditive RequiredComments
Carbodiimides DCC, DICHigh (without additive)Yes (HOBt, Oxyma)Cost-effective and widely used. The additive is essential to suppress epimerization.[7][11][12]
Onium Salts (Aminium) HBTU, HATU, HCTULow to ModerateIncluded in structureVery efficient but can cause guanidinylation of the N-terminus if not used correctly (pre-activation can mitigate this).[12] HATU is generally superior to HBTU for suppressing epimerization.[11]
Onium Salts (Phosphonium) PyBOP, PyAOPLowIncluded in structureExcellent reagents, especially for hindered couplings. Byproducts are water-soluble, simplifying purification.[7]
Other COMULowIncluded in structureA highly efficient morpholino-based uronium salt known for low racemization levels.[7]
Analytical Methods for Detecting Epimerization

Detecting and quantifying the epimeric impurity is critical for process validation and quality control.

Method 1: Chiral Amino Acid Analysis
  • Hydrolysis: Hydrolyze a sample of the final, purified peptide using 6N HCl at 110°C for 24 hours. This breaks the peptide down into its constituent amino acids.

  • Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent). This creates diastereomeric derivatives of the L- and D-amino acids.

  • Analysis: Analyze the derivatized mixture using standard reverse-phase HPLC. The diastereomers will have different retention times, allowing for their separation and quantification.

Method 2: HPLC/LC-MS of the Intact Peptide

As noted in the troubleshooting section, high-resolution HPLC can often separate the peptide diastereomers.

Workflow for Method Development:

  • Initial Screen: Use a long, shallow gradient on a high-quality C18 column.

  • Optimize Separation: If a shoulder peak is observed, systematically vary the mobile phase composition, gradient slope, and temperature to improve resolution.

  • Confirmation: Collect the fractions corresponding to the main peak and the impurity peak. Subject both to hydrolysis and chiral amino acid analysis (Method 1) to confirm that the impurity contains the D-isomer of this compound. Tandem mass spectrometry can also be used to identify epimers by comparing fragmentation patterns.[13][14][15]

Caption: General workflow for peptide synthesis incorporating a sensitive residue.

References
  • Vertex AI Search Result[16] - Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Note: While focused on ribosomal synthesis, it provides context on cyclic amino acids in peptides.

  • AAPPTEC - Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • National Institutes of Health (NIH) - Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • MDPI - Peptide Synthesis for Cyclic Peptides: Methods and Applic
  • Semantic Scholar - Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • Bio-Synthesis Inc. - Cyclic Peptide Synthesis.
  • BOC Sciences - A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem - Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • National Institutes of Health (NIH) - Protecting Groups in Peptide Synthesis.
  • Royal Society of Chemistry - β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conform
  • Semantic Scholar - Synthesis of β-amino acid peptides. Part 4. Cyclo-peptides of β-amino acids.
  • National Institutes of Health (NIH)
  • Peptide Institute, Inc.
  • Bachem - Avoiding epimeriz
  • ACS Publications - Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • Xiamen E-Fine Billions Chemicals Co., Ltd. - Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Biosynth - Protecting Groups in Peptide Synthesis.
  • ACS Publications - Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
  • Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemRxiv - Peptide Synthesis Using Unprotected Amino Acids.
  • National Institutes of Health (NIH) - Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • PubMed - Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS.
  • eScholarship, University of California - Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • PubMed Central, NIH - Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • ACS Publications - Peptide Coupling Reagents, More than a Letter Soup.
  • National Institutes of Health (NIH) - Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
  • National Institutes of Health (NIH)
  • ResearchGate - (PDF)
  • ResearchGate - The Passerini and Ugi reactions | Download Scientific Diagram.
  • PubMed - Epimeris
  • ResearchGate - Side reactions during peptide synthesis including (A) epimerization and (B)
  • Baran Lab, Scripps Research - The Biginelli and Rel
  • Organic Chemistry Portal - Ugi Reaction.
  • Alfa Chemistry - Passerini Reaction.

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Aminocyclohex-1-enecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminocyclohex-1-enecarboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this important class of compounds. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and validated experimental insights.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is paramount. Low yield is a symptom, not a root cause. The underlying issue could stem from starting materials, reaction conditions, or the work-up procedure. The following workflow provides a logical progression for diagnosing the problem.

G start Low Yield Observed check_sm 1. Verify Starting Material & Reagent Quality start->check_sm analyze_rxn 2. Analyze In-Process Reaction Mixture (TLC/LC-MS) check_sm->analyze_rxn If materials are pure optimize_cond 3. Re-evaluate Reaction Conditions analyze_rxn->optimize_cond If conversion is low optimize_workup 4. Assess Work-up & Purification analyze_rxn->optimize_workup If conversion is high, but isolated yield is low end Yield Optimized optimize_cond->end optimize_workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Starting Materials & Reagent Integrity

Question 1: My reaction is sluggish or stalling completely. Could my starting materials be the issue?

Answer: Absolutely. The quality of your starting ketone/dinitrile and amine is critical. Here’s how to diagnose and resolve potential issues:

  • Purity of the Ketone/Dinitrile:

    • The Problem: The primary synthesis often involves the formation of an enamine from a cyclohexanone derivative or an intramolecular Thorpe-Ziegler cyclization of an α,ω-dinitrile.[1][2] Contaminants in the ketone starting material, such as aldol condensation byproducts or residual acid/base from its synthesis, can inhibit the reaction. For dinitriles, incomplete synthesis or side products can prevent efficient cyclization.

    • Troubleshooting Protocol:

      • Characterize: Run a ¹H NMR and GC-MS on your starting material to confirm its identity and purity.

      • Purify: If impurities are detected, purify the ketone by distillation or chromatography. Dinitriles can often be purified by recrystallization or chromatography.

      • Storage: Store ketones and dinitriles under an inert atmosphere (N₂ or Ar) and away from moisture, as they can be susceptible to degradation.

  • Amine Quality (for enamine routes):

    • The Problem: Secondary amines like pyrrolidine or morpholine are commonly used to form enamines.[3] These amines are hygroscopic and can absorb water and carbon dioxide from the atmosphere, forming carbonate salts. This effectively reduces the concentration of the active amine and introduces water, which can reverse enamine formation.[4]

    • Troubleshooting Protocol:

      • Dry the Amine: Distill the secondary amine from a suitable drying agent (e.g., KOH or CaH₂) immediately before use.

      • Titrate: If distillation is not feasible, perform a simple acid-base titration to determine the exact concentration of the free amine.

  • Solvent Purity:

    • The Problem: The presence of water in solvents like toluene or THF is a major cause of low yields in enamine-based syntheses, as it hydrolyzes the iminium ion intermediate and the final enamine product.[5]

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from sodium/benzophenone for THF or passing through an activated alumina column).

      • Employ Dean-Stark Apparatus: For reactions run at elevated temperatures (e.g., in toluene), using a Dean-Stark trap is highly effective for the azeotropic removal of water formed during the reaction.

Category 2: Reaction Conditions & Kinetics

Question 2: My reaction shows multiple spots on TLC, and the desired product is a minor component. What's going wrong?

Answer: This classic symptom points towards issues with reaction control, leading to side reactions. Temperature, catalyst choice, and reaction time are the primary variables to investigate.

  • Optimizing Enamine Formation:

    • The Problem: The acid catalyst is crucial for enamine formation, but using too much or too strong an acid can lead to polymerization or other side reactions of the ketone.[3] The equilibrium must be carefully managed.

    • Troubleshooting Protocol:

      • Catalyst Choice: Use a mild acid catalyst such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS). Typically, a catalytic amount (0.01-0.05 equivalents) is sufficient.

      • Water Removal: As stated above, active water removal via a Dean-Stark trap is the most effective way to drive the equilibrium towards the enamine product.[4]

  • Controlling the Thorpe-Ziegler Cyclization:

    • The Problem: The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base.[6] Using a nucleophilic base (like an alkoxide) can lead to competing reactions at the nitrile group.[7] Furthermore, the reaction is an equilibrium, and temperature control is key.

    • Troubleshooting Protocol:

      • Base Selection: Employ a strong, sterically hindered base like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS).

      • Temperature Control: The initial deprotonation is often performed at a lower temperature (e.g., 0 °C) to control the reaction rate, followed by gentle warming to facilitate cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

      • High-Dilution Conditions: For the synthesis of medium to large rings, intramolecular cyclization is favored over intermolecular polymerization under high-dilution conditions.[6] This involves the slow addition of the dinitrile to a solution of the base.

G cluster_0 Enamine Formation Pathway cluster_1 Thorpe-Ziegler Pathway Ketone Cyclohexanone Derivative Enamine Enamine Intermediate Ketone->Enamine + Amine, Catalyst Amine Secondary Amine (e.g., Pyrrolidine) Amine->Enamine Catalyst Acid Catalyst (p-TSA) Catalyst->Enamine H2O Water (byproduct) Enamine->H2O Equilibrium FinalProduct 2-Aminocyclohex-1- enecarboxylic Acid Derivative Enamine->FinalProduct Further Reaction (e.g., with cyanoacetate) Dinitrile α,ω-Dinitrile Cyanoenamine Cyclic α-Cyanoenamine Dinitrile->Cyanoenamine + Base Base Strong Base (e.g., NaH) Base->Cyanoenamine FinalKetone Cyclic Ketone Cyanoenamine->FinalKetone Hydrolysis Hydrolysis Acidic Work-up (H₃O⁺) Hydrolysis->FinalKetone FinalKetone->FinalProduct Further Functionalization

Caption: Common synthetic pathways leading to the target scaffold.

Category 3: Work-up and Purification Issues

Question 3: My NMR of the crude product looks clean with good conversion, but I lose most of my material during work-up and chromatography. Where is it going?

Answer: This is a frequent and frustrating problem. The issue often lies with the stability and physical properties of the product itself, particularly during aqueous work-up and purification.

  • Hydrolysis During Work-up:

    • The Problem: The enamine and enecarboxylic acid/ester functionalities are susceptible to hydrolysis under both acidic and basic aqueous conditions.[8][9] A prolonged or harsh aqueous work-up can revert your product back to the starting ketone. The final product is an amino acid derivative, which can have amphoteric properties, leading to solubility in both aqueous acid and base.

    • Troubleshooting Protocol:

      • Minimize Contact with Water: Perform the aqueous wash quickly and with cold solutions.

      • Neutral pH: Aim to adjust the pH of the aqueous layer to be near neutral (pH 6-8) before extraction, unless performing a specific acid/base extraction.

      • Brine Wash: Always finish with a brine (saturated NaCl) wash. This helps to remove dissolved water from the organic layer and break up emulsions.

      • Back-Extraction: If you suspect product loss to the aqueous layer, you can try to "back-extract" it. Acidify the initial aqueous layer and extract again, then basify a separate portion and extract. Check these extracts for your product.

  • Purification Challenges:

    • The Problem: The polar nature of the amino acid functionality can cause the product to streak on silica gel or bind irreversibly.

    • Troubleshooting Protocol:

      • Deactivate Silica: Use silica gel that has been treated with a small amount of a tertiary amine, like triethylamine (~1% v/v in the eluent). This neutralizes the acidic silanol groups on the silica surface, preventing product decomposition and improving peak shape.

      • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography if your product is particularly sensitive to silica gel.

      • Recrystallization: If applicable, recrystallization is an excellent alternative to chromatography for obtaining highly pure material and can significantly improve the final isolated yield.

Data Summary: Solvent & Base Selection

For convenience, the table below summarizes common choices for solvents and bases in the key reaction types.

Reaction TypeRecommended SolventsBoiling Point (°C)Key ConsiderationsRecommended BasespKa (Conj. Acid)
Enamine Formation Toluene, Benzene, THF111, 80, 66Toluene/Benzene for Dean-Stark water removal. THF for lower temp reactions.N/A (Acid Catalyzed)N/A
Thorpe-Ziegler THF, DME, Toluene66, 85, 111Aprotic polar solvents preferred. Must be rigorously anhydrous.NaH, LHMDS, KHMDS~35, 26, 26

In-Depth Guide: Managing Steric Hindrance in Substituted Systems

Issue: Yields are significantly lower when using a substituted cyclohexanone (e.g., 4-methylcyclohexanone) compared to cyclohexanone itself.

Analysis: Steric hindrance is a dominant factor in cyclohexane chemistry. Substituents prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.[10][11]

  • Impact on Reactivity: An axial substituent can sterically hinder the approach of the amine to the carbonyl carbon, slowing down the initial step of enamine formation.

  • Equilibrium Shift: The stability difference between the two chair conformers of a substituted cyclohexane can be significant. For a bulky group like tert-butyl, the conformation with the axial substituent is so unfavorable that the ring is essentially "locked" with the group in the equatorial position.[10] This can affect the geometry and reactivity of the resulting enamine.

Experimental Protocol: A Comparative Study

To overcome this, a careful optimization of conditions is required.

  • Set Up Parallel Reactions: Prepare two identical reactions, one with cyclohexanone and one with 4-tert-butylcyclohexanone.

  • Reagent Stoichiometry:

    • Ketone: 1.0 eq

    • Pyrrolidine: 1.5 eq

    • p-TSA: 0.02 eq

    • Solvent: Toluene (with Dean-Stark trap)

  • Reaction Monitoring:

    • Reaction A (Cyclohexanone): Heat to reflux. Take aliquots every 30 minutes and analyze by GC-MS to monitor the disappearance of starting material. The reaction is typically complete within 2-4 hours.

    • Reaction B (4-t-butylcyclohexanone): Heat to reflux. This reaction will likely be much slower. Monitor every 1-2 hours. It may require extended reaction times (8-12 hours or overnight).

  • Analysis and Optimization:

    • If Reaction B stalls, a more forceful method for water removal may be needed. Consider adding activated 4Å molecular sieves to the reaction flask in addition to the Dean-Stark trap.

    • A slight increase in the amount of catalyst (to 0.05 eq) may be beneficial, but monitor for byproduct formation.

By understanding the energetic penalty of placing substituents in axial positions, chemists can anticipate slower reaction rates and proactively adjust conditions—such as extending reaction times or using more efficient dehydrating agents—to drive the reaction to completion and maximize yield.

References

  • Stork Enamine Synthesis. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. (2026, January 8). Oreate AI Blog. Retrieved January 17, 2026, from [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica. Retrieved January 17, 2026, from [Link]

  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. (2026, January 4). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). Crash Course. Retrieved January 17, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]

  • Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved January 17, 2026, from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Jasperse, Chem 360. Retrieved January 17, 2026, from [Link]

  • Enamines. (2024, September 2). Making Molecules. Retrieved January 17, 2026, from [Link]

  • Optimization of the Cyclization Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thorpe reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Optimization of the cyclization conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved January 17, 2026, from [Link]

  • Enamines – Making Molecules. (2025, April 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 17, 2026, from [Link]

  • Enamine Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Process for the purification of esters. (n.d.). Google Patents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017, August 10). Google Patents.
  • 2-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Monosubstituted Cylcohexanes. (n.d.). Lumen Learning. Retrieved January 17, 2026, from [Link]

  • Process for purifying esters. (n.d.). Google Patents.
  • Extraction of Amino Acid Esters Using a Pillar[12]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. (n.d.). Solvent Extraction Research and Development, Japan. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Purification of Peptides Containing 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel, conformationally constrained amino acid, 2-aminocyclohex-1-enecarboxylic acid. The introduction of this unsaturated cyclic β-amino acid presents unique opportunities for drug design, but also introduces specific challenges during peptide purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My peptide shows significant peak broadening or tailing during RP-HPLC. What is the likely cause and how can I improve the peak shape?

A1: Peak broadening or tailing with these peptides is often multifactorial, stemming from the unique structural features of this compound.

  • Probable Cause 1: On-Column Aggregation: The rigid, hydrophobic nature of the cyclohexene ring can promote intermolecular hydrophobic interactions, leading to aggregation on the C18 stationary phase. This is especially prevalent in sequences with multiple hydrophobic residues.

  • Solution 1: Optimization of Mobile Phase and Gradient.

    • Increase Organic Modifier Strength: If using acetonitrile (ACN), consider switching to or adding isopropanol (IPA) to the mobile phase. IPA is a stronger organic solvent and can be more effective at disrupting hydrophobic aggregates.[1]

    • Modify the Gradient: A shallower gradient around the elution point of your peptide can improve resolution from closely eluting impurities and reduce tailing.[2]

    • Temperature Adjustment: Increasing the column temperature (e.g., to 40-60 °C) can decrease solvent viscosity and disrupt secondary structures, often leading to sharper peaks. However, monitor for potential degradation of the enamide functionality at elevated temperatures.

  • Probable Cause 2: Slow Conformational Interconversion: The enamide bond and the cyclohexene ring can lead to multiple slowly interconverting conformers on the chromatographic timescale. This results in a broadened peak as different conformations interact differently with the stationary phase.

  • Solution 2: Use of Ion-Pairing Agents and Additives.

    • Alternative Ion-Pairing Agents: While trifluoroacetic acid (TFA) is standard, its effectiveness can be sequence-dependent. For particularly stubborn peak broadening, consider using formic acid (FA) or adding a small amount of a chaotropic agent like guanidinium chloride to the mobile phase to disrupt hydrogen bonding and encourage a more uniform conformation.

    • Solvent Effects: The choice of organic solvent can influence peptide conformation. Experiment with methanol, acetonitrile, and isopropanol to find the optimal conditions for your specific peptide.[1]

  • Probable Cause 3: Secondary Interactions with Residual Silanols: Incomplete end-capping of the silica-based stationary phase can leave free silanol groups that interact with basic residues in your peptide, causing tailing.

  • Solution 3: Column Selection and Mobile Phase pH.

    • Use a High-Quality, End-Capped Column: Modern, fully end-capped C18 or C8 columns are essential.

    • Adjust Mobile Phase pH: If your peptide is soluble and stable at a higher pH, consider using a basic mobile phase (e.g., with ammonium bicarbonate or triethylamine). This will neutralize the charge on the silanol groups, minimizing secondary interactions.[3]

Q2: I am observing a cluster of peaks with the same mass in my LC-MS analysis of the purified peptide. What could be causing this?

A2: A cluster of peaks with the same mass is a strong indicator of isomers or conformers.

  • Probable Cause 1: Diastereomers: If the this compound was introduced as a racemic or diastereomeric mixture during synthesis, you will be purifying a mixture of diastereomeric peptides. These often have very similar retention times and can be challenging to separate.

  • Solution 1: Analytical Method Development.

    • High-Resolution Chromatography: Use a long analytical column with a smaller particle size (e.g., < 2 µm) and a very shallow gradient to maximize the chances of resolving the diastereomers.

    • Orthogonal Chromatography: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as hydrophilic interaction chromatography (HILIC).[4]

  • Probable Cause 2: Cis/Trans Isomerization of the Enamide Bond: The enamide bond within the peptide backbone may exist as a mixture of cis and trans isomers, which can be separable under certain HPLC conditions.

  • Solution 2: Temperature and Solvent Optimization.

    • Variable Temperature HPLC: Analyze the sample at different column temperatures. In some cases, elevated temperatures can accelerate the interconversion of isomers, causing the peaks to coalesce into a single, sharper peak. Conversely, lower temperatures may improve the resolution between stable isomers.

Q3: My peptide has very poor solubility in standard aqueous buffers used for RP-HPLC. How can I get it into solution for purification?

A3: Poor solubility is a common challenge for peptides rich in hydrophobic amino acids, and the inclusion of this compound can exacerbate this issue.[5]

  • Probable Cause: High Hydrophobicity and Aggregation. The peptide's overall amino acid composition, combined with the hydrophobicity of the cyclic residue, can lead to strong intermolecular aggregation, making it difficult to dissolve in aqueous solutions.[5][6]

  • Solution: Stepwise Solubilization Protocol.

    • Initial Dissolution in Organic Solvent: Attempt to dissolve a small amount of the peptide in a minimal volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7]

    • Dilution with Mobile Phase: Once dissolved, slowly add your initial HPLC mobile phase (e.g., high aqueous content) to the peptide solution with vortexing. If the peptide stays in solution, it is ready for injection.

    • Use of Acetic or Formic Acid: For basic peptides, dissolving in a dilute solution of acetic acid or formic acid can improve solubility by protonating basic residues.[8]

    • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[7]

Solvent Strategy for Hydrophobic Peptides Notes
Primary Solvent DMSO, DMF, Acetonitrile
Secondary Solvent Water, Aqueous Buffers (e.g., 0.1% TFA)
Additives for Basic Peptides Dilute Acetic Acid, Dilute Formic Acid
Additives for Acidic Peptides Dilute Ammonium Hydroxide (use with caution for peptides with sensitive residues)

Q4: I'm concerned about the stability of the enamide bond during purification, especially under acidic conditions with TFA. Is this a valid concern?

A4: Yes, this is a valid concern. Enamides can be susceptible to hydrolysis under strongly acidic conditions, although they are generally more stable than enamines.

  • Probable Cause: Acid-Catalyzed Hydrolysis. The double bond in the this compound residue can be protonated under strongly acidic conditions, making it susceptible to nucleophilic attack by water, which could lead to hydrolysis and cleavage of the peptide backbone or modification of the residue.

  • Solution: Careful Control of Purification Conditions.

    • Minimize Exposure Time: Do not let the crude or purified peptide sit in acidic solutions (like TFA-containing mobile phases) for extended periods at room temperature. Process samples promptly.

    • Use Formic Acid: Consider replacing TFA with formic acid (0.1%). Formic acid is less acidic than TFA and can be a milder alternative for the purification of acid-sensitive peptides.

    • Low Temperature: Perform the purification at a lower temperature (e.g., 4-10 °C) to reduce the rate of potential acid-catalyzed degradation.

    • Post-Purification Neutralization: After pooling the pure fractions, consider neutralizing the acid with a volatile base like ammonium bicarbonate before lyophilization, if compatible with your downstream applications.

Frequently Asked Questions (FAQs)

Q: Why is this compound considered a "challenging" residue in peptide purification?

A: This residue introduces a combination of structural features that deviate significantly from standard amino acids:

  • Increased Hydrophobicity: The cyclohexene ring is nonpolar and increases the overall hydrophobicity of the peptide, often leading to solubility and aggregation issues.[5][6]

  • Conformational Rigidity: The cyclic structure restricts the peptide backbone's flexibility, which can be beneficial for biological activity but can also promote the formation of stable secondary structures that complicate purification.

  • Potential for Isomerization: The enamide bond can potentially exist as cis/trans isomers, leading to multiple species in solution.

  • Chemical Reactivity: The enamide functionality has a different chemical reactivity profile compared to a standard amide bond, requiring consideration of its stability to the acidic and solvent conditions used in RP-HPLC.[9][10]

Q: What is the best type of HPLC column to use for these peptides?

A: A high-quality, wide-pore (300 Å) C18 or C8 column is generally the best starting point.[11] The wide pores are crucial for accommodating larger peptides and preventing restricted diffusion. For very hydrophobic peptides, a C4 column might provide better peak shape and recovery by reducing strong hydrophobic interactions.[2] Always use columns with high-density bonding and thorough end-capping to minimize unwanted secondary interactions.

Q: How can I confirm the purity and identity of my final peptide product?

A: A combination of analytical techniques is essential:

  • Analytical RP-HPLC: Use a high-resolution analytical column with a shallow gradient to assess the purity of the lyophilized peptide. Detection at 214 nm (peptide bond) and 280 nm (if aromatic residues are present) is standard.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is crucial to confirm that the observed molecular weight matches the theoretical mass of your target peptide.[13]

  • Amino Acid Analysis (AAA): For quantitative applications, AAA can determine the net peptide content and confirm the amino acid ratios.[13]

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
  • Weigh a small, precisely known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a minimal volume of HPLC-grade DMSO (e.g., 20 µL) to the tube.

  • Vortex thoroughly for 1-2 minutes. If the peptide does not fully dissolve, gently sonicate the sample in a water bath for 5-10 minutes.

  • Once the peptide is fully dissolved in DMSO, add your initial HPLC mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA) dropwise while vortexing. Add enough to reach your desired concentration for injection (e.g., 1 mg/mL).

  • If the peptide remains in solution, centrifuge the sample at high speed for 5 minutes to pellet any insoluble micro-particulates before transferring the supernatant to an HPLC vial.

Protocol 2: General RP-HPLC Purification Workflow

This protocol provides a starting point for method development.

  • System: Preparative HPLC with UV and ideally MS detection.

  • Column: Wide-pore (300 Å) C18, 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: 220 nm and 280 nm.

Steps:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.

  • Sample Loading: Dissolve the crude peptide using the solubilization protocol above and inject it onto the column.

  • Gradient Elution:

    • Initial Gradient (Scouting): Run a linear gradient from 5% to 65% B over 30 minutes to determine the approximate elution time of the target peptide.

    • Optimized Gradient (Purification): Based on the scouting run, design a shallower gradient around the target peptide's elution point. For example, if the peptide elutes at 40% B, a new gradient could be 20-50% B over 60 minutes.

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC/MS to determine which ones contain the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide powder.

Visualizations

Diagram: Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Broadening/Tailing) cause1 Probable Cause: On-Column Aggregation start->cause1 cause2 Probable Cause: Slow Conformational Interconversion start->cause2 cause3 Probable Cause: Secondary Silanol Interactions start->cause3 solution1a Optimize Mobile Phase (e.g., add Isopropanol) cause1->solution1a solution1b Optimize Gradient (shallower slope) cause1->solution1b solution1c Increase Column Temperature cause1->solution1c solution2a Use Alternative Ion-Pairing Agents (e.g., Formic Acid) cause2->solution2a solution2b Vary Column Temperature cause2->solution2b solution3a Use High-Quality End-Capped Column cause3->solution3a solution3b Switch to Basic pH Mobile Phase cause3->solution3b

Caption: Troubleshooting workflow for poor HPLC peak shape.

Diagram: Peptide Solubilization Strategy

G start Lyophilized Peptide step1 Add Minimal Volume of Strong Organic Solvent (DMSO/DMF) start->step1 step2 Vortex / Sonicate step1->step2 decision Peptide Dissolved? step2->decision step3 Slowly Add Aqueous Mobile Phase (while vortexing) decision->step3 Yes fail Insoluble: Re-evaluate Sequence or Try Alternative Solvents (e.g., Formic Acid) decision->fail No step4 Centrifuge and Inject Supernatant step3->step4 end Ready for HPLC step4->end

Caption: Stepwise strategy for solubilizing hydrophobic peptides.

References

Sources

Technical Support Center: Addressing Solubility Challenges of Protected 2-Aminocyclohex-1-enecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving solubility issues with protected 2-aminocyclohex-1-enecarboxylic acid derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in dissolving these valuable synthetic intermediates. This guide provides a framework for understanding the underlying physicochemical principles and offers systematic approaches to achieve successful solubilization for your experiments.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered in the lab.

Q1: My N-Boc-2-aminocyclohex-1-enecarboxylic acid won't dissolve in dichloromethane (DCM) or ethyl acetate. Why?

A: This is a classic solubility challenge rooted in molecular structure. Although the Boc group is hydrophobic, the molecule retains a free carboxylic acid. This allows it to exist as a zwitterion, where the amino group (even as part of the vinylogous amide system) and the carboxyl group are internally ionized. This zwitterionic character significantly increases polarity and promotes strong intermolecular hydrogen bonding, leading to a crystal lattice structure that is difficult for non-polar or moderately polar aprotic solvents like DCM to break down.[1]

Q2: What is the best starting solvent for dissolving a protected this compound derivative?

A: The ideal starting solvent depends on the protection scheme:

  • For N-protected derivatives (e.g., N-Boc, N-Fmoc) with a free carboxylic acid: Start with polar aprotic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent first choices due to their strong ability to dissolve Fmoc- and Boc-protected amino acids.[2][3][4] Dimethyl sulfoxide (DMSO) is also a powerful option.

  • For fully protected derivatives (e.g., N-Boc and a C-terminal methyl ester): The molecule is now neutral and significantly more hydrophobic. Start with moderately polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Q3: How does the choice of N-protecting group (Boc vs. Fmoc) influence solubility?

A: Both Boc and Fmoc groups are large and hydrophobic, generally conferring good solubility in many organic solvents.[2][5] The primary difference is size and hydrophobicity; the fluorenyl ring of the Fmoc group is larger and more non-polar than the tert-butyl group of Boc. This can lead to nuanced differences, but for most practical purposes, solvents that work for one often work for the other (e.g., DMF, NMP, DMSO).[2][3]

Q4: Can I use heating or sonication to improve solubility?

A: Yes, these are effective physical methods.

  • Sonication: Using an ultrasonic bath is an excellent first step. It helps break up solid particles and overcome the initial energy barrier to dissolution without introducing heat that could degrade the compound.[6][7]

  • Gentle Warming: Heating the solution to 30-40°C can significantly increase solubility.[8] However, proceed with caution, as prolonged heating can lead to the degradation of sensitive compounds or protecting groups. Always check the stability of your specific derivative first.

Q5: Is pH adjustment a viable strategy?

A: Absolutely, especially for derivatives with a free carboxylic acid. The lowest solubility for such a compound often occurs at its isoelectric point (pI), where the net charge is zero.[9] By adjusting the pH, you can shift the equilibrium away from the zwitterion to a more soluble salt form. Adding a mild base (e.g., triethylamine, DIPEA, or even aqueous NaHCO₃) will deprotonate the carboxylic acid, forming a carboxylate salt that is often much more soluble in polar solvents.[10]

Part 2: In-Depth Troubleshooting Guides

If the quick fixes above are insufficient, a more systematic approach is required. Use the following guides based on the specific derivative you are working with.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for tackling a solubility problem.

G cluster_start cluster_assess cluster_actions cluster_physical cluster_end start Start: Insoluble Compound assess Assess Protection Scheme start->assess n_protected N-Protected (Free -COOH) assess->n_protected N-Protected c_protected C-Protected (Free -NH2) assess->c_protected C-Protected fully_protected Fully Protected (Neutral) assess->fully_protected Fully Protected action_polar Try Polar Aprotic: 1. DMF 2. NMP 3. DMSO n_protected->action_polar action_acid Try Polar Solvents with Acidic Modifier (e.g., H2O + 1% AcOH) c_protected->action_acid action_organic Try Organic Solvents: 1. DCM 2. THF 3. EtOAc fully_protected->action_organic phys_methods Apply Physical Methods: - Sonication - Gentle Warming (30-40°C) action_polar->phys_methods action_base Still Insoluble? Add Mild Organic Base (e.g., Et3N, DIPEA) dissolved Compound Dissolved action_base->dissolved action_organic->phys_methods action_cosolvent Still Insoluble? Use Co-Solvent System (e.g., DCM/MeOH) action_cosolvent->dissolved action_acid->phys_methods phys_methods->action_base If N-Protected phys_methods->action_cosolvent If Fully Protected

Caption: Conversion of zwitterion to a soluble salt via basification.

References

  • A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Benchchem.
  • A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem.
  • Solubility of Fmoc protected amino acids used in Project C.
  • BOC-Amino Acids. BOC Sciences.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • An effective organic solvent system for the dissolution of amino acids. PubMed.
  • The Solubility Challenge in Peptide Therapeutics. Biosynth.
  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.
  • Guidelines for Peptide Dissolving. Pro-Peptide.
  • Protecting Amino Acids Supplier. Baishixing Co.,Ltd.
  • An In-depth Technical Guide on the Solubility and Stability of cis-2-amino-cyclohex-3-enecarboxylic acid. Benchchem.
  • Technical Support Center: Enhancing the Solubility of Peptides with Unn
  • Peptide solubility and storage. AltaBioscience.
  • Peptide solubility. Bachem.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Having great trouble with a Boc-protection reaction. Reddit (r/Chempros).
  • Having great trouble with a Boc-protection reaction. Reddit (r/chemhelp).
  • How to dissolve free amino acids?.

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identifying and minimizing side products in 2-aminocyclohex-1-enecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis and use of 2-aminocyclohex-1-enecarboxylic acid and its derivatives.

Q1: My reaction is sluggish and yields are low. What are the likely causes?

A1: Low yields can stem from several factors. Firstly, ensure the quality of your starting materials. This compound can be susceptible to degradation, so proper storage is crucial.[1] For reactions involving this compound, which is an enamine, the choice of solvent and catalyst is critical. Enamine reactions are often equilibrium-driven, so removing byproducts, such as water, can drive the reaction forward.[2] Consider using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate.

Q2: I'm observing a significant amount of an unknown, highly polar byproduct. What could it be?

A2: A common polar byproduct is the dimer of this compound.[3][4][5] Dimerization can occur, especially at higher concentrations or temperatures. This side reaction involves the nucleophilic attack of the enamine nitrogen of one molecule onto the electrophilic carbonyl carbon of another. To minimize this, consider running the reaction at a lower temperature and concentration.

Q3: My product seems to be decomposing during workup or purification. How can I prevent this?

A3: this compound and its derivatives can be sensitive to acidic conditions, which can lead to hydrolysis of the enamine back to the corresponding ketone and amine.[6] During aqueous workup, use mild basic or neutral conditions if possible. For purification by chromatography, using a deactivated silica gel or adding a small amount of a non-nucleophilic base like triethylamine to the eluent can prevent degradation on the column.

Q4: I am trying to perform an N-alkylation, but I'm getting a mixture of N- and C-alkylated products. How can I improve selectivity?

A4: Enamines, such as this compound, are ambient nucleophiles with reactivity at both the nitrogen and the alpha-carbon.[7][8] The selectivity of N- versus C-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. Hard electrophiles (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer electrophiles (e.g., alkyl iodides) favor C-alkylation. Solvent polarity also plays a role; polar aprotic solvents can enhance C-alkylation.

Troubleshooting Guides

This section provides detailed strategies for identifying and mitigating specific side products.

Issue 1: Unwanted Dimerization

Dimerization is a frequent side reaction that reduces the yield of the desired product.

Identification:

  • Mass Spectrometry: Look for a peak corresponding to twice the molecular weight of the starting material minus the mass of water.

  • NMR Spectroscopy: The appearance of new, complex multiplets in the aliphatic region and a decrease in the integration of the starting material's signals can indicate dimer formation.

Mechanism of Dimerization:

Dimerization M1 Molecule 1 (Nucleophile) Intermediate Tetrahedral Intermediate M1->Intermediate Nucleophilic Attack M2 Molecule 2 (Electrophile) M2->Intermediate Dimer Dimer Intermediate->Dimer Dehydration H2O H₂O Intermediate->H2O

Caption: Dimerization of this compound.

Minimization Strategies:

ParameterRecommended ConditionRationale
Concentration < 0.1 MReduces the probability of intermolecular reactions.
Temperature 0 °C to room temperatureLower temperatures disfavor the activation energy required for dimerization.
Order of Addition Slow addition of reagentsMaintains a low concentration of the reactive species at any given time.

Experimental Protocol to Minimize Dimerization:

  • Dissolve this compound in a suitable solvent (e.g., THF, DCM) to a concentration of 0.05 M in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the second reactant dropwise via a syringe pump over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the workup at a low temperature.

Issue 2: Decarboxylation

Decarboxylation, the loss of CO₂, can be a significant side reaction, particularly at elevated temperatures.[9][10][11]

Identification:

  • Gas Evolution: Effervescence may be observed during the reaction.

  • Mass Spectrometry: The product will have a molecular weight that is 44 Da less than the expected product.

  • IR Spectroscopy: Disappearance of the carboxylic acid carbonyl stretch (~1700-1725 cm⁻¹).

Mechanism of Decarboxylation:

The presence of the enamine functionality does not place a carbonyl group beta to the carboxylic acid, which is the typical structural motif for facile decarboxylation.[12] However, under certain conditions, particularly with heating, decarboxylation can still occur.

Minimization Strategies:

ParameterRecommended ConditionRationale
Temperature Keep below 80 °CDecarboxylation is often thermally induced.
pH Neutral to slightly basicAcidic conditions can sometimes promote decarboxylation, although this is more common for β-keto acids.
Catalyst Avoid certain metal catalystsSome transition metals can catalyze decarboxylation.

Experimental Protocol to Avoid Decarboxylation:

  • Set up the reaction in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Maintain the reaction temperature below 80 °C using a temperature-controlled oil bath.

  • If possible, use a non-acidic catalyst or a catalyst that is known not to promote decarboxylation.

  • Monitor the reaction closely for any signs of gas evolution.

  • If decarboxylation is still observed, consider alternative synthetic routes that do not require high temperatures.

Issue 3: Isomerization to the Endo-cyclic Double Bond

The exocyclic double bond of this compound can potentially isomerize to the more thermodynamically stable endocyclic position under certain conditions.

Identification:

  • NMR Spectroscopy: A change in the chemical shifts and coupling constants of the olefinic protons. The appearance of a new vinylic proton signal coupled to an adjacent CH group would be indicative of isomerization.

Troubleshooting Workflow for Isomerization:

Isomerization_Troubleshooting Start Isomerization Observed Check_pH Check Reaction pH Start->Check_pH Acidic Acidic Conditions? Check_pH->Acidic Check_Temp Check Reaction Temperature High_Temp High Temperature? Check_Temp->High_Temp Check_Catalyst Evaluate Catalyst Metal_Catalyst Metal Catalyst Used? Check_Catalyst->Metal_Catalyst Acidic->Check_Temp No Neutralize Use Buffer or Non-acidic Conditions Acidic->Neutralize Yes High_Temp->Check_Catalyst No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Alt_Catalyst Consider Alternative Catalyst Metal_Catalyst->Alt_Catalyst Yes End Isomerization Minimized Metal_Catalyst->End No Neutralize->End Lower_Temp->End Alt_Catalyst->End

Caption: Troubleshooting workflow for isomerization.

Minimization Strategies:

  • pH Control: Maintain a neutral or slightly basic pH to avoid acid-catalyzed isomerization.

  • Temperature Management: Lower reaction temperatures are generally preferred.

  • Catalyst Choice: Be mindful that some metal catalysts can facilitate double bond migration.

References

  • Enamine. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters. - ResearchGate. Accessed January 17, 2026. [Link]

  • Enamines – Master Organic Chemistry. Accessed January 17, 2026. [Link]

  • Enamines - Making Molecules. Accessed January 17, 2026. [Link]

  • Enamine Reactions - Chemistry LibreTexts. Accessed January 17, 2026. [Link]

  • Carbonyl Condensations with Enamines: The Stork Enamine Reaction | Organic Chemistry Class Notes | Fiveable. Accessed January 17, 2026. [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Accessed January 17, 2026. [Link]

  • Supporting information - The Royal Society of Chemistry. Accessed January 17, 2026. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office. Accessed January 17, 2026. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv. Accessed January 17, 2026. [Link]

  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. Accessed January 17, 2026. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Accessed January 17, 2026. [Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem. Accessed January 17, 2026. [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem. Accessed January 17, 2026. [Link]

  • Decarboxylation - Master Organic Chemistry. Accessed January 17, 2026. [Link]

  • The increasing tightness of fully associated states as a function of their increasing stability. The dimerisation of carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Accessed January 17, 2026. [Link]

  • Decarboxylation - Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Reactivity: Decarboxylation - csbsju. Accessed January 17, 2026. [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen. Accessed January 17, 2026. [Link]

  • A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene - ResearchGate. Accessed January 17, 2026. [Link]

  • Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. Accessed January 17, 2026. [Link]

  • The dimerization of Δ1-piperidine-2-carboxylic acid - PMC - NIH. Accessed January 17, 2026. [Link]

  • Enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed. Accessed January 17, 2026. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the stereoselective synthesis of 2-aminocyclohex-1-enecarboxylic acid and its derivatives. As a constrained cyclic β-amino acid, this scaffold is a valuable building block in medicinal chemistry.[1][2] Achieving high stereoselectivity in its synthesis is often a critical challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the synthesis of this compound, providing concise and actionable answers.

Q1: My reaction is resulting in a low enantiomeric excess (e.e.). What are the primary factors to investigate?

A1: Low enantiomeric excess is a frequent issue in asymmetric synthesis and can stem from several factors.[3] Key areas to investigate include:

  • Catalyst Integrity: The chiral catalyst may be impure, deactivated, or used at an incorrect loading.[4] Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive.

  • Reagent and Solvent Purity: Impurities in your starting materials or solvent can interfere with the catalyst's function. Always use reagents and solvents of the highest purity and ensure they are appropriately dried.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence enantioselectivity.[4] A systematic optimization of these conditions is often necessary.

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for your specific substrate.[4] It's crucial to select a catalyst system that has demonstrated efficacy for similar transformations.

  • Racemic Background Reaction: A non-catalyzed, racemic version of the reaction may be competing with the desired asymmetric pathway.[3] This can often be suppressed by adjusting reaction conditions, such as lowering the temperature.

Q2: I'm observing poor diastereoselectivity in my reaction. What are the likely causes and how can I improve it?

A2: Poor diastereoselectivity in the synthesis of substituted cyclohexene rings can be influenced by several factors. Consider the following:

  • Steric Hindrance: The steric bulk of substituents on both the substrate and the reagents can significantly influence the direction of attack. Modifying protecting groups or substituents can alter the steric environment of the transition state.

  • Reaction Mechanism: The mechanism of the key bond-forming step plays a crucial role. For instance, in a Michael addition, the geometry of the enolate and the approach of the electrophile are critical.[5] Understanding the operative mechanism can guide your optimization strategy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry and, consequently, the diastereoselectivity. Screening a range of solvents is a valuable optimization step.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

Q3: My reaction has stalled or shows low conversion. What should I check first?

A3: Low or no conversion can often be attributed to issues with the catalyst or reaction conditions.[3]

  • Catalyst Deactivation: As mentioned for low e.e., catalyst deactivation is a primary suspect.[3] This can be due to impurities, exposure to air or moisture, or thermal instability.

  • Insufficiently Anhydrous Conditions: Many catalysts and reagents used in these syntheses are highly sensitive to water.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that solvents and reagents are rigorously dried.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy.[3] Conversely, excessively high temperatures can lead to catalyst decomposition.

Q4: How can I accurately determine the enantiomeric and diastereomeric purity of my product?

A4: Accurate determination of stereochemical purity is essential. The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers using a chiral stationary phase.[4]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, this technique also employs a chiral stationary phase.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[4] Diastereomers can often be distinguished and quantified directly by ¹H or ¹³C NMR due to their different chemical environments.

II. Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) 1. Catalyst Degradation: The chiral catalyst may have been compromised by exposure to air, moisture, or impurities.[3] 2. Suboptimal Reaction Temperature: The temperature may be too high, allowing for a competing racemic background reaction.[3] 3. Incorrect Solvent: The solvent may not be optimal for achieving high stereoselectivity.[4]1. Catalyst Handling: Ensure the catalyst is stored and handled under an inert atmosphere. If necessary, purify or regenerate the catalyst according to literature procedures. 2. Temperature Screening: Perform the reaction at a range of temperatures, starting from a lower temperature (e.g., 0 °C or -78 °C) and gradually increasing. 3. Solvent Screening: Test a variety of anhydrous solvents with different polarities (e.g., THF, toluene, dichloromethane, acetonitrile).
Poor Diastereoselectivity 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable, but undesired, diastereomer. 2. Steric Effects: The steric bulk of protecting groups or substituents may not be sufficient to direct the stereochemical outcome. 3. Chelation Control Issues: If the reaction relies on chelation to a metal center, the coordinating ability of the substrate or solvent may be interfering.1. Reaction Conditions: To favor the kinetic product, use a strong, non-nucleophilic base at low temperatures. For the thermodynamic product, a weaker base at higher temperatures may be beneficial. 2. Protecting Group Modification: Experiment with bulkier or more rigid protecting groups on the amine or carboxylic acid functionalities to enhance facial selectivity. 3. Additive Screening: The addition of Lewis acids or other additives can influence chelation and improve diastereoselectivity.
Low or No Conversion 1. Inactive Catalyst: The catalyst may not be in its active form or may have been poisoned.[3] 2. Reagent Quality: The purity of the starting materials is critical; impurities can inhibit the reaction.[3] 3. Insufficient Activation: The reaction may require a higher temperature or longer reaction time to proceed.1. Catalyst Activation: Follow established protocols for catalyst activation. If poisoning is suspected, purify all reagents and solvents. 2. Reagent Purification: Purify starting materials by distillation, recrystallization, or chromatography. 3. Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and determine if it is simply slow or has stalled completely. Adjust temperature and time accordingly.
Product Racemization 1. Harsh Work-up or Purification Conditions: The product may be racemizing during acidic or basic work-up, or during purification (e.g., on silica gel). 2. Product Instability: The stereocenter may be labile under the reaction conditions.1. Milder Conditions: Employ milder work-up procedures, such as using buffered aqueous solutions. For purification, consider using neutral alumina or a different chromatographic technique. 2. Protecting Group Strategy: Introduce a protecting group that stabilizes the stereocenter.

III. Key Methodologies and Protocols

Several strategies have been developed for the asymmetric synthesis of cyclic β-amino acids. Below are outlines of some prominent approaches.

A. Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions.[6]

Conceptual Workflow:

A Acyclic Precursor B Attach Chiral Auxiliary A->B C Diastereoselective Ring Formation B->C D Separation of Diastereomers C->D E Cleavage of Chiral Auxiliary D->E F Target Molecule E->F

Caption: Workflow for chiral auxiliary-based synthesis.

Example Protocol: Asymmetric Synthesis using a Cyclohexane-1,2-diol Auxiliary

This method utilizes a chiral diol to form an acetal, which directs a subsequent diastereoselective alkylation.[7]

  • Acetal Formation: React the starting β-keto ester with (S,S)-cyclohexane-1,2-diol in the presence of an acid catalyst to form the corresponding chiral acetal.

  • Diastereoselective Alkylation: Deprotonate the α-position of the keto group using a strong base (e.g., LDA) at low temperature, followed by the addition of an alkylating agent. The chiral auxiliary directs the alkylation to one face of the enolate.

  • Auxiliary Cleavage: Remove the chiral auxiliary under acidic conditions (e.g., BF₃·OEt₂) to reveal the chiral quaternary center.[7]

  • Functional Group Transformation: Convert the β-keto ester to the desired amino acid through methods like a Schmidt rearrangement.[7]

B. Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Conceptual Workflow:

A Prochiral Substrate D Enantioselective Reaction A->D B Chiral Catalyst B->D C Reagent C->D E Enantioenriched Product D->E F Catalyst Regeneration D->F F->B

Caption: General scheme for asymmetric catalysis.

Example Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral enamine or enamide precursor is a powerful method for establishing the stereocenter.[8][9]

  • Precursor Synthesis: Synthesize the N-acyl enamine precursor of this compound.

  • Asymmetric Hydrogenation: In a reaction vessel, dissolve the enamine precursor in a suitable solvent (e.g., anhydrous TFE).[10] Add a rhodium-based chiral catalyst, such as one with a DuanPhos ligand.[8]

  • Hydrogenation Reaction: Place the vessel in an autoclave and purge with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 40 atm) and stir for the required time at a specific temperature.[10]

  • Work-up and Purification: After the reaction is complete, carefully vent the autoclave. Remove the catalyst by filtration and purify the product by chromatography or recrystallization.

C. Michael Addition-Based Approaches

Stereoselective Michael additions are frequently employed to construct the cyclic β-amino acid core.[1][5][11]

Conceptual Workflow:

A α,β-Unsaturated Ester C Diastereoselective Michael Addition A->C B Chiral Amine Nucleophile B->C D Acyclic Adduct C->D E Cyclization D->E F Deprotection E->F G Target Molecule F->G

Caption: Michael addition and cyclization strategy.

Example Protocol: Diastereoselective Michael Addition of a Chiral Amine

This approach involves the addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization.[1][11]

  • Michael Addition: React an α,β-unsaturated chloroester with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to induce stereoselectivity in the Michael addition step.[1][11]

  • Deprotection: Remove the chiral auxiliary, for instance, via CAN-mediated deprotection.[1][11]

  • Cyclization: Induce cyclization of the intermediate to form the cyclohexene ring.

  • Final Deprotection: If necessary, perform a final deprotection step to yield the target amino acid.[1][11]

IV. Data Summary

The following table summarizes representative results from different stereoselective methods for the synthesis of cyclic β-amino acid derivatives.

Methodology Key Reagents/Catalyst Diastereomeric Excess (d.e.) Enantiomeric Excess (e.e.) Reference
Chiral Auxiliary-Mediated Alkylation(S,S)-cyclohexane-1,2-diol92 to >95%-[7]
Diastereoselective Conjugate AdditionLithium (S)-N-allyl-N-α-methylbenzylamideHigh-[12]
Asymmetric HydrogenationRhodium-DuanPhos-Up to 99%[8]
Organocatalytic Aldol ReactionProlinamide-based organocatalystsUp to >99:1 drUp to >99%[13]

V. References

  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, (9), 1336–1338. Available from: [Link]

  • Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. (2010). Journal of Organic Chemistry. Available from: [Link]

  • Chippindale, A. M., Davies, S. G., Iwamoto, K., Parkin, R. M., et al. (2003). Asymmetric Synthesis of Cyclic β‐Amino Acids and Cyclic Amines via Sequential Diastereoselective Conjugate Addition and Ring Closing Metathesis. ChemInform. Available from: [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform. Available from: [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. (2001). ACS Publications. Available from: [Link]

  • Asymmetric synthesis of cyclic beta-amino acids. (2000). York Research Database. Available from: [Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. (n.d.). NIH. Available from: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Available from: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available from: [Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. (2022). ACS Publications. Available from: [Link]

  • Enamine, enamide synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Enamine synthesis by amination. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Enantioselective process for cycloalkenyl ?-substituted alanines. (2011). Google Patents. Available from:

  • Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. (n.d.). ResearchGate. Available from: [Link]

  • Asymmetric reactions_synthesis. (n.d.). Unknown Source.

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PubMed Central. Available from: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PubMed Central. Available from: [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (n.d.). NIH. Available from: [Link]

  • Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters. (n.d.). ResearchGate. Available from: [Link]

  • Stereoselective synthesis of 3,4,5,6-tetrahydroxycyclohexyl β-amino acid derivatives. (2025). Unknown Source.

  • 2-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Available from: [Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (n.d.). PubMed Central. Available from: [Link]

  • Asymmetric-Synthesis. (n.d.). Unknown Source.

  • ASYMMETRIC SYNTHESIS. (n.d.). eGyanKosh. Available from: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Unknown Source.

  • Synergistic Cu-amine catalysis for the enantioselective synthesis of chiral cyclohexenones. (2019). Semantic Scholar. Available from: [Link]

  • Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (n.d.). CNR-IRIS. Available from: [Link]

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. (2024). PubMed. Available from: [Link]

  • Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. (2023). Scilit. Available from: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents. Available from:

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Available from: [Link]

  • Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (n.d.). ResearchGate. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. Available from: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. Available from: [Link]

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • Stereoselective Synthesis of 1-Amino-2-azidocyclopropanecarboxylic Acid Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. (n.d.). ResearchGate. Available from: [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Amino acid synthesis deficiencies. (n.d.). PubMed. Available from: [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Production of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-aminocyclohex-1-enecarboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its role as a constrained amino acid analog. Scaling up its production from laboratory to pilot or industrial scale presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful, efficient, and reproducible scale-up process. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of large-scale synthesis.

Troubleshooting Guide: From Lab to Production

This section addresses specific issues that researchers commonly encounter when transitioning from small-scale experiments to larger production batches.

Q1: My reaction yield dropped significantly when scaling up from a 10g to a 1kg batch. What are the most likely causes and how can I fix this?

A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Causality - Inefficient Mixing: In a larger reactor, achieving uniform mixing is more difficult. Pockets of high substrate concentration or localized "hot spots" can lead to the formation of side products. The viscosity of the reaction mixture can also increase, further impeding efficient stirring.

  • Causality - Poor Heat Transfer: Chemical reactions that are slightly exothermic at a small scale can become difficult to control in a large reactor. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat. This can lead to thermal runaway, decomposition of reactants or products, and the promotion of unwanted side reactions.

Recommended Solutions:

  • Optimize Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the entire reaction volume.

  • Control Reaction Temperature: Implement a reactor jacket with a circulating thermal fluid for precise temperature control. For highly exothermic steps, consider a semi-batch approach where one reactant is added slowly to the reactor, allowing the cooling system to manage the heat generated.

  • Re-evaluate Solvent Volume: While concentrating a reaction can seem efficient, it can exacerbate mixing and heat transfer issues. A moderate increase in the solvent-to-substrate ratio may be necessary to maintain a manageable viscosity and thermal profile.

Q2: During workup, I'm struggling with the formation of a stable emulsion, making phase separation difficult and leading to product loss. What can I do?

A2: Emulsion formation is common when aqueous and organic phases are vigorously mixed, especially if the product or byproducts act as surfactants.

  • Causality - Surfactant-like Molecules: The product itself, being an amino acid, has both polar (amine, carboxylic acid) and non-polar (cyclohexene ring) regions, which can stabilize emulsions.

  • Causality - Fine Particulates: Insoluble byproducts or catalyst residues can accumulate at the phase interface, physically preventing droplets from coalescing.

Recommended Solutions:

  • Modify Extraction pH: Adjusting the pH of the aqueous phase can change the ionization state of your product and byproducts, often breaking the emulsion. For this compound, making the aqueous phase more acidic (e.g., with dilute HCl) will protonate the amine, increasing its aqueous solubility and potentially destabilizing the emulsion.

  • Add Brine: Introduce a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[1]

  • Use a Filter Aid: If solid particulates are suspected, filtering the entire mixture through a pad of a filter aid like Celite can remove the solids that stabilize the emulsion.

  • Reduce Agitation Intensity: During extraction, use gentle, prolonged mixing (e.g., rocking or slow stirring) instead of vigorous shaking to minimize emulsion formation from the outset.

Q3: The purity of my isolated product is lower at a larger scale, with persistent impurities that are difficult to remove by simple recrystallization. What are my options?

A3: Impurities that co-crystallize with the product or have very similar solubility profiles pose a significant challenge. The thermal stress of a longer reaction or workup time at scale can also generate new impurities.

  • Causality - Co-precipitation: Structurally similar byproducts can get trapped in the crystal lattice of the desired product during crystallization.

  • Causality - Incomplete Reactions: Unreacted starting materials are a common impurity. Monitoring the reaction to completion is critical.

Recommended Solutions:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating workup.[2]

  • Alternative Purification Methods:

    • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The product can be bound to a cation-exchange resin, washed to remove neutral or anionic impurities, and then eluted with a pH gradient or a salt solution.[2]

    • pH-Based Purification: The amphoteric nature of the amino acid can be exploited. Dissolve the crude product in a basic aqueous solution (e.g., NaOH) to deprotonate the carboxylic acid. Wash with an organic solvent to remove non-acidic impurities. Then, carefully acidify the aqueous layer to the isoelectric point of the amino acid to precipitate the purified product, leaving more soluble impurities behind.

  • Hydrogenation of Impurities: Some colored impurities are aromatic or highly unsaturated compounds. A catalytic hydrogenation step can sometimes convert these impurities into colorless, more soluble forms that are easier to separate.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and its derivatives? A1: The most common strategies involve multi-component reactions that build the ring system efficiently. A prominent method is a three-component reaction between a primary amine, ethyl acetoacetate, and a chalcone, often facilitated by a catalyst like CeO₂ nanoparticles.[4] This approach is favored for its atom economy and high yields. Alternative routes may involve the reaction of amidrazones with cyclic anhydrides, such as 3,4,5,6-tetrahydrophthalic anhydride, to form related structures.[5]

Q2: How can I effectively monitor the progress of the synthesis reaction? A2: For large-scale reactions where direct sampling can be challenging, a combination of methods is recommended. Thin Layer Chromatography (TLC) is a rapid and cost-effective way to qualitatively track the consumption of starting materials and the appearance of the product.[2] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the industry standard. It allows for accurate measurement of reactant conversion and can also detect the formation of key byproducts in real-time.

Q3: What are the critical safety precautions to consider when scaling up production? A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reactants, solvents, and the final product.[6][7] Key considerations include:

  • Thermal Hazards: Perform a reaction calorimetry study to understand the heat flow of your reaction before scaling up. This helps in designing an adequate cooling system to prevent thermal runaway.

  • Ventilation: Ensure the reaction is conducted in a well-ventilated area or a walk-in fume hood to handle potentially flammable or toxic solvent vapors.[6]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[6][7] For handling large quantities of powders, respiratory protection may be necessary.[6]

  • Static Discharge: When transferring large volumes of flammable organic solvents, ensure all equipment is properly grounded to prevent ignition from static electricity.[8]

Q4: Can the catalyst be reused in subsequent batches? A4: If a heterogeneous catalyst (e.g., Ru/C, CeO₂) is used, it can often be recovered and reused, which is highly advantageous for industrial production.[4][9] However, the catalyst's activity may decrease with each cycle due to poisoning or physical degradation. It is essential to filter the catalyst, wash it thoroughly, and test its efficacy on a small scale before reusing it in a large-scale reaction. The reusability and the work-up method for the catalyst will ultimately determine its cost-effectiveness.[10][11]

Experimental Protocols & Data

Illustrative Synthesis: Three-Component Reaction

This protocol describes a general method for synthesizing a derivative of this compound, which can be adapted for scale-up.

Step 1: Reaction Setup

  • Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charge the reactor with the primary amine (1.0 eq.), ethyl acetoacetate (1.1 eq.), and the chosen chalcone (1.0 eq.) in a suitable solvent such as ethanol.

  • Add the catalyst (e.g., CeO₂ nanoparticles, 1-5 mol%).[4]

Step 2: Reaction Execution

  • Begin stirring to ensure a homogeneous mixture.

  • Heat the reactor to the target temperature (e.g., 60-80 °C) using the circulating thermal fluid in the jacket.

  • Monitor the reaction progress using HPLC or TLC until the limiting reagent is consumed.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • If using a heterogeneous catalyst, filter the mixture to recover the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product ester.

Step 4: Hydrolysis and Purification

  • Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH or HCl).

  • After hydrolysis, adjust the pH to the isoelectric point to precipitate the crude this compound.

  • Filter the solid and purify by recrystallization from a suitable solvent system (e.g., water/ethanol) or via ion-exchange chromatography for higher purity.

Data Presentation: Recommended Scale-Up Parameters
ParameterLab Scale (1-50 g)Pilot Scale (0.5-5 kg)Rationale
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in larger volumes and with higher viscosity.
Temperature Control Oil BathJacketed Reactor with Thermal FluidProvides precise and uniform temperature control, crucial for managing exotherms.
Reactant Addition All at once (Batch)Slow addition (Semi-Batch)Helps control reaction rate and temperature for exothermic processes.
Solvent to Substrate Ratio 5-10 mL/g8-15 mL/gMay need to be increased to improve mixing and heat transfer.
Reaction Monitoring TLCHPLCProvides more accurate, quantitative data needed for process control at scale.

Visualizations

General Workflow for Scale-Up Production

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification raw_materials Raw Material QC reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep charging Charge Reactants & Solvent reactor_prep->charging reaction Controlled Reaction (Temp & Agitation) charging->reaction monitoring In-Process Monitoring (HPLC) reaction->monitoring quench Quench Reaction reaction->quench monitoring->reaction filtration Catalyst Filtration quench->filtration extraction Aqueous Extraction / Wash filtration->extraction concentration Solvent Removal extraction->concentration purify Purification (Recrystallization or Chromatography) concentration->purify drying Product Drying purify->drying final_qc Final Product QC & Packaging drying->final_qc

Caption: High-level workflow for the scaled-up production of this compound.

Illustrative Reaction Pathway

G chalcone Chalcone product 2-Aminocyclohex-1-ene -1-carboxylic Ester Derivative chalcone->product Catalyst, Heat (e.g., CeO2) plus1 + plus1->product Catalyst, Heat (e.g., CeO2) amine Primary Amine amine->product Catalyst, Heat (e.g., CeO2) plus2 + plus2->product Catalyst, Heat (e.g., CeO2) acetoacetate Ethyl Acetoacetate acetoacetate->product Catalyst, Heat (e.g., CeO2) final_product This compound product->final_product Hydrolysis (Acid or Base)

Caption: A common three-component reaction pathway for synthesis.

References

  • Organic Syntheses Procedure. Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones.
  • ResearchGate. Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters.
  • Fisher Scientific. (1R,2R)-2-Aminocyclohexanecarboxylic acid Safety Data Sheet.
  • BenchChem. Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide.
  • BenchChem. Side-by-side comparison of different synthetic routes to cis-2-amino-cyclohex-3-enecarboxylic acid.
  • ResearchGate. Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization.
  • Avenoza, A. et al. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755 (2001).
  • Sigma-Aldrich. 1-Aminocyclohexane Safety Data Sheet.
  • Sigma-Aldrich. Cyclohexanecarboxylic acid Safety Data Sheet.
  • Fisher Scientific. 2-Cyclohexen-1-one Safety Data Sheet.
  • BenchChem. Identifying common impurities in cis-2-amino-cyclohex-3-enecarboxylic acid synthesis.
  • BenchChem. Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.
  • BenchChem. Improving the stereoselectivity of cis-2-amino-cyclohex-3-enecarboxylic acid synthesis.
  • Angene Chemical. trans-4-Aminocyclohexanecarboxylic acid Safety Data Sheet.
  • The Royal Society of Chemistry. Supporting information.
  • Howei Pharm. This compound ≥95%.
  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubChem. 2-Aminocyclohexanecarboxylic acid.
  • PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid.
  • BenchChem. Application Notes: Reactions and Protocols for cis-2-amino-cyclohex-3-enecarboxylic acid.
  • European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • BenchChem. Ensuring the reproducibility of experimental results with cis-2-amino-cyclohex-3-enecarboxylic acid.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubMed. Optimization and scale up of itaconic acid production from potato starch waste in stirred tank bioreactor.
  • Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Semantic Scholar. Synergistic Cu-amine catalysis for the enantioselective synthesis of chiral cyclohexenones.
  • Google Patents. Process for purification of aromatic carboxylic acids.

Sources

Validation & Comparative

2-Aminocyclohex-1-enecarboxylic acid versus 2-aminocyclopentane-1-carboxylic acid in foldamer design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cyclohexene- and Cyclopentane-Based β-Amino Acids in Foldamer Design

Introduction: The Quest for Structural Control in Peptide Science

In the field of chemical biology and drug discovery, the ability to design and synthesize molecules with predictable, stable three-dimensional structures is paramount. Foldamers, which are oligomers that adopt well-defined secondary structures, have emerged as a powerful tool in this endeavor.[1][2][3] Unlike their natural α-peptide counterparts, which can suffer from conformational flexibility and susceptibility to proteolytic degradation, foldamers built from non-natural amino acids offer enhanced stability and structural pre-organization.[4][5] Among the diverse array of building blocks used in foldamer construction, cyclic β-amino acids have proven to be particularly effective.[1][2][6] The cyclic constraint significantly reduces the conformational freedom of the peptide backbone, facilitating the formation of stable helices, turns, and sheets, even in short oligomers.[7]

This guide provides an in-depth comparison of two prominent classes of cyclic β-amino acids in foldamer design: 2-aminocyclohex-1-enecarboxylic acid and 2-aminocyclopentane-1-carboxylic acid. We will explore how the seemingly subtle difference of a single carbon atom in the cyclic scaffold profoundly influences the resulting foldamer's structure, stability, and potential applications.

The Six-Membered Ring Contender: this compound and its Analogs

The incorporation of a six-membered ring, such as that in 2-aminocyclohexanecarboxylic acid (ACHC), imposes a significant conformational bias on the peptide backbone. The trans-isomer of ACHC, in particular, has been shown to be a potent inducer of the 14-helix, a secondary structure characterized by a 14-membered hydrogen-bonded ring. This helical structure is distinct from the common α-helix found in proteins.

The unsaturated analog, this compound, and its isomers like cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), also serve as valuable building blocks for helical foldamers.[8] For instance, α/β-peptides composed of alternating L-alanine and (1S,2R)-cis-ACHE have been demonstrated to adopt stable 11/9-helical conformations in both solution and the solid state.[7][8] This highlights the versatility of the cyclohexene scaffold in dictating specific helical geometries.

Structural Propensities of Cyclohexene-Based Foldamers

The chair-like conformation of the cyclohexane ring in ACHC derivatives restricts the backbone dihedral angles (φ and ψ) to a narrow range, thereby pre-organizing the peptide for helix formation. This rigidity is a key advantage in designing foldamers with high structural integrity.

The Five-Membered Ring Alternative: 2-Aminocyclopentane-1-carboxylic Acid (ACPC)

2-Aminocyclopentane-1-carboxylic acid (ACPC) has garnered significant attention as a versatile building block for foldamers due to its high conformational stability and compatibility with standard solid-phase peptide synthesis (SPPS) conditions.[1][2] Unlike the six-membered ring of ACHC, the five-membered cyclopentane ring of ACPC is more flexible, capable of adopting various envelope and twist conformations. This inherent flexibility, while still providing substantial constraint compared to acyclic β-amino acids, allows for the formation of a different class of secondary structures.

The 12-Helix: A Hallmark of ACPC-Containing Peptides

A seminal discovery in the field was that oligomers of trans-ACPC adopt a well-defined 12-helix structure.[9] This helix is characterized by a repeating pattern of C=O(i)···H-N(i+3) hydrogen bonds, forming a 12-membered ring. This contrasts with the 14-helix induced by trans-ACHC. The formation of the 12-helix is a cooperative process, with longer oligomers showing a stronger propensity for this conformation.[9]

The ability to access all four stereoisomers of ACPC through scalable synthetic routes has made it a highly attractive building block for medicinal chemists.[1][2][10][11] This stereochemical diversity allows for fine-tuning of the foldamer's structure and function.

Head-to-Head Comparison: Cyclohexene vs. Cyclopentane Scaffolds

The choice between a cyclohexene- or cyclopentane-based β-amino acid in foldamer design is dictated by the desired secondary structure and application.

FeatureThis compound (and Analogs)2-Aminocyclopentane-1-carboxylic Acid (ACPC)
Ring Size 6-membered5-membered
Primary Induced Helix 14-Helix (for trans-ACHC)12-Helix (for trans-ACPC)[9]
Conformational Rigidity HighModerate-High
Backbone Pre-organization Strong bias towards specific dihedral anglesSignificant constraint, but allows for more conformational diversity than cyclohexene derivatives
Key Applications Mimicry of protein α-helices, development of potent bioactive peptidesCreation of novel helical scaffolds, peptidomimetics with diverse biological activities

Experimental Workflows and Characterization

The design and validation of foldamers rely on a suite of experimental and computational techniques.

Synthesis of Cyclic β-Amino Acids

The synthesis of both this compound and 2-aminocyclopentane-1-carboxylic acid derivatives often involves multi-step procedures. A common strategy for ACPC synthesis is the reductive amination of a 2-oxocyclopentane carboxylic acid ester.[10] Scalable syntheses for all stereoisomers of ACPC have been developed, making these building blocks more accessible.[1][2][11]

Experimental Protocol: Scalable Synthesis of Fmoc-protected trans-ACPC

This protocol is a generalized representation based on established methods.[1][2][10]

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with an appropriate amine (e.g., α-phenylethylamine) and a reducing agent (e.g., NaBH(OAc)₃) to yield the corresponding amino ester. The choice of chiral amine allows for stereocontrol.

  • Epimerization (if necessary): The initial product of the reductive amination may be a mixture of cis and trans isomers. Treatment with a base, such as sodium ethoxide, can be used to epimerize the stereocenter at the α-position to favor the more stable trans isomer.[1][10]

  • Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using acidic conditions, for example, by heating in hydrochloric acid.[1][10]

  • Fmoc Protection: The resulting amino acid is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group by reacting it with Fmoc-OSu in the presence of a base like potassium bicarbonate.[1] This Fmoc-protected amino acid is then ready for use in solid-phase peptide synthesis.

Structural Characterization

The determination of the three-dimensional structure of foldamers is crucial for understanding their function. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of foldamers.[12][13] The presence of specific nuclear Overhauser effects (NOEs) can provide distance constraints that are used to build a 3D model of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information in the solid state.[14][15] This technique has been instrumental in definitively characterizing the 12-helix of ACPC oligomers and the 11/9-helix of cis-ACHE containing peptides.[8][9]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules in solution.[16] The characteristic CD spectra of different helical conformations can be used to monitor the folding process and assess the stability of the foldamer.[17][18]

Diagram: Logical Workflow for Foldamer Design and Characterization

Foldamer_Design_Workflow cluster_design Design & Synthesis cluster_characterization Structural Characterization cluster_application Application start Define Target Structure & Function select_aa Select Cyclic β-Amino Acid (Cyclohexene vs. Cyclopentane) start->select_aa synthesis Synthesize Monomer select_aa->synthesis spps Solid-Phase Peptide Synthesis synthesis->spps nmr NMR Spectroscopy (Solution Structure) spps->nmr xray X-ray Crystallography (Solid-State Structure) spps->xray cd CD Spectroscopy (Secondary Structure Propensity) spps->cd bio_assay Biological Activity Assays nmr->bio_assay mat_sci Materials Science Applications nmr->mat_sci xray->bio_assay xray->mat_sci cd->bio_assay cd->mat_sci end Validated Foldamer bio_assay->end mat_sci->end

Caption: A logical workflow for the design, synthesis, and characterization of foldamers.

Causality in Structural Preference: Ring Pucker and Dihedral Constraints

The distinct helical preferences induced by cyclohexene- and cyclopentane-based β-amino acids can be attributed to the fundamental conformational differences of the cyclic scaffolds.

  • Cyclohexene/Cyclohexane: The relatively rigid chair conformation of the six-membered ring places the amino and carboxyl substituents in well-defined pseudo-equatorial and pseudo-axial positions. This significantly restricts the accessible backbone dihedral angles, strongly predisposing the peptide chain to adopt a specific helical geometry, such as the 14-helix.

  • Cyclopentane: The five-membered ring of cyclopentane is more flexible and undergoes pseudorotation between various envelope and twist conformations. While this still imposes considerable constraint on the backbone, it allows for a different set of preferred dihedral angles compared to the cyclohexene ring. This unique conformational landscape is what favors the formation of the 12-helix.

Diagram: Impact of Ring Size on Helical Structure

Ring_Size_Impact cluster_cyclohexene Cyclohexene/Cyclohexane Scaffold cluster_cyclopentane Cyclopentane Scaffold c6 6-Membered Ring chair Rigid Chair Conformation c6->chair dihedral_c6 Restricted Dihedral Angles chair->dihedral_c6 helix14 14-Helix Formation dihedral_c6->helix14 c5 5-Membered Ring envelope Flexible Envelope/Twist Conformations c5->envelope dihedral_c5 Different Set of Preferred Dihedral Angles envelope->dihedral_c5 helix12 12-Helix Formation dihedral_c5->helix12

Caption: The influence of ring size on the conformational preferences and resulting helical structures of foldamers.

Conclusion and Future Outlook

Both this compound and 2-aminocyclopentane-1-carboxylic acid are powerful building blocks in the design of foldamers. The choice between them is a strategic one, based on the desired secondary structure. The cyclohexene scaffold, with its rigid six-membered ring, is an excellent choice for promoting well-defined 14-helical structures. In contrast, the more flexible five-membered ring of ACPC is a reliable inducer of the 12-helix, offering a different yet equally stable helical architecture.

The continued development of synthetic methodologies for these and other cyclic β-amino acids, coupled with advanced structural characterization techniques, will undoubtedly expand the repertoire of accessible foldamer structures. This will pave the way for the creation of novel biomaterials, catalysts, and therapeutic agents with precisely engineered three-dimensional structures and functions.

References

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A Comparative Guide to the Biological Activity of Cis- vs. Trans-2-aminocyclohex-1-enecarboxylic Acid: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative framework for evaluating the biological activities of cis- and trans-2-aminocyclohex-1-enecarboxylic acid. A thorough review of existing literature reveals a notable absence of direct head-to-head studies comparing these two stereoisomers. Consequently, this document serves as both a summary of inferred potential activities, based on structurally related compounds, and a detailed roadmap for researchers to conduct such a comparative analysis. We will delve into the stereochemical nuances that likely govern their divergent biological profiles, propose robust synthetic and analytical methodologies, and provide detailed protocols for a suite of in vitro and in vivo assays designed to elucidate their pharmacological effects. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of these conformationally restricted GABA analogs.

Introduction: The Significance of Stereochemistry in GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a cornerstone of treatment for epilepsy, neuropathic pain, and anxiety disorders. The incorporation of the GABA pharmacophore into a cyclic scaffold, such as in 2-aminocyclohex-1-enecarboxylic acid, introduces conformational rigidity. This rigidity can enhance binding affinity and selectivity for specific biological targets by locking the molecule into a more defined three-dimensional shape.

The critical distinction between the cis and trans isomers lies in the spatial orientation of the amino and carboxylic acid functional groups relative to the cyclohexene ring. This stereochemical difference is hypothesized to have a profound impact on their interaction with biological targets, leading to distinct pharmacological profiles. While direct comparative data is lacking for these specific isomers[1], the principles of stereoselectivity in drug action are well-established. For instance, the differential activity of cis and trans isomers has been observed in other cyclic compounds, underscoring the importance of such comparative studies.

Inferred Biological Targets and Potential Therapeutic Applications

Based on the structure of this compound as a GABA analog, two primary molecular targets are of interest:

  • Voltage-Gated Calcium Channels (VGCCs): Many cyclic GABA analogs, most notably gabapentin and pregabalin, do not exert their primary effects through GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of VGCCs.[2][3] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate.[3][4] It is highly probable that one or both isomers of this compound will exhibit similar gabapentinoid activity.

  • GABA Receptors: The conformation of GABA analogs is a key determinant of their activity at different GABA receptor subtypes. Extended conformations tend to be favored by GABAA receptors, while folded conformations are often preferred by GABAC receptors.[5] The cis and trans configurations of the target molecules will enforce different spatial relationships between the amino and carboxyl groups, potentially leading to differential affinities and efficacies at these receptors.

Given these potential targets, the primary therapeutic areas for investigation include:

  • Epilepsy: As potential anticonvulsants.

  • Neuropathic Pain: For the management of chronic pain states.

  • Anxiety Disorders: As anxiolytics.

Synthesis and Stereochemical Characterization

A successful comparative study hinges on the unambiguous synthesis and characterization of both isomers.

Proposed Synthetic Routes

Synthesis of cis-2-aminocyclohex-1-enecarboxylic acid: A plausible approach involves a Diels-Alder reaction, which is known for its stereospecificity, to establish the cis relationship between the functional groups.[6][7]

cluster_0 Synthesis of the Cis Isomer A 1,3-Butadiene + Maleic Anhydride B cis-4-Cyclohexene-1,2-dicarboxylic Anhydride A->B Diels-Alder Reaction C Hydrolysis B->C D cis-4-Cyclohexene-1,2-dicarboxylic Acid C->D E Selective Functionalization & Curtius Rearrangement D->E F cis-2-aminocyclohex-1-enecarboxylic Acid E->F

Caption: Proposed synthetic workflow for the cis isomer.

Synthesis of trans-2-aminocyclohex-1-enecarboxylic acid: The synthesis of the trans isomer is more challenging and may require an isomerization step from the more readily accessible cis isomer, or a multi-step stereoselective synthesis.[8][9]

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers.[10][11]

Spectroscopic FeatureExpected Observation for cis IsomerExpected Observation for trans Isomer
1H NMR Chemical Shift Protons adjacent to the amino and carboxyl groups will have distinct chemical shifts.Different chemical shifts for the corresponding protons compared to the cis isomer due to a different magnetic environment.
1H-1H Coupling Constants (J) The magnitude of the vicinal coupling constants will be characteristic of the dihedral angles in the preferred half-chair conformation.Larger axial-axial coupling constants (typically 10-13 Hz) would be expected if the substituents are in a diequatorial arrangement in the most stable conformation.[10]

Table 1: Expected NMR spectroscopic differences between cis and trans isomers.

cluster_1 Characterization Workflow A Synthesized Compound (cis or trans) B 1H & 13C NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry A->C Molecular Weight Confirmation D FT-IR Spectroscopy A->D Functional Group Analysis E Purity Assessment (HPLC, Elemental Analysis) A->E F Confirmed Stereochemically Pure Isomer B->F C->F D->F E->F

Caption: Workflow for the characterization of synthesized isomers.

Proposed Experimental Protocols for Comparative Biological Evaluation

The following protocols provide a comprehensive framework for a head-to-head comparison of the biological activities of the cis and trans isomers.

In Vitro Assays

This assay will determine the binding affinity of the isomers for the α2δ-1 subunit of VGCCs, the target of gabapentinoids.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the α2δ-1 subunit of human VGCCs.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of radiolabeled gabapentin (e.g., [3H]gabapentin) and increasing concentrations of the test compounds (cis isomer, trans isomer, and unlabeled gabapentin as a positive control).

  • Incubation: Incubate the plates at room temperature for 1 hour to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific [3H]gabapentin binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This assay will assess the affinity of the isomers for the GABAA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.[1]

  • Binding Reaction: In a 96-well plate, incubate the synaptic membranes with a known concentration of a GABAA receptor-specific radioligand (e.g., [3H]muscimol) and increasing concentrations of the test compounds (cis isomer, trans isomer, and GABA as a positive control).[10]

  • Incubation: Incubate the plates on ice for 30-60 minutes.

  • Harvesting and Washing: As described in the VGCC binding assay.

  • Scintillation Counting: As described in the VGCC binding assay.

  • Data Analysis: Determine the IC50 and Ki values as described above.

This functional assay will measure the ability of the isomers to modulate VGCC activity.

Protocol:

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the subunits of an L-type calcium channel.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

  • Compound Addition: Add varying concentrations of the test compounds (cis isomer, trans isomer, and a known calcium channel blocker like nimodipine as a control) to the wells.

  • Depolarization: Induce calcium influx by adding a high concentration of potassium chloride to depolarize the cell membrane.[6]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader. An increase in fluorescence corresponds to an influx of calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the IC50 values for inhibition of calcium influx.

In Vivo Assays

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.[13][14]

Protocol:

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer the test compounds (cis isomer and trans isomer) and a vehicle control intraperitoneally (i.p.) at various doses. Administer a standard anticonvulsant drug (e.g., phenytoin) as a positive control.

  • Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-injection), induce a seizure by applying a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) for each compound.

The PTZ test is used to identify compounds that may be effective against absence seizures.[13]

Protocol:

  • Animal Model and Drug Administration: As in the MES test.

  • Seizure Induction: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that reliably induces clonic seizures in control animals.

  • Observation: Observe the animals for the onset and duration of clonic seizures for a set period (e.g., 30 minutes).

  • Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from clonic seizures) for each compound.

The CCI model is a common and reliable model for producing neuropathic pain behaviors in rodents.[15]

Protocol:

  • Surgical Procedure: In anesthetized rats, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury.

  • Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain.

  • Behavioral Testing (Baseline): Measure baseline pain responses, such as mechanical allodynia (paw withdrawal from a non-noxious stimulus, measured with von Frey filaments) and thermal hyperalgesia (exaggerated response to a heat stimulus).

  • Drug Administration: Administer the test compounds (cis and trans isomers), a vehicle control, and a positive control (e.g., gabapentin or pregabalin) at various doses.

  • Post-Drug Behavioral Testing: At the time of peak drug effect, re-evaluate mechanical allodynia and thermal hyperalgesia.

  • Data Analysis: Determine the dose-dependent reversal of allodynia and hyperalgesia for each compound and calculate the ED50.

cluster_2 Biological Evaluation Workflow A Pure cis and trans Isomers B In Vitro Assays A->B F In Vivo Assays A->F C VGCC Binding (Ki) B->C D GABA Receptor Binding (Ki) B->D E Calcium Flux (IC50) B->E I Comparative Biological Profile C->I D->I E->I G Anticonvulsant Models (MES, PTZ - ED50) F->G H Neuropathic Pain Model (CCI - ED50) F->H G->I H->I

Caption: Comprehensive workflow for the biological evaluation of isomers.

Expected Differences in Biological Activity and Data Summary

Based on the principles of stereochemistry and the pharmacology of related compounds, we can hypothesize potential differences in the biological activity of the cis and trans isomers.

  • Binding Affinity: The distinct three-dimensional shapes of the isomers will likely result in different binding affinities for their biological targets. One isomer may fit more snugly into the binding pocket of the α2δ-1 subunit or a GABA receptor subtype, leading to a lower Ki value.

  • Functional Activity: It is possible that one isomer acts as an agonist while the other is an antagonist at a particular receptor. For instance, at glycine receptors, the trans conformation of some beta-amino acids mediates antagonism, while the cis conformation mediates agonism.[16] A similar dichotomy could exist for these compounds at GABA receptors.

  • In Vivo Potency: The differences in binding affinity and functional activity are expected to translate to different potencies in animal models. The isomer with higher affinity and efficacy at the relevant target should exhibit a lower ED50 in the anticonvulsant and neuropathic pain models.

Table 2: Hypothetical Comparative Data Summary

AssayParametercis-isomertrans-isomerPositive Control
VGCC Binding Ki (nM)ValueValueGabapentin: Value
GABAA Binding Ki (nM)ValueValueGABA: Value
Calcium Flux IC50 (µM)ValueValueNimodipine: Value
MES Test ED50 (mg/kg)ValueValuePhenytoin: Value
PTZ Test ED50 (mg/kg)ValueValueEthosuximide: Value
CCI Model ED50 (mg/kg)ValueValuePregabalin: Value

Conclusion

The comparative biological evaluation of cis- and trans-2-aminocyclohex-1-enecarboxylic acid represents a significant and unexplored area of research. While direct experimental data is currently unavailable, a robust scientific foundation exists to predict that these isomers will exhibit distinct pharmacological profiles. Their rigid cyclic structures make them ideal candidates for probing the stereochemical requirements of the gabapentinoid binding site on VGCCs and various GABA receptor subtypes. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to undertake this important investigation. The elucidation of the structure-activity relationships for these isomers will not only advance our fundamental understanding of their biological targets but also has the potential to uncover novel therapeutic agents for the treatment of epilepsy, neuropathic pain, and other neurological disorders.

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A Head-to-Head Spectroscopic Guide: 2-Aminocyclohex-1-enecarboxylic Acid vs. its Saturated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of molecular scaffolds is paramount. Cyclic amino acids, in particular, serve as valuable constrained building blocks in medicinal chemistry. This guide provides an in-depth spectroscopic comparison between an unsaturated β-enamino acid, 2-aminocyclohex-1-enecarboxylic acid , and its saturated counterpart, 2-aminocyclohexanecarboxylic acid . Understanding their distinct spectral signatures is crucial for reaction monitoring, quality control, and the rational design of more complex molecules.

We will dissect the expected differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of chemical structure and bonding.

Molecular Structures Under Investigation

A clear visualization of the two molecules is essential to appreciate the origins of their spectroscopic differences. The key distinction lies in the presence of a carbon-carbon double bond (C=C) in the enamine, which introduces electronic conjugation and conformational rigidity.

Caption: Molecular structures of the unsaturated enamine (left) and its saturated analogue (right).

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The electronic environment of each nucleus dictates its chemical shift (δ), offering a direct probe of the structural differences.

¹H NMR Spectroscopy: The Proton Environment

The presence of the C=C-N system in the unsaturated compound creates distinct downfield signals that are absent in the saturated analogue.

Proton Type This compound (Predicted δ, ppm) 2-Aminocyclohexanecarboxylic Acid (Predicted δ, ppm) Rationale for Difference
Vinyl H ~5.0 - 6.0AbsentThe proton on the C=C double bond is in a deshielded, sp² environment.
N-H₂ Broad, ~5.0 - 8.0 (solvent dependent)Broad, ~1.5 - 3.5 (solvent dependent)The enamine N-H protons are part of a conjugated system and are more deshielded.
α-CH (to COOH) Not applicable (quaternary carbon)~2.2 - 2.8The C1 carbon in the enamine is sp² and has no attached proton.
CH₂ (ring) ~1.5 - 2.5~1.2 - 2.2Protons in the saturated ring are in a standard aliphatic environment.
COOH ~10.0 - 13.0 (very broad)~10.0 - 13.0 (very broad)The carboxylic acid proton is highly deshielded in both, though its exact shift can be influenced by intramolecular hydrogen bonding in the enamine.
¹³C NMR Spectroscopy: The Carbon Backbone

The hybridization state of the carbon atoms (sp² vs. sp³) is the most significant differentiating factor in the ¹³C NMR spectra.

Carbon Type This compound (Predicted δ, ppm) 2-Aminocyclohexanecarboxylic Acid (Predicted δ, ppm) Rationale for Difference
C=O (Carboxyl) ~165 - 175~175 - 185Conjugation with the double bond in the enamine shifts the carbonyl carbon slightly upfield.
C=C (Olefinic) C1: ~90-100, C2: ~150-160AbsentThese signals are characteristic of the sp² carbons in the double bond. The carbon bonded to nitrogen (C2) is significantly downfield.
C-N (Amine) Incorporated into C=C signal (C2)~50 - 60The C-N bond in the saturated ring is a standard sp³ carbon signal.
C-COOH Incorporated into C=C signal (C1)~40 - 50The carbon bearing the carboxyl group is sp³ hybridized in the saturated compound.
CH₂ (ring) ~20 - 40~20 - 40The aliphatic carbons of the ring appear in a similar region for both compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

FT-IR spectroscopy is highly sensitive to the vibrational modes of functional groups. The key differences will arise from the C=O stretch (affected by conjugation), the N-H stretch, and the appearance of a C=C stretch.

Vibrational Mode This compound (Predicted cm⁻¹) 2-Aminocyclohexanecarboxylic Acid (Predicted cm⁻¹) Rationale for Difference
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)3300 - 2500 (very broad)This characteristic broad absorption is present in both due to hydrogen bonding.[1][2]
N-H Stretch (Amine) 3400 - 3250 (two sharp bands)3400 - 3250 (two sharp bands)Primary amines in both compounds will show symmetric and asymmetric stretching modes.[3][4]
C-H Stretch (sp²) ~3100 - 3000AbsentThis signal, often weak, corresponds to the C-H bond of the vinyl proton.
C-H Stretch (sp³) 2960 - 28502960 - 2850Present in both molecules from the CH₂ groups in the ring.
C=O Stretch (Carbonyl) ~1690 - 1670 ~1710 Key Differentiator: Conjugation of the carbonyl with the C=C double bond in the enamine lowers the vibrational frequency (weakens the C=O bond).[1]
C=C Stretch ~1650 - 1600AbsentA distinct peak for the double bond in the unsaturated ring.
N-H Bend ~1650 - 1580~1650 - 1580The bending vibration of the primary amine is present in both.[3]

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both compounds have the same nominal mass, their fragmentation behavior under ionization will differ due to the stability of the fragments formed.

MS Feature This compound 2-Aminocyclohexanecarboxylic Acid Rationale for Difference
Molecular Ion (M⁺) m/z = 141.0790 (C₇H₁₁NO₂)m/z = 143.0946 (C₇H₁₃NO₂)The molecular weight differs by 2 Da due to the two extra hydrogen atoms in the saturated ring.[5][6][7]
Major Fragments Loss of •COOH (m/z = 96), Loss of H₂O (m/z = 123).Loss of •COOH (m/z = 98), Loss of NH₃ (m/z = 126). Cleavage of the ring is more likely.The conjugated system in the unsaturated compound can stabilize the radical cation, potentially leading to different fragmentation pathways. Ring opening is a common fragmentation pathway for cyclic peptides and related structures.[8][9]

Experimental Protocols: A Validated Approach

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_nmr NMR Sample: 5-25 mg in 0.6 mL DMSO-d₆ or D₂O acq_nmr NMR Spectrometer (e.g., 400 MHz) Acquire ¹H, ¹³C, COSY, HSQC prep_nmr->acq_nmr prep_ir FT-IR Sample: ~1 mg sample ground with 100 mg dry KBr acq_ir FT-IR Spectrometer Press KBr Pellet Acquire Spectrum (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms MS Sample: ~1 mg/mL in MeOH/H₂O + 0.1% Formic Acid acq_ms Mass Spectrometer (e.g., ESI-QTOF) Acquire MS & MS/MS spectra prep_ms->acq_ms analysis Process & Interpret Spectra - Assign peaks - Compare shifts, frequencies, m/z - Tabulate data acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: A standardized workflow for the spectroscopic analysis of the target compounds.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

  • Rationale for Solvent Choice: DMSO-d₆ is a preferred solvent for amino acids as it can solubilize the compounds and allows for the observation of exchangeable N-H and O-H protons.[10] D₂O is an alternative, but will result in the exchange and disappearance of these labile proton signals.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

    • Vortex briefly to dissolve the sample completely. If particulates remain, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

    • Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, and 2D experiments like COSY and HSQC for unambiguous assignments.

2. FT-IR Sample Preparation (KBr Pellet Method):

  • Rationale for Method Choice: The KBr pellet method is a fundamental and widely used technique for acquiring high-quality infrared spectra of solid samples.[11] It minimizes scattering and produces sharp, well-defined peaks.

  • Protocol:

    • Gently grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[12]

    • Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder.[11]

    • Briefly but thoroughly mix the sample and KBr by gentle grinding. Work quickly to minimize moisture absorption.[11][13]

    • Transfer the mixture to a pellet die and press using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent pellet.[13][14]

    • Acquire the background spectrum using a blank KBr pellet, then acquire the sample spectrum.

3. Mass Spectrometry Sample Preparation and Acquisition:

  • Rationale for Method Choice: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, minimizing in-source fragmentation and preserving the molecular ion.

  • Protocol:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

    • Add 0.1% formic acid to the solvent to promote protonation and enhance signal in positive ion mode.

    • Dilute the stock solution and infuse it into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire high-resolution mass spectra in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Perform tandem MS (MS/MS) experiments by isolating the precursor ion and subjecting it to collision-induced dissociation to observe characteristic fragment ions.

Conclusion

The spectroscopic differences between this compound and its saturated analogue are pronounced and directly attributable to the presence of the conjugated enamine system. In NMR , the key markers for the unsaturated compound are the olefinic signals in both ¹H and ¹³C spectra. For FT-IR , the most reliable diagnostic is the shift of the C=O stretching frequency to a lower wavenumber (~1680 cm⁻¹) due to conjugation, compared to the higher frequency (~1710 cm⁻¹) in the saturated acid. Finally, Mass Spectrometry will confirm the molecular weight difference of 2 Da and reveal distinct fragmentation patterns influenced by the stability of the respective molecular structures. By applying the rigorous experimental protocols outlined, researchers can confidently differentiate and characterize these important molecular building blocks.

References

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid? Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Ng, J., et al. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC, NIH. Available at: [Link]

  • Guna, F., et al. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC, NIH. Available at: [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

  • RSC Publishing. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

  • NIH PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • NIH PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Available at: [Link]

  • NIH PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

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A Comparative Guide to 2-Aminocyclohexane-based Carboxylic Acids as Rigid Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of constrained alicyclic β-amino acids, specifically focusing on derivatives of 2-aminocyclohexanecarboxylic acid, as rigid molecular scaffolds for drug discovery. We will explore the synthetic rationale, conformational integrity, and comparative advantages of this scaffold system against other popular rigid bioisosteres. The insights and protocols herein are directed at researchers, medicinal chemists, and drug development professionals seeking to leverage conformational restriction as a tool for enhancing potency, selectivity, and pharmacokinetic properties.

The Principle of Rigidity in Drug Design: An Introduction

The concept of a "rigid scaffold" is central to modern medicinal chemistry. Unlike flexible molecules that can adopt numerous conformations in solution, a rigid scaffold pre-organizes appended functional groups into a specific three-dimensional arrangement. This has profound implications for drug efficacy. The primary advantage is the reduction of the entropic penalty upon binding to a biological target.[1] A flexible ligand must "freeze" into a single bioactive conformation to bind, a process that is entropically unfavorable. A rigid molecule has already paid most of this entropic cost, leading to a more favorable Gibbs free energy of binding and, consequently, higher potency.

Furthermore, rigid scaffolds, often found in "privileged structures," can increase target selectivity by presenting pharmacophores in a precise geometry that fits the intended target but not off-targets.[2][3][4] This guide will use cis-2-aminocyclohexanecarboxylic acid and its unsaturated analog cis-2-aminocyclohex-4-enecarboxylic acid as primary examples of this design principle, due to the extensive characterization data available for these systems.[5]

The 2-Aminocyclohexanecarboxylic Acid Scaffold: A Detailed Profile

The 2-aminocyclohexanecarboxylic acid framework embeds the fundamental amino and carboxyl groups of an amino acid onto a six-membered ring. This constrains the backbone and dictates the spatial projection of these groups and any additional substituents.

Conformational Integrity

The cyclohexane ring predominantly exists in a stable chair conformation. For cis-2-aminocyclohexanecarboxylic acid, this places the amino and carboxyl groups in a pseudo-axial and pseudo-equatorial arrangement, defining a specific turn or helical structure when incorporated into peptides or peptidomimetics.[5] This conformational preference is a key asset, providing a predictable and stable foundation for rational drug design. Computational studies have extensively mapped the conformational landscape of these molecules, confirming their stability in specific arrangements.[6]

Synthetic Accessibility

A key advantage of this scaffold is its accessibility through well-established synthetic routes, most notably the Diels-Alder reaction. This cycloaddition provides excellent stereochemical control, which is critical for establishing the desired cis relationship between the reacting functionalities.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol describes the foundational Diels-Alder reaction to create the core cyclohexene ring system.[7]

Causality: The [4+2] cycloaddition between a diene (1,3-butadiene) and a dienophile (maleic anhydride) is chosen for its high stereospecificity. The cis geometry of the dienophile is directly translated into a cis relationship in the cyclic product, which is essential for the subsequent steps to generate the target cis-amino acid.

Materials:

  • Maleic Anhydride (99%)

  • 1,3-Butadiene (liquefied gas)

  • Toluene (anhydrous)

  • Dry Ice / Acetone bath

  • Pressure-rated reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place maleic anhydride (1.0 eq) and anhydrous toluene (approx. 2 M solution) into a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Cooling: Cool the vessel to -78 °C using a dry ice/acetone bath to prevent uncontrolled evaporation of butadiene.

  • Butadiene Addition: Carefully condense 1,3-butadiene (1.2 eq) into the reaction vessel.

  • Reaction: Seal the vessel securely and allow it to warm to room temperature. Transfer the vessel behind a blast shield and heat to 100 °C for 18-24 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of maleic anhydride signals).

  • Work-up: After cooling to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for the next step. If necessary, recrystallize from a hexane/ethyl acetate mixture.

  • Characterization: The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity before proceeding.

This anhydride is a versatile intermediate that can be converted to the target amino acid through hydrolysis and a Curtius rearrangement.[7]

G cluster_0 Synthesis Workflow Maleic Anhydride Maleic Anhydride Diels_Alder Diels-Alder Reaction [4+2] Cycloaddition Maleic Anhydride->Diels_Alder 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene->Diels_Alder Anhydride cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Diels_Alder->Anhydride Hydrolysis Aqueous Hydrolysis Anhydride->Hydrolysis Diacid cis-4-Cyclohexene-1,2- dicarboxylic Acid Hydrolysis->Diacid Curtius Curtius Rearrangement Diacid->Curtius Amino_Acid cis-2-Amino-cyclohex-3- enecarboxylic Acid Curtius->Amino_Acid

Caption: Synthetic workflow for cis-2-aminocyclohex-3-enecarboxylic acid.

Comparative Analysis with Alternative Rigid Scaffolds

To properly evaluate the 2-aminocyclohexanecarboxylic acid scaffold, it must be compared with other classes of rigid frameworks used in drug discovery. We will consider two alternatives: the saturated, non-planar Bicyclo[1.1.1]pentane (BCP) and the heterocyclic, privileged Benzothiazole scaffold.

G cluster_0 Scaffold Comparison A 2-Aminocyclohexane Carboxylic Acid (Alicyclic) B Bicyclo[1.1.1]pentane (BCP) (Saturated Polycyclic) A->B Different Rigidity & 3D Shape C Benzothiazole (Heterocyclic Aromatic) A->C Different Electronics & Vector Space B->C Aromatic vs. Aliphatic Planar vs. 3D

Caption: Logical relationship between the compared scaffold classes.
Bicyclo[1.1.1]pentane (BCP)

BCP is a highly rigid, strained alkane that serves as a bioisostere for para-substituted benzene rings.[8][9] Its cage-like structure provides a linear and rigid connection between two substitution points, offering precise control over pharmacophore distance.

Benzothiazole

Benzothiazole is a planar, aromatic heterocyclic system found in numerous bioactive compounds, including the marketed drug Riluzole.[10] It is considered a privileged scaffold and offers a rigid framework with specific hydrogen bonding capabilities and π-stacking potential.

Head-to-Head Comparison

The following table summarizes the key attributes of the three scaffolds, providing a direct comparison for medicinal chemists to consider during the design phase.

Property2-Aminocyclohexanecarboxylic AcidBicyclo[1.1.1]pentane (BCP)Benzothiazole
3D Shape Chair-like, non-planarCage-like, linear exit vectorsPlanar, aromatic
Rigidity High (Conformationally restricted)Extremely High (Strained cage)High (Fused aromatic system)
Fsp³ Character HighVery HighLow
Key Advantage Mimics peptide turns, good Fsp³ character improves solubility profiles.Excellent para-benzene bioisostere, precise vector control.[9]Privileged scaffold, π-stacking interactions, H-bond acceptors.[10]
Key Disadvantage Multiple stereoisomers can complicate synthesis and SAR.Synthesis of derivatives can be challenging.Potential for metabolic liabilities (e.g., CYP450 interactions).
Synthetic Access Good (Diels-Alder, etc.)[7]Moderate to DifficultGood (Established heterocyclic chemistry)
Example Application mGlu receptor antagonists[11], Foldamers[5][12]Various, as benzene ring replacements[8]Kinase inhibitors, neuroprotective agents[10]

Application Case Study: mGlu Receptor Ligands

Derivatives of conformationally restricted amino acids have been instrumental in developing selective ligands for metabotropic glutamate (mGlu) receptors. For instance, analogs based on the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold, which shares the core principle of a rigid alicyclic amino acid, showed high potency and selectivity for group II mGlu receptors.[11] The rigid scaffold was designed to mimic the extended conformation of glutamate, hypothesized to be the active conformation for this receptor subgroup. This work underscores the power of using a rigid framework to enforce a specific pharmacophore arrangement, thereby achieving receptor subtype selectivity.

Evaluating Performance: A Protocol for In Vitro Binding Assay

Once a series of compounds based on a scaffold has been synthesized, their performance must be quantified. A competitive radioligand binding assay is a standard method to determine the affinity of a compound for its target receptor.

Causality: This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated. A lower Kᵢ value indicates higher binding affinity. This provides a direct, quantitative measure of target engagement.

Materials:

  • Cell membranes expressing the target receptor of interest (e.g., mGluR2)

  • Radioligand (e.g., [³H]-LY341495)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 25 µL of the test compound dilution.

    • 25 µL of the radioligand at a concentration near its Kₔ.

    • 25 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Outlook

The 2-aminocyclohexanecarboxylic acid scaffold represents a valuable tool in the medicinal chemist's arsenal. Its inherent rigidity, high Fsp³ character, and synthetic tractability make it an attractive starting point for developing potent and selective therapeutics. By pre-organizing functional groups, it effectively reduces the entropic penalty of binding, a core principle of modern drug design.

While it faces competition from other rigid frameworks like BCP and various privileged heterocyclic systems, its unique ability to mimic peptide turns gives it a distinct advantage in the design of peptidomimetics and probes for protein-protein interactions. Future work will likely focus on exploring the diverse stereochemical space of this scaffold and developing novel synthetic methods to access more complex derivatives, further expanding its utility in the ongoing search for new medicines.

References

  • Title: Scaffolds | Senge Group at TCD Source: Senge Group at TCD URL
  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: PubMed Central URL
  • Title: DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS Source: IRIS URL
  • Title: Scheme 1. Synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters.
  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL
  • Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: MDPI URL
  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL
  • Title: New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids Source: Elsevier URL
  • Title: Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide Source: Benchchem URL
  • Title: An In-depth Technical Guide to the Conformational Isomers of cis-2-Amino-cyclohex-3-enecarboxylic Acid Source: Benchchem URL
  • Title: On the Origin of the 2-aminobicyclo[3.1.
  • Title: Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide Source: Benchchem URL
  • Title: Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: PubMed URL
  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: PubMed Central URL
  • Title: Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue Source: PMC URL
  • Title: Bioisosteres Source: TCI AMERICA URL
  • Title: Application Notes and Protocols: cis-2-Amino-cyclohex-3-enecarboxylic Acid as a Foldamer Building Block Source: Benchchem URL

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A Head-to-Head Comparison of 2-Aminocyclohex-1-enecarboxylic Acid with Other Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in Peptide Therapeutics

In the realm of drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity that often surpasses small molecules.[1][2] However, their clinical utility is frequently hampered by inherent limitations: conformational flexibility and metabolic instability.[1][3] An unmodified peptide chain can adopt numerous conformations in solution, and only a specific one is typically responsible for binding to its biological target. This conformational entropy comes at a thermodynamic cost, reducing binding affinity. Furthermore, the native peptide backbone is susceptible to rapid degradation by proteases in the body.

To overcome these hurdles, medicinal chemists employ a powerful strategy: the incorporation of conformationally constrained or "unnatural" amino acids (UAAs).[4][5][6] By introducing rigid structural elements into the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity, selectivity, and resistance to enzymatic degradation.[3][6] This guide provides a detailed comparison of 2-aminocyclohex-1-enecarboxylic acid, a unique cyclic β-amino acid, with other widely used constrained residues, offering field-proven insights and experimental data to inform rational peptide design.

Featured Amino Acid: this compound

This compound is a cyclic β-amino acid characterized by a six-membered ring containing an endocyclic double bond, which forms an enamine system with the adjacent amine group. This unsaturation is the key to its unique conformational properties. The presence of the sp2-hybridized carbons flattens a portion of the cyclohexane ring, imposing significant and predictable constraints on the local peptide backbone.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₁NO₂[7]

  • Molecular Weight: 141.17 g/mol [7][8]

  • Structure: A six-membered ring with an amine group at position 2 and a carboxylic acid at position 1, relative to a double bond between C1 and C2.

Head-to-Head Comparison of Constrained Amino Acids

The true value of a constrained amino acid is understood best in comparison to other established tools in the peptide designer's arsenal. Here, we compare this compound with three archetypal constrained residues: Proline, α-Aminoisobutyric acid (Aib), and its saturated counterpart, 2-aminocyclohexanecarboxylic acid (ACHC).

Proline (Pro)

As the only proteinogenic secondary amino acid, proline's side chain cyclizes back onto its own backbone nitrogen, forming a five-membered pyrrolidine ring.

  • Mechanism of Constraint: The cyclic nature of proline restricts the backbone dihedral angle phi (φ) to a narrow range (approx. -60° to -75°). This rigidity makes proline a potent "helix breaker" but a strong promoter of β-turn structures.[9] The peptide bond preceding a proline residue can also adopt the cis conformation more readily than other amino acid pairings, a feature critical for protein folding and function.[10][11]

  • Comparison with this compound: While both are cyclic, their effects differ significantly. Proline's constraint is primarily on the φ angle and it introduces a sharp "kink" in the peptide chain.[9] In contrast, the larger, semi-rigid six-membered ring of this compound influences a larger segment of the backbone, inducing more defined, turn-like or helical structures rather than abrupt kinks.

α-Aminoisobutyric Acid (Aib)

Aib is an achiral, acyclic amino acid featuring two methyl groups on its α-carbon. It is a powerful and widely studied helix-inducing residue.

  • Mechanism of Constraint: The steric hindrance from the gem-dimethyl group severely restricts the available Ramachandran space, forcing the backbone dihedral angles (φ, ψ) into the regions corresponding to right- or left-handed helices (α- or 3₁₀-helices).[12][13] This strong conformational preference makes Aib an invaluable tool for stabilizing helical secondary structures.[14][15]

  • Comparison with this compound: The primary difference lies in the nature of the induced secondary structure. Aib is a potent promoter of linear helical structures.[15] this compound, being a β-amino acid with a cyclic constraint, is more adept at nucleating specific turn conformations or participating in the formation of different types of helices (e.g., a 14-helix, common for β-peptides) that are distinct from the classic α-helix.[16][17]

2-Aminocyclohexanecarboxylic Acid (ACHC)

ACHC is the saturated analog of our featured amino acid. It exists as cis and trans diastereomers, each imposing distinct conformational preferences.

  • Mechanism of Constraint: The saturated cyclohexane ring adopts a stable chair conformation. This puckering, combined with the relative stereochemistry of the amino and carboxyl groups, rigidly defines the orientation of the peptide backbone. Oligomers of trans-ACHC, for example, are known to reliably form a stable 14-helical secondary structure.[16][17]

  • Comparison with this compound: This comparison directly highlights the influence of the double bond. The saturated ACHC ring provides a rigid, three-dimensional scaffold. The introduction of the double bond in this compound planarizes a portion of the ring, leading to a different set of torsional constraints. This can be exploited to access different turn structures or to fine-tune the geometry of a peptide's bioactive conformation in ways that ACHC cannot.

Comparative Data Summary

FeatureThis compoundProline (Pro)α-Aminoisobutyric Acid (Aib)2-Aminocyclohexanecarboxylic Acid (ACHC)
Constraint Type Cyclic, Unsaturated β-Amino AcidCyclic, Secondary α-Amino AcidAcyclic, α,α-DisubstitutedCyclic, Saturated β-Amino Acid
Primary Effect Induces defined turn or helical structuresRestricts φ angle; promotes β-turnsStrongly promotes α- and 3₁₀-helicesInduces stable helices (e.g., 14-helix) or turns
Key Structural Feature Endocyclic C=C double bondFive-membered pyrrolidine ringGem-dimethyl group at CαSaturated cyclohexane ring
Flexibility Semi-rigidRigidHighly restrictedRigid
Common Application Peptidomimetics, turn mimicsIntroducing turns, breaking helicesStabilizing helical peptidesFoldamers, helix mimetics[16]

Experimental Protocols & Workflows

The incorporation of unnatural amino acids like this compound into a growing peptide chain is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most prevalent method.[18][19]

Workflow for Incorporating a Constrained Amino Acid via SPPS

spss_workflow Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Amino Acid Coupling (UAA + Activator + Base) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleave 7. Final Cleavage & Deprotection (TFA) Wash2->Cleave Final Cycle Repeat->Deprotect Next Cycle Purify 8. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol: Single Coupling Cycle for a Constrained Amino Acid

Causality: This protocol outlines a single coupling cycle. The choice of stronger coupling reagents or longer reaction times may be necessary for sterically hindered unnatural amino acids to ensure complete reaction and prevent deletion sequences.[18]

  • Resin Swelling : Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a suitable reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin beads for at least 30 minutes, which is critical for ensuring reagent accessibility to the reactive sites.[18]

  • Fmoc Deprotection : Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes to cleave the N-terminal Fmoc protecting group, exposing the free amine for the next coupling step. Drain and repeat once.

  • Washing : Thoroughly wash the resin with DMF (5-6 times) to completely remove residual piperidine, which would otherwise neutralize the activated amino acid in the next step.

  • Amino Acid Activation & Coupling :

    • In a separate vessel, dissolve the Fmoc-protected constrained amino acid (e.g., Fmoc-2-aminocyclohex-1-enecarboxylic acid, 4 equivalents), a coupling agent (e.g., HBTU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes. The activator forms a highly reactive ester with the amino acid's carboxyl group.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-4 hours. The required time can vary depending on the steric hindrance of the amino acid.

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Cycle Repetition : The process is repeated from Step 2 for each subsequent amino acid in the sequence.[18]

  • Final Cleavage : After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups and release the final peptide.[18]

The Logic of Conformational Constraint

The central principle behind using these molecules is to reduce the entropic penalty of binding. By locking a flexible peptide into a more rigid, bioactive shape, we improve its interaction with its target receptor or enzyme.

constraint_logic cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Unbound Flexible Peptide (Multiple Conformations) Confo1 Conformation 1 Unbound->Confo1 Confo2 Bioactive Conformation Unbound->Confo2 Confo3 Conformation 3 Unbound->Confo3 Receptor Biological Target (Receptor/Enzyme) Confo2->Receptor Weak Binding (High Entropic Cost) Constrained Rigid Peptide (Pre-organized) BioactiveOnly Bioactive Conformation Constrained->BioactiveOnly BioactiveOnly->Receptor Strong Binding (Low Entropic Cost)

Caption: Logic of using constrained amino acids to enhance binding affinity.

Conclusion and Future Outlook

This compound and its counterparts are more than mere chemical curiosities; they are essential tools for transforming peptides from promising leads into viable drug candidates.[5][20] The choice of which constrained residue to use is a nuanced decision, guided by the desired secondary structure and the specific stereochemical requirements of the biological target. While Aib is the tool of choice for stabilizing simple helices and proline for inducing β-turns, cyclic structures like this compound and ACHC offer more sophisticated control over peptide conformation, enabling the design of complex and highly stable three-dimensional structures. As our understanding of peptide-protein interactions deepens, the rational design and application of such unique building blocks will continue to be a cornerstone of modern medicinal chemistry and drug development.

References

  • Designing amino acids to determine the local conformations of peptides. National Institutes of Health (NIH).
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. ACS Publications.
  • Design of hyperstable constrained peptides. Foresight Institute.
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. Available at: [Link]

  • Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. PubMed. Available at: [Link]

  • Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis. Benchchem.
  • The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Unknown Source.
  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. PubMed Central. Available at: [Link]

  • 2-Aminocyclohexanecarboxylic acid. PubChem. Available at: [Link]

  • Unusual amino acids in medicinal chemistry. The University of Queensland. Available at: [Link]

  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv.
  • This compound ≥95%. Howei Pharm. Available at: [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. Available at: [Link]

  • (1S,2S)-2-Aminocyclohexanecarboxylic Acid. PubChem. Available at: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Unknown Source.
  • Amino Acids in the Development of Prodrugs. PubMed Central. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Unknown Source.
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  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. Available at: [Link]

  • Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Prodrugs for Amines. National Institutes of Health (NIH). Available at: [Link]

  • Conjugates of 1'-Aminoferrocene-1-carboxylic Acid and Proline: Synthesis, Conformational Analysis and Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Peptides: Production, bioactivity, functionality, and applications. DTU Inside. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Peptides and Proteins. MSU chemistry. Available at: [Link]

  • Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles. Unknown Source.
  • Manufacturing of peptides exhibiting biological activity. PubMed Central. Available at: [Link]

  • Enhanced protein thermostability by Ala-->Aib replacement. PubMed. Available at: [Link]

  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI. Available at: [Link]

  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed. Available at: [Link]

  • Proline motifs in peptides and their biological processing. PubMed. Available at: [Link]

  • 6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid. PubChem. Available at: [Link]

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Confirming Target Engagement of 2-Aminocyclohex-1-enecarboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing that a novel inhibitor directly interacts with its intended target within a complex biological system is a cornerstone of modern therapeutic development. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the target engagement of 2-aminocyclohex-1-enecarboxylic acid-based inhibitors. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for robustly validating the mechanism of action of this important class of molecules.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into inhibitors targeting a range of enzymes and receptors due to its conformational rigidity and potential for diverse functionalization. However, phenotypic screening hits or rationally designed molecules based on this scaffold require rigorous target validation to progress through the drug discovery pipeline. The following sections will compare and contrast key technologies for confirming direct target binding, offering insights into their principles, protocols, and strategic application.

The Imperative of Target Engagement Validation

Confirming that a bioactive molecule binds to its intended target is critical for several reasons. It validates the primary mechanism of action, builds a strong foundation for structure-activity relationship (SAR) studies, and helps to de-risk a project by distinguishing on-target efficacy from off-target effects that could lead to toxicity. For this compound-based inhibitors, which may exhibit varied binding kinetics and affinities depending on their specific substitutions, selecting the appropriate target engagement assay is a pivotal decision.

A Comparative Analysis of Key Methodologies

The choice of a target engagement assay depends on numerous factors, including the nature of the target protein, the availability of reagents, the desired throughput, and the specific questions being asked (e.g., confirming binding, determining affinity, or measuring kinetics). Here, we compare four powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Activity-Based Protein Profiling (ABPP).

Cellular Thermal Shift Assay (CETSA®): Interrogating Target Binding in a Physiological Context

CETSA is a powerful method for assessing target engagement in a cellular environment, including intact cells and even tissues.[1][2] The principle is based on the ligand-induced thermal stabilization of a target protein.[1] When a protein is bound by an inhibitor, its melting temperature (Tm) typically increases.

CETSA is particularly valuable as it provides evidence of target engagement within the complex milieu of the cell, where factors such as cell permeability, efflux pumps, and intracellular concentrations of cofactors and substrates can influence a compound's activity. For this compound derivatives, which must traverse cellular membranes to reach their targets, CETSA can provide crucial, physiologically relevant data.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

  • Cell Treatment: Seed and culture cells to an appropriate confluency. Treat cells with various concentrations of the this compound-based inhibitor or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

InhibitorTargetCell LineTm Shift (°C)Reference
Compound XTarget YHEK293+ 4.2Hypothetical
Compound ZTarget YA549+ 3.8Hypothetical

This table presents hypothetical data for illustrative purposes.

CETSA provides a self-validating system as the dose-dependent thermal shift serves as strong evidence for direct binding. However, the magnitude of the thermal shift can be influenced by factors other than binding affinity, and not all binding events result in a measurable shift. High-quality, specific antibodies are also a prerequisite for the Western blot-based readout. High-throughput versions of CETSA (HT-CETSA) using antibody-based proximity assays or reporter systems can increase throughput for screening campaigns.[3][4]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive into Binding

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

ITC is the gold standard for characterizing the thermodynamics of binding. For lead optimization of this compound-based inhibitors, understanding whether binding is enthalpically or entropically driven can provide invaluable insights for rational drug design. It provides a complete thermodynamic profile of the interaction in a single experiment.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of the this compound-based inhibitor in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.

InhibitorTargetKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Reference
Compound ATarget B50-8.5-2.11.05Hypothetical
Compound CTarget B120-5.2-5.40.98Hypothetical

This table presents hypothetical data for illustrative purposes.

ITC is a highly reliable and information-rich technique. However, it requires relatively large amounts of purified, soluble, and stable protein and compound. The binding affinity must also be within the detection limits of the instrument (typically in the nanomolar to micromolar range).

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical biosensing technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR is a powerful tool for studying the kinetics of a drug-target interaction. For this compound-based inhibitors, understanding the residence time (related to kd) can be a better predictor of in vivo efficacy than binding affinity alone. The high throughput and sensitivity of modern SPR instruments also make it suitable for screening and SAR studies.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip.

  • Inhibitor Injection: Inject a series of concentrations of the this compound-based inhibitor over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the inhibitor associates with and dissociates from the immobilized target.

  • Regeneration: After each injection cycle, regenerate the sensor surface to remove the bound inhibitor.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.

InhibitorTargetka (105 M-1s-1)kd (10-3 s-1)KD (nM)Reference
Compound PTarget Q2.55.020Hypothetical
Compound RTarget Q5.01.02Hypothetical

This table presents hypothetical data for illustrative purposes.

SPR provides high-quality kinetic data and is highly sensitive. However, the immobilization of the target protein can sometimes lead to a loss of activity or altered binding properties. Non-specific binding to the sensor surface can also be a challenge.

Activity-Based Protein Profiling (ABPP): Target Identification and Engagement in Complex Proteomes

ABPP is a powerful chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. For target engagement studies, a competitive ABPP approach is often used.

ABPP is particularly well-suited for identifying the molecular targets of covalently or irreversibly binding inhibitors. It can also be used in a competitive format to assess the engagement of non-covalent inhibitors with their targets in a native biological context, such as cell lysates or even in living cells. This method can provide an unbiased, global view of a compound's selectivity across a whole class of enzymes.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

  • Proteome Treatment: Incubate a complex proteome (e.g., cell lysate) with the this compound-based inhibitor at various concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe that covalently modifies the active site of a class of enzymes. The inhibitor will compete with the probe for binding to its target.

  • Reporter Tagging: Attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins via click chemistry.

  • Enrichment and Analysis: Enrich the probe-labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins) and identify them by mass spectrometry.

  • Data Analysis: Quantify the abundance of the identified proteins in the inhibitor-treated versus vehicle-treated samples. A decrease in the signal for a particular protein in the presence of the inhibitor indicates target engagement.

InhibitorTarget EnzymeIC50 (µM) in LysateOff-Target Enzymes IdentifiedReference
Compound MSerine Hydrolase X0.5Serine Hydrolase Y, ZHypothetical
Compound NSerine Hydrolase X2.1None detectedHypothetical

This table presents hypothetical data for illustrative purposes.

Competitive ABPP provides a powerful method for confirming target engagement and assessing selectivity in a complex biological sample. A key requirement is the availability of a suitable activity-based probe for the enzyme class of interest. The interpretation of results can also be complex, requiring sophisticated proteomics and data analysis capabilities.

Conclusion and Future Perspectives

The robust confirmation of target engagement is a non-negotiable step in the development of this compound-based inhibitors. Each of the methodologies discussed—CETSA, ITC, SPR, and ABPP—offers a unique set of advantages and provides complementary information. A multi-pronged approach, leveraging both biophysical and cellular methods, will provide the highest level of confidence in the inhibitor's mechanism of action. For instance, initial hit validation and SAR can be efficiently performed using SPR, followed by in-depth thermodynamic characterization of lead compounds by ITC. Crucially, confirming target engagement in a cellular context with CETSA provides the physiological relevance necessary for advancing a compound towards in vivo studies. For covalent or reactive inhibitors, ABPP offers an unparalleled ability to identify targets and assess selectivity on a proteome-wide scale.

As new technologies continue to emerge, the toolbox for target engagement studies will undoubtedly expand. However, the principles of rigorous, evidence-based validation will remain central to the successful translation of promising this compound-based inhibitors into transformative therapeutics.

References

  • Farrell, P. J., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 371(3), 646-655. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

  • Li, L., et al. (2016). Target identification with quantitative activity based protein profiling (ABPP). Proteomics, 16(18), 2466-2475. [Link]

  • Shaw, J., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(6), 848-851. [Link]

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  • Pichler, C. M., et al. (2016). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). Bioorganic & Medicinal Chemistry, 24(15), 3291-3303. [Link]

  • Băbeanu, N., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105. [Link]

  • Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(4), 595-601. [Link]

  • He, X., et al. (2020). Applications of Activity-Based Protein Profiling (ABPP) and Bioimaging in Drug Discovery. Chemistry–An Asian Journal, 15(1), 34-41. [Link]

  • Maynes, J. T., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 356(2), 189-200. [Link]

  • Almqvist, H., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery Through Screening Against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 237-251. [Link]

  • Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1853. [Link]

  • Tolvanen, J. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 911311. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. (n.d.). ITC studies of inhibitor binding. [Link]

  • Royal Society of Chemistry. (n.d.). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. [Link]

  • Iqbal, J., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. [Link]

  • Hadad, S., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Pharmaceuticals, 15(6), 752. [Link]

  • Wang, C., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1141. [Link]

  • Jarasch, A., et al. (2024). Biophysical Analysis of Therapeutic Antibodies in the Early Development Pipeline. Biologics: Targets and Therapy, 18, 413-436. [Link]

  • Szychowska, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]

  • Nakazato, A., et al. (2005). Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(22), 5051-5054. [Link]

  • Gifford Bioscience. (n.d.). SPR (Biacore) Assay. [Link]

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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Techniques for the Characterization of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Method

In the landscape of pharmaceutical development and chemical research, the structural and purity assessment of a molecule is the bedrock upon which all subsequent data rests. For a non-standard amino acid like 2-aminocyclohex-1-enecarboxylic acid, a compound with significant potential in peptidomimetics and as a chiral building block, a superficial analytical glance is insufficient. Its enamine system, combined with the stereochemical possibilities of the cyclohexene ring, presents a unique characterization challenge.

This guide moves beyond the mere application of individual analytical techniques. Instead, it champions a philosophy of orthogonal cross-validation , a systematic process of comparing data from multiple, disparate analytical methods to build an irrefutable body of evidence.[1][2] This approach is not merely good science; it is a fundamental requirement for ensuring data integrity and navigating the stringent landscape of regulatory compliance.[3][4] We will explore the synergistic power of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the puzzle, and only by assembling them can we be confident in the identity, purity, and structure of our analyte.

The Principle of Orthogonal Cross-Validation

At its core, cross-validation is a process of mutual confirmation. When two analytical methods, based on different physical and chemical principles, produce consistent and comparable results, the confidence in those results increases exponentially.[1] For instance, confirming a purity level determined by HPLC with the absence of significant impurity signals in an NMR spectrum provides a much higher degree of certainty than relying on either technique alone. This convergence of data is the cornerstone of a robust analytical characterization package.

CrossValidation cluster_methods Analytical Techniques cluster_attributes Analyte Attributes HPLC HPLC (Separation & Purity) Purity Purity HPLC->Purity Area % Identity Identity HPLC->Identity Retention Time NMR NMR (Structural Elucidation) NMR->Purity Signal Integration Structure Structure NMR->Structure Connectivity MS Mass Spec (Molecular Weight) MS->Identity m/z MS->Structure Fragmentation FTIR FTIR (Functional Groups) FTIR->Identity Functional Groups Verification Data Correlation & Verification Purity->Verification Identity->Verification Structure->Verification Conclusion Comprehensive & Validated Analyte Profile Verification->Conclusion

Caption: Orthogonal data flow for comprehensive analyte characterization.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

Expertise & Experience: HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolving power, which allows for the separation of the main analyte from process-related impurities and degradation products.[] For this compound, which lacks a strong UV chromophore, a key experimental decision arises: employ derivatization for UV or fluorescence detection or utilize a more universal detector like a mass spectrometer (LC-MS) or charged aerosol detector (CAD). While LC-MS offers superior specificity, a validated UV method with derivatization is a robust and widely accessible approach.

Trustworthiness: The protocol's trustworthiness is established through a mandatory System Suitability Test (SST) performed before any sample analysis. The SST verifies that the chromatographic system (e.g., column efficiency, peak symmetry, and reproducibility) is fit for purpose on the day of analysis, ensuring the integrity of the generated data.

Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

This protocol is designed to be self-validating by including system suitability criteria.

  • Reagent and Standard Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 Water/Acetonitrile.

    • Reference Standard: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Create a working standard at 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in diluent.

    • Derivatization Reagent: Prepare an o-phthaldialdehyde (OPA) solution as per established methods.[10][11]

  • Automated Derivatization and Injection (Autosampler Program):

    • Causality: An automated pre-column derivatization is chosen to ensure high precision and reproducibility, minimizing variability associated with manual sample handling.[11]

    • Aspirate 10 µL of sample or standard.

    • Aspirate 20 µL of OPA reagent.

    • Mix in a loop or vial for 1 minute.

    • Inject 10 µL of the resulting mixture onto the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 70
      22.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability Test (SST):

    • Perform five replicate injections of the derivatized working standard.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (Efficiency): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis and Data Interpretation:

    • Inject the derivatized sample solution in duplicate.

    • Calculate purity by area percent normalization.

Data Presentation: HPLC Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria as defined by ICH Q2(R1) guidelines.[6][8]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.Peak is pure and resolved from impurities.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery.
Precision (%RSD) To measure the variability of repeated measurements.Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQ The lowest concentration that can be quantified reliably.Signal-to-Noise ≥ 10; acceptable precision/accuracy.
Robustness To measure the method's resilience to small changes.System suitability criteria are met after minor variations.

Orthogonal Techniques for Structural Confirmation

While HPLC provides quantitative data on purity, it offers limited structural information. Therefore, we must cross-validate these findings with techniques that directly probe the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive technique for structural elucidation.[12][13] It provides atom-level information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, ¹H NMR will confirm the presence of olefinic, allylic, and aliphatic protons, while 2D NMR experiments like COSY and HSQC are essential to piece together the cyclohexene ring system and confirm the relative positions of the amine and carboxylic acid groups.

Trustworthiness: The internal standard (e.g., TMSP for D₂O) provides a self-validating chemical shift and quantitative reference. The consistency of the observed spectrum with theoretically predicted shifts and coupling patterns validates the proposed structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add an appropriate internal standard.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H spectrum. The absence of significant unassigned signals provides orthogonal confirmation of the high purity determined by HPLC.

  • ¹³C and 2D NMR Acquisition: Acquire ¹³C, COSY, and HSQC/HMBC spectra to enable full structural assignment.

  • Data Interpretation:

    • ¹H NMR: Expect signals for the olefinic proton, protons adjacent to the amine and carbonyl groups, and the remaining aliphatic ring protons.

    • ¹³C NMR: Expect signals for the carboxylic carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.

    • 2D NMR: Use correlation peaks to walk through the spin systems and unambiguously assign the structure.

B. Mass Spectrometry (MS)

Expertise & Experience: MS is a powerful tool for confirming molecular weight and providing structural clues through fragmentation analysis.[14][15] Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields a prominent molecular ion ([M+H]⁺), which is crucial for identity confirmation. High-resolution MS (HRMS) can provide the elemental composition, adding another layer of certainty.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the ESI source or analyze the eluent from an LC system.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Interpretation:

    • Expected Molecular Ion: For C₇H₁₁NO₂, the calculated monoisotopic mass is 141.0790. Expect a prominent ion at m/z 142.0863 corresponding to [M+H]⁺.

    • Fragmentation: Observe for characteristic losses, such as the loss of H₂O (m/z 124) or the carboxylic acid group (m/z 96).[16]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward method for identifying the functional groups present in a molecule, serving as a quick identity check.[17][18] It provides orthogonal confirmation that the gross structural features (e.g., amine, carboxylic acid, alkene) are present.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation - Expected Vibrational Frequencies:

    • ~3400-3200 cm⁻¹: N-H stretching (primary amine).

    • ~3300-2500 cm⁻¹: Broad O-H stretching (carboxylic acid).

    • ~1710 cm⁻¹: C=O stretching (carboxylic acid).

    • ~1650 cm⁻¹: C=C stretching (alkene) and N-H bending.

Workflow for Cross-Validation

The following workflow illustrates the logical process of integrating data from these orthogonal techniques to build a complete and validated analytical profile of the target compound.

Workflow cluster_analysis Orthogonal Analysis cluster_results Verified Attributes start Synthesized Compound hplc HPLC Analysis (Purity, RT) start->hplc nmr NMR Analysis (Structure, Connectivity) start->nmr ms MS Analysis (MW, Fragments) start->ms ftir FTIR Analysis (Functional Groups) start->ftir correlate Data Correlation & Verification hplc->correlate nmr->correlate ms->correlate ftir->correlate res_purity Purity > 99% (HPLC & NMR) correlate->res_purity res_id Identity Confirmed (RT, MW, Functional Groups) correlate->res_id res_struct Structure Confirmed (NMR & MS) correlate->res_struct report Final Certificate of Analysis res_purity->report res_id->report res_struct->report

Caption: A typical workflow for the cross-validation of analytical data.

Data Correlation Summary Table
AttributeHPLC FindingNMR FindingMS FindingFTIR FindingCross-Validation Conclusion
Identity Retention time matches reference.Spectrum consistent with structure.m/z 142.0863 [M+H]⁺ observed.N-H, O-H, C=O, C=C bands present.Identity Confirmed.
Purity Area % > 99.5%.No significant impurity signals observed by ¹H NMR.N/AN/AHigh Purity Confirmed.
Structure N/AFull ¹H, ¹³C, and 2D NMR assignments match proposed structure.Fragmentation pattern consistent with structure.Functional groups consistent with structure.Structure Confirmed.

Conclusion

The characterization of a molecule like this compound cannot be entrusted to a single analytical technique. A robust, defensible, and scientifically sound characterization is achieved only through the diligent application of cross-validation. By integrating the quantitative purity data from a validated HPLC method with the unambiguous structural evidence from NMR, MS, and FTIR, we create a layered, self-reinforcing analytical package. This orthogonal approach not only provides the highest degree of confidence in the data but also establishes the trustworthiness and scientific integrity required for advanced research, drug development, and regulatory submission.

References

  • Bhandare P, Madhavan P, Rao BM, Rao NS. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. J Chem Pharm Res, 2:372-380. [Link]

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  • Rohadi, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 416-427. [Link]

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  • Al-Shargabi, M., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 48, 109252. [Link]

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A Comparative Benchmarking Guide: Evaluating the Performance of Novel 2-Aminocyclohex-1-enecarboxylic Acid-Containing Peptides Against Established Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel antimicrobial peptides (AMPs) containing the non-proteinogenic amino acid, 2-aminocyclohex-1-enecarboxylic acid. By incorporating this cyclic residue, we hypothesize an enhancement in peptide stability and efficacy. This document outlines a head-to-head comparison against a well-characterized therapeutic peptide, providing detailed experimental protocols and data interpretation guidelines.

The inclusion of unnatural amino acids is a key strategy in modern peptide drug design, aiming to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1][2] The constrained conformation imparted by cyclic residues like this compound can lead to improved metabolic stability and potentially higher binding affinity to microbial targets.[3][4]

Rationale for Comparison: Selecting a Benchmark Therapeutic

To provide a meaningful performance benchmark, we have selected Colistin , a well-established cyclic polypeptide antibiotic, as the comparator. Colistin is a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. However, its use is associated with significant nephrotoxicity and neurotoxicity. Therefore, novel AMPs with improved safety profiles are urgently needed.

Comparative Experimental Workflows

A rigorous evaluation of a novel AMP requires a multi-faceted approach, assessing its antimicrobial potency, selectivity for bacterial over mammalian cells, and stability in biological fluids. The following sections detail the essential experimental protocols.

Peptide Synthesis

The novel this compound-containing peptide and a standard linear control peptide should be synthesized using solid-phase peptide synthesis (SPPS).[5][6] The synthesis of the custom amino acid itself can be performed according to established chemical procedures.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

cluster_synthesis Peptide Synthesis Cycle resin Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection 1. wash1 DMF Wash deprotection->wash1 2. coupling Amino Acid Coupling (HBTU/DIPEA) wash1->coupling 3. wash2 DMF Wash coupling->wash2 4. repeat Repeat Cycle for Each Amino Acid wash2->repeat 5. repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage After Final Amino Acid purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization cluster_moa Hypothesized Mechanism of Action peptide Novel Cationic AMP binding Electrostatic Binding peptide->binding membrane Anionic Bacterial Membrane membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation / Membrane Disruption insertion->pore leakage Ion Leakage & Metabolite Efflux pore->leakage death Cell Death leakage->death

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical reagents, from procurement to disposal, is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Aminocyclohex-1-enecarboxylic acid, ensuring the protection of laboratory personnel, the integrity of your research environment, and compliance with environmental regulations.

The procedures outlined below are synthesized from established safety protocols and regulatory standards, emphasizing the rationale behind each step to empower researchers with the knowledge for safe and compliant laboratory operations.

Immediate Safety & Hazard Assessment

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. This compound, while not classified under the most severe hazard categories, requires careful handling to mitigate risks.

Primary Hazards:

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable first step is the correct use of PPE. The causality is simple: creating effective barriers between the researcher and the chemical agent prevents accidental exposure.

  • Eye and Face Protection: Chemical safety goggles or glasses are required. For splash risks, a face shield should also be worn.[2]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: If handling fine powders outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator is necessary to prevent inhalation.[2]

All handling and preparation for disposal should occur within a certified chemical fume hood to ensure proper ventilation and containment of dust or vapors.[3] Emergency eye wash stations and safety showers must be accessible and unobstructed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste.[4][5] Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its management from "cradle to grave."[3][6]

Step 1: Waste Segregation

The principle of segregation is critical to prevent dangerous chemical reactions. Never mix this compound waste with incompatible materials.

  • Action: Collect waste this compound (solid residues, contaminated materials, and rinsate) in a dedicated hazardous waste container.

  • Rationale: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire. This compound should be kept separate from strong oxidizing agents, strong bases, and strong reducing agents.[7] For example, mixing acids with bases can cause a vigorous exothermic reaction.[8]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to safe storage and transport.

  • Action: Select a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top lid. The original product container is often a suitable choice.[5][9]

  • Rationale: The container must not react with or be degraded by the chemical waste. Acids, for instance, should not be stored in metal containers.[3][4] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[5][9] Do not fill the container beyond 90% capacity to allow for expansion.[3]

Step 3: Accurate Waste Labeling

Proper labeling is a regulatory requirement and a critical communication tool for safety.

  • Action: Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[9]

    • A clear indication of the hazards (e.g., "Irritant").[6]

    • The date when waste was first added to the container (Accumulation Start Date).

  • Rationale: This information ensures that anyone handling the container is aware of its contents and associated dangers, facilitating proper storage and disposal by your institution's Environmental Health and Safety (EHS) team or a licensed contractor.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[6]

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel.[3]

  • Rationale: The SAA keeps hazardous waste managed and segregated within the lab, preventing it from being mistaken for a benign substance. It ensures that incompatible wastes are kept separate and that secondary containment is used for liquid wastes to contain potential spills.[8][9]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste down the drain or in the regular trash.[9]

  • Action: Once the waste container is full, or within one year of the accumulation start date, contact your institution's EHS department to request a waste pickup.[8]

  • Rationale: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all federal, state, and local regulations.[3][5]

Summary of Disposal Parameters

ParameterGuidelineRationale & References
Waste Classification Hazardous Chemical WasteAssumed for most laboratory chemicals to ensure regulatory compliance and safety.[4][5]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent skin, eye, and clothing contact with the irritant chemical.[1][2]
Handling Area Chemical Fume HoodTo minimize inhalation exposure to dusts or aerosols.[3]
Container Type HDPE or Glass with Screw CapMust be chemically compatible and prevent leaks or vapor release.[3][9]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Reducing AgentsTo prevent hazardous chemical reactions during storage.[7][8]
Storage Location Designated Satellite Accumulation Area (SAA)Safe, secure, and segregated storage at the point of generation.[6][8]
Final Disposal Method Collection by Institutional EHS or Licensed ContractorEnsures compliant transport and disposal according to EPA and DOT regulations.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Accumulation & Final Disposal start Waste Generation (e.g., residual solid, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 segregate Segregate Waste into a Dedicated, Compatible Container fume_hood->segregate Step 3 label_waste Affix Hazardous Waste Label: - Full Chemical Name - Hazard Information - Accumulation Start Date segregate->label_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_saa Step 4 check_full Container Full or Approaching 1-Year Limit? store_saa->check_full check_full->store_saa No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes

Caption: Disposal workflow for this compound.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 17, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved January 17, 2026, from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved January 17, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 17, 2026, from [Link]

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 17, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 17, 2026, from [Link]

  • Amino Acid Standard Safety Data Sheet. (n.d.). Retrieved January 17, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved January 17, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 17, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 17, 2026, from [Link]

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  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). Retrieved January 17, 2026, from [Link]

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  • What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved January 17, 2026, from [Link]

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Comprehensive Safety and Handling Guide for 2-Aminocyclohex-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Aminocyclohex-1-enecarboxylic acid (CAS No. 277305-66-5). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] Based on its chemical structure and available data for similar compounds, it should be handled with care, assuming it poses the following risks:

  • Skin Irritation (H315/H317): May cause skin irritation or an allergic skin reaction upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or ANSI Z87.1 in the US). A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[4][6]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.Prevents direct skin contact, mitigating the risk of skin irritation and potential allergic reactions.[4][6]
Protective Clothing A standard laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Provides a crucial barrier against accidental skin contact.[4][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor/particulate cartridge is required.Minimizes the risk of inhaling the compound and subsequent respiratory tract irritation.[4][6]

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow PPE Selection and Use Workflow Start Start: Handling This compound Assess_Risk Assess Risk: - Quantity - Dust/Aerosol Potential - Splash Hazard Start->Assess_Risk Eye_Face Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) Assess_Risk->Eye_Face Hand Hand Protection: - Chemical Resistant Gloves Assess_Risk->Hand Body Body Protection: - Lab Coat (Minimum) - Chemical Apron (Splash Risk) Assess_Risk->Body Respiratory Respiratory Protection: - Fume Hood (Preferred) - Respirator (If needed) Assess_Risk->Respiratory Handling Proceed with Handling Eye_Face->Handling Hand->Handling Body->Handling Respiratory->Handling Doffing Proper PPE Doffing Handling->Doffing End End Doffing->End

Caption: A logical workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for maintaining a safe laboratory environment.

Preparation:

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available.

Handling:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use spatulas and other tools carefully to avoid generating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8°C.[7]

Post-Handling:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency and Spill Procedures

In the event of an emergency, prompt and correct action is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Minor Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Decontaminate the area with soap and water.[8]

Major Spill (Outside of a fume hood or a large quantity):

  • Evacuate the immediate area and alert others.

  • If the substance is volatile or creating dust, close the laboratory doors and increase ventilation to the outdoors if possible.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8][9][10][11]

  • Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Workflow Spill Response Workflow Spill Spill Occurs Assess Assess Spill: - Minor or Major? Spill->Assess Minor Minor Spill (Contained) Assess->Minor Minor Major Major Spill (Uncontained/Large) Assess->Major Major Alert Alert Area Occupants Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain and Clean Spill PPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End End Decontaminate->End Call_EHS Call EHS/Emergency Response Evacuate->Call_EHS Call_EHS->End

Caption: A decision-making workflow for responding to spills of this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Container: Collect all solid waste in a clearly labeled, leak-proof container. The container should be marked "Hazardous Waste" and include the full chemical name.[12]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[13][14][15] Do not dispose of this chemical down the drain or in regular trash.[2][14]

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: trans-4-Aminocyclohexanecarboxylic acid.
  • EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
  • BenchChem. (2025). Personal protective equipment for handling Cis-2-Amino-cyclohex-3-enecarboxylic acid.
  • PhytoTech Labs. SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
  • SynQuest Laboratories, Inc. (2016, December 8). (1R,2R)
  • Cayman Chemical. (2025, June 20). Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Miami University. Chemical Spill - Emergency Procedures. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response.
  • Fisher Scientific.
  • TCI Chemicals. (2024, December 2). SAFETY DATA SHEET: 2-Aminocyclohexanol (cis- and trans- mixture).
  • Fisher Scientific.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

  • BenchChem. (2025).

Sources

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